molecular formula C21H23NO4 B1680260 Rubropunctamine CAS No. 514-66-9

Rubropunctamine

Cat. No.: B1680260
CAS No.: 514-66-9
M. Wt: 353.4 g/mol
InChI Key: WTEXYKPGDKLLCW-KCSPPWDSSA-N
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Description

Rubropunctatin is a monascus pigment that exhibits very strong cancer cell proliferation inhibitory effects.

Properties

CAS No.

514-66-9

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione

InChI

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1

InChI Key

WTEXYKPGDKLLCW-KCSPPWDSSA-N

Isomeric SMILES

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O

Canonical SMILES

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubropunctatin;  Rubropunctamine; 

Origin of Product

United States

Foundational & Exploratory

Rubropunctamine: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent red azaphilone pigment produced by various Monascus species, has garnered significant interest within the scientific community due to its wide-ranging biological activities, including antioxidant and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the methodologies for the submerged fermentation of Monascus species for pigment production, the subsequent extraction and purification of this compound, and the analytical techniques employed for its characterization. Furthermore, this document summarizes the available quantitative data on its production, spectroscopic properties, and biological efficacy, and presents a putative signaling pathway for its biosynthesis, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Fungi of the genus Monascus have been utilized for centuries in Asia for the production of fermented foods, largely due to their ability to synthesize a variety of secondary metabolites, including a vibrant palette of pigments.[1] These pigments are broadly classified into three color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., this compound, monascorubramine).[2][3][4] this compound, a key red pigment, is not directly biosynthesized but is rather formed through a fascinating chemical transformation of its orange precursor, rubropunctatin.[5][6][7] This transformation involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine, resulting in a distinct color shift from orange to purplish-red.[1][6] The growing interest in natural alternatives to synthetic dyes, coupled with the diverse biological activities of Monascus pigments, positions this compound as a compound of significant scientific and commercial potential.

Biosynthesis and its Regulation

The biosynthesis of this compound is intrinsically linked to the production of its precursor, rubropunctatin, which is a polyketide. The core biosynthetic machinery involves a multi-enzyme complex including polyketide synthase (PKS) and fatty acid synthase (FAS).[8] The biosynthesis of the β-ketoacid component is catalyzed by FAS, while the azaphilone core is synthesized by PKS.[8] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for this process.[5]

The conversion of the orange pigment rubropunctatin to the red pigment this compound occurs via an amination reaction.[5][7] This reaction can happen extracellularly and is a key step in the diversification of Monascus pigments.[6]

The regulation of pigment biosynthesis in Monascus is a complex process influenced by various environmental factors and signaling pathways. Transcriptomic studies have revealed that primary metabolic pathways, particularly carbon and nitrogen metabolism, play a critical role in regulating pigment biosynthesis.[2][8] Key regulatory genes, such as mppR1 and mppR2, have been identified within the pigment biosynthetic gene cluster and are known to be influenced by external conditions.[9] For instance, pH stress and alterations in the cell wall have been shown to coordinately regulate pigment biosynthesis through transcriptional reprogramming.[8]

Rubropunctamine_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., MpPKS5) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas polyketide_chromophore Polyketide Chromophore pks->polyketide_chromophore biosynthesis acyltransferase Acyltransferase polyketide_chromophore->acyltransferase fatty_acid Fatty Acid (e.g., 3-oxooctanoyl-CoA) fatty_acid->acyltransferase fas->fatty_acid biosynthesis rubropunctatin Rubropunctatin (Orange Pigment) acyltransferase->rubropunctatin condensation amination Amination (Azaphilic Reaction) rubropunctatin->amination primary_amine Primary Amines (e.g., Amino Acids, NH3) primary_amine->amination This compound This compound (Red Pigment) amination->this compound gene_cluster Pigment Biosynthesis Gene Cluster (mpp genes) gene_cluster->pks encodes gene_cluster->fas encodes gene_cluster->acyltransferase encodes environmental_signals Environmental Signals (pH, C/N source) regulators Transcriptional Regulators (e.g., mppR1) environmental_signals->regulators regulators->gene_cluster regulates

Biosynthetic pathway of this compound.

Experimental Protocols

Submerged Fermentation for Monascus Pigment Production

This protocol outlines a general procedure for the production of Monascus pigments in a submerged fermentation system. Optimization of specific parameters may be required depending on the Monascus strain and desired pigment profile.

3.1.1. Microorganism and Inoculum Preparation

  • A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus, Monascus ruber) is maintained on Potato Dextrose Agar (PDA) slants.

  • For inoculum preparation, the fungus is grown on PDA plates for 7-10 days at 30°C to allow for sporulation.

  • A spore suspension is prepared by washing the surface of the agar plates with sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80). The spore concentration is adjusted to approximately 10^6 - 10^7 spores/mL.

3.1.2. Fermentation Medium and Conditions A variety of media can be used for pigment production. A common basal medium consists of:

  • Carbon source: Glucose (20-50 g/L) or other carbohydrates like maltose or soluble starch.

  • Nitrogen source: Monosodium glutamate (MSG) (2-10 g/L), peptone, or yeast extract.

  • Basal salts: KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L), and trace elements.

The initial pH of the medium is adjusted to 5.5-6.5. Fermentation is carried out in shake flasks or a bioreactor under the following conditions:

  • Temperature: 28-32°C

  • Agitation: 150-200 rpm

  • Incubation time: 7-14 days

Submerged_Fermentation_Workflow strain Monascus Strain (e.g., M. purpureus) pda Cultivation on PDA strain->pda spore_suspension Spore Suspension Preparation pda->spore_suspension inoculation Inoculation spore_suspension->inoculation fermentation_medium Fermentation Medium (Carbon, Nitrogen, Salts, pH 5.5-6.5) fermentation_medium->inoculation fermentation Submerged Fermentation (28-32°C, 150-200 rpm, 7-14 days) inoculation->fermentation harvest Harvesting (Filtration/Centrifugation) fermentation->harvest mycelia Mycelia (with intracellular pigments) harvest->mycelia broth Fermentation Broth (with extracellular pigments) harvest->broth

Workflow for submerged fermentation.
Extraction and Purification of this compound

The extraction and purification process for this compound often involves a two-step approach: first, the isolation of its orange precursor, rubropunctatin, followed by its conversion to this compound.

3.2.1. Extraction of Orange Pigments (Rubropunctatin)

  • The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

  • The mycelia are washed with distilled water and then dried.

  • The dried mycelia are ground into a fine powder.

  • The pigments are extracted from the mycelial powder using a suitable organic solvent, such as 70-95% ethanol or methanol, often acidified to pH 2-4 to prevent premature conversion to red pigments.[10] The extraction can be performed by maceration or Soxhlet extraction for several hours.

  • The solvent is evaporated under reduced pressure to obtain a crude pigment extract.

3.2.2. Purification of Rubropunctatin The crude extract is subjected to chromatographic techniques for the purification of rubropunctatin.

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the fractions containing rubropunctatin can be further purified using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid).

3.2.3. Conversion to this compound and its Purification

  • The purified rubropunctatin is dissolved in a suitable solvent (e.g., methanol).

  • An amino group donor, such as an amino acid (e.g., glutamic acid) or an ammonium salt, is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.

  • The resulting this compound can be purified from the reaction mixture using similar chromatographic techniques as described for rubropunctatin, particularly prep-HPLC, to obtain a highly pure compound.

Extraction_Purification_Workflow mycelia Fungal Mycelia extraction Solvent Extraction (e.g., acidified Ethanol) mycelia->extraction crude_extract Crude Pigment Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography rubropunctatin_fractions Rubropunctatin-rich Fractions column_chromatography->rubropunctatin_fractions prep_hplc_1 Preparative HPLC rubropunctatin_fractions->prep_hplc_1 pure_rubropunctatin Pure Rubropunctatin prep_hplc_1->pure_rubropunctatin amination Amination Reaction (+ Amino Group Donor) pure_rubropunctatin->amination rubropunctamine_mixture This compound Reaction Mixture amination->rubropunctamine_mixture prep_hplc_2 Preparative HPLC rubropunctamine_mixture->prep_hplc_2 pure_this compound Pure this compound prep_hplc_2->pure_this compound

Extraction and purification workflow.

Quantitative Data

Production Yields

The production of this compound is highly dependent on the Monascus strain and fermentation conditions. While specific yields for purified this compound are not always reported, the production of total red pigments can be substantial. For instance, studies have shown that the addition of acetate species to the culture medium can dramatically increase the production of this compound and monascorubramine, with extracellular contents raised by over 1800-fold in some cases.[7] In solid-state fermentation, rice has been shown to be an excellent substrate, yielding the highest amount of this compound (87.3% of total pigments) compared to other cereals like sorghum and corn.[11]

Parameter Value/Range Conditions/Notes Reference
Total Red Pigment Production Up to 62.2 U/mLIn Monascus M1 with 5-azacytidine treatment.[12]
This compound Proportion 57-87% of total pigmentsOn various cereal substrates in solid-state fermentation.[11][13]
Extracellular this compound Increase >1800-foldWith 0.5% ammonium acetate supplementation in PDA medium.[7]
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Technique Observed Characteristics for this compound and its Derivatives Reference
UV-Visible Spectroscopy The UV-Vis spectrum of N-glucosylmonascorubramine (a closely related red pigment) shows absorption maxima at approximately 500 nm and 422 nm.[13]
Mass Spectrometry (MS) The molecular weight of this compound is 353.41 g/mol with a chemical formula of C21H23NO4. N-glucosylthis compound has been identified with a molecular ion (MH+) signal at m/z 484.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 1H and 13C NMR data has been published for N-glucosylthis compound and N-glucosylmonascorubramine, confirming their structures. Due to the complexity of the spectra, 2D NMR techniques like COSY, HMQC, and HMBC are often employed for full signal assignment.[13]
Biological Activity

This compound exhibits a range of biological activities, although much of the reported data is for the broader class of red Monascus pigments.

Activity Quantitative Data (IC50, MIC, etc.) Notes Reference
Antioxidant Activity A theoretical study predicted its antioxidant capacity to be lower than yellow and orange Monascus pigments. However, experimental results have shown that 10 mg of this compound has 68% antioxidant activity in the FRAP assay and 27% in the DPPH assay (relative to ascorbic acid).[2][6]
Antimicrobial Activity Red Monascus pigments, including this compound, are considered the best antimicrobials among the Monascus pigments. Amino acid derivatives of these red pigments have shown MIC values as low as 4 µg/mL against Enterococcus faecalis.[3][10]
Anti-inflammatory Activity Yellow monaphilones and orange monaphilols appear to have the highest anti-inflammatory activity, with IC50 values as low as 1.7 µM for monaphilol D. Red pigment derivatives also exhibit mild anti-inflammatory effects.[3][10]

Conclusion

This compound stands out as a natural pigment with significant potential, not only as a food colorant but also as a bioactive compound for pharmaceutical applications. This guide has provided a detailed overview of the current knowledge on its discovery, biosynthesis, and methods for its production and purification from Monascus species. The outlined experimental protocols offer a practical starting point for researchers, while the summarized quantitative data provides a baseline for future studies. The elucidation of the regulatory mechanisms of its biosynthesis opens up avenues for metabolic engineering to enhance its production. Further research focusing on the specific biological activities of purified this compound and its mechanism of action will be crucial in fully realizing its potential in various industrial sectors.

References

An In-depth Technical Guide to Monascus Species Producing Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monascus species that produce the red pigment Rubropunctamine. It delves into the biosynthetic pathways, optimal production conditions, and detailed experimental protocols for the cultivation, extraction, and quantification of this commercially significant azaphilone pigment.

Introduction to this compound and Monascus Species

This compound is a red pigment belonging to the family of azaphilones, a class of fungal polyketides.[1][2] It is not a primary metabolite biosynthesized by the fungus but rather a derivative of the orange pigment Rubropunctatin.[1][3] The formation of this compound occurs through a chemical reaction between Rubropunctatin and compounds containing a primary amino group.[1][3] This reaction involves the replacement of the pyranyl oxygen of Rubropunctatin with a primary amine.[3]

The primary fungal producers of the precursor to this compound are species of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[4][5] These filamentous fungi have been used for centuries in Asia for food coloration and preservation.[6] The production of this compound is intricately linked to the fermentation conditions, which dictate the synthesis of its orange precursor and the availability of amine sources.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway to form the azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate. The biosynthetic pathway for Monascus azaphilone pigments has been elucidated through targeted gene knockouts, heterologous gene expression, and in vitro enzymatic reactions.[7][8][9]

The key steps involve:

  • Polyketide Synthesis: A non-reducing polyketide synthase (PKS) catalyzes the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA.[10]

  • Azaphilone Core Formation: A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core.

  • Formation of Rubropunctatin: The azaphilone core is further modified by a fatty acid synthase (FAS) to produce the orange pigment Rubropunctatin.[10]

  • Conversion to this compound: Rubropunctatin then reacts non-enzymatically with primary amines present in the fermentation medium, such as amino acids or ammonia, to form the red pigment this compound.[9][11]

The genes and enzymes involved in the biosynthesis of the azaphilone pigments in Monascus ruber M7 have been identified and are clustered together in the genome.[4]

Below is a diagram illustrating the key stages of the this compound biosynthetic pathway.

Rubropunctamine_Biosynthesis Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Hexaketide Hexaketide Intermediate PKS->Hexaketide AzaphiloneCore Azaphilone Core Hexaketide->AzaphiloneCore Cyclization & Oxidation FAS Fatty Acid Synthase (FAS) AzaphiloneCore->FAS Rubropunctatin Rubropunctatin (Orange Pigment) FAS->Rubropunctatin This compound This compound (Red Pigment) Rubropunctatin->this compound Non-enzymatic Reaction PrimaryAmines Primary Amines (e.g., Amino Acids) PrimaryAmines->this compound

Biosynthetic pathway of this compound.

Production of this compound

The production of this compound can be achieved through two primary fermentation methods: submerged fermentation (SmF) and solid-state fermentation (SSF).[6] The choice of method and the optimization of fermentation parameters are critical for maximizing the yield of this red pigment.

Submerged Fermentation (SmF)

In submerged fermentation, Monascus species are grown in a liquid medium. This method allows for better control of environmental parameters such as pH, temperature, and aeration.

Table 1: Optimal Conditions for this compound Production in Submerged Fermentation

ParameterMonascus ruberMonascus purpureusReference(s)
Carbon Source Glucose (10 g/L)Maltose[12][13]
Nitrogen Source Monosodium Glutamate (MSG) (10 g/L), PeptoneYeast Extract[12][13][14]
Optimal C:N Ratio Varies depending on sources-[12]
Initial pH 6.56.0 - 6.5[14][15]
Temperature 30°C28.8°C - 30°C[14][16]
Agitation 150 - 350 rpm-[15][17]
Incubation Time 7 - 9 days7 days[15][17]
Solid-State Fermentation (SSF)

Solid-state fermentation involves the growth of Monascus on a solid substrate, most commonly rice.[16] SSF is often reported to yield higher pigment concentrations compared to SmF.[18][19]

Table 2: Optimal Conditions for this compound Production in Solid-State Fermentation

ParameterMonascus ruberMonascus purpureusReference(s)
Substrate Broken RiceRice[16][20]
Initial Moisture 39%34% - 56%[16][18][20]
Particle Size 2 - 2.5 mm-[20]
Initial pH 6.56.0[18][20]
Nitrogen Source Monosodium Glutamate (2%)-[20]
Inoculum Size 126x10^4 spores / 10g substrate-[20]
Temperature 30°C28.8°C[16][20]
Incubation Time 15 days7 days[16][20]

Experimental Protocols

Submerged Fermentation Protocol

This protocol is a generalized procedure for the production of this compound in a submerged culture.

Submerged_Fermentation_Workflow Submerged Fermentation Workflow for this compound Production Inoculum 1. Inoculum Preparation (Monascus spores/mycelia) Inoculation 4. Inoculation Inoculum->Inoculation Medium 2. Fermentation Medium Preparation (Carbon, Nitrogen sources, salts) Sterilization 3. Sterilization (Autoclaving) Medium->Sterilization Sterilization->Inoculation Incubation 5. Incubation (Controlled Temperature, pH, Agitation) Inoculation->Incubation Harvesting 6. Harvesting (Separation of biomass and supernatant) Incubation->Harvesting Extraction 7. Pigment Extraction Harvesting->Extraction Analysis 8. Quantification (HPLC) Extraction->Analysis

Workflow for submerged fermentation.

Methodology:

  • Inoculum Preparation: Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.

  • Medium Preparation: Prepare the liquid fermentation medium according to the optimized conditions in Table 1. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., MSG or peptone), and essential mineral salts.[12]

  • Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes to ensure sterility.

  • Inoculation: Inoculate the sterile medium with the prepared Monascus inoculum under aseptic conditions.

  • Incubation: Incubate the culture in a shaker incubator at the optimal temperature, agitation speed, and for the specified duration (see Table 1). Monitor and adjust the pH as needed.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the intracellular pigments from the biomass using a suitable solvent like ethanol.[21] The extracellular pigments will be in the supernatant.

  • Quantification: Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).[22]

Solid-State Fermentation Protocol

This protocol outlines the general steps for producing this compound using solid-state fermentation on rice.

Methodology:

  • Substrate Preparation: Wash and soak the rice. Adjust the moisture content and pH as per the optimal conditions in Table 2.

  • Sterilization: Autoclave the prepared rice substrate at 121°C for 20-30 minutes.

  • Inoculation: Once cooled, inoculate the sterile rice with a spore suspension of Monascus.

  • Incubation: Incubate the inoculated rice in a suitable container (e.g., flasks or trays) at the optimal temperature for the specified duration (see Table 2). Maintain the humidity of the environment.

  • Drying: After fermentation, dry the pigmented rice at a low temperature (e.g., 40-50°C) to stop fungal growth and facilitate grinding.

  • Extraction and Quantification: Grind the dried fermented rice into a powder. Extract the pigments with ethanol and quantify this compound using HPLC.[22]

Extraction and Purification Protocol

Methodology:

  • Solvent Extraction: Extract the pigments from the fermented biomass or dried solid substrate using 95% ethanol.[21] The mixture is typically agitated for several hours to ensure efficient extraction.

  • Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to concentrate the pigment extract.

  • Purification: Further purification can be achieved using column chromatography with silica gel.[23] Different fractions can be eluted using a solvent gradient. For high-purity this compound, preparative HPLC can be employed.[23]

HPLC Quantification Protocol

Methodology:

  • Sample Preparation: Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a C18 column and a diode-array detector (DAD) or a UV-Vis detector is suitable.[22]

  • Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with formic acid) and acetonitrile.[22]

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 510 nm.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Conclusion

The production of this compound by Monascus species is a complex process influenced by a multitude of genetic and environmental factors. A thorough understanding of the biosynthetic pathway and the optimization of fermentation conditions are paramount for maximizing the yield of this valuable red pigment. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to cultivate Monascus species for this compound production and to accurately quantify its concentration. Further research into strain improvement and process optimization will continue to enhance the efficiency and economic viability of this compound production.

References

Biological activities of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activities of Rubropunctamine

Introduction

This compound is a red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus purpureus.[1][2] These pigments are formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin, with compounds containing a free amino group.[1] Traditionally used in food preservation and coloration, particularly in the production of red yeast rice, Monascus pigments have garnered significant scientific interest for their diverse and potent biological activities.[3][4] this compound, as a purified compound, has been the subject of various studies to elucidate its pharmacological potential.

This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, contributing to its potential role in mitigating oxidative stress-related pathologies.[1][5][6] The antioxidant capacity of this compound and its parent compound, rubropunctatin, has been evaluated through various in vitro assays.

Quantitative Data: Antioxidant Activity
CompoundAssayConcentrationResultReference
This compoundFRAP Assay10 mg68% activity (vs. Ascorbic Acid standard)[1][5]
This compoundDPPH Radical Scavenging10 mg27% activity (vs. Ascorbic Acid standard)[1][5]
RubropunctatinDPPH Radical Scavenging8 µg/mL16% scavenging[7]
RubropunctatinSuperoxide Generation Inhibition8 µg/mL20% inhibition[7]
This compoundNO Generation ScavengingNot specifiedModerate activity (Inhibitory Ratio = 1.5)[8][9]

Note: While a theoretical study predicted the antioxidant capacity of this compound to be lower than other Monascus pigments like ankaflavin and monascin, experimental results confirm its activity.[5]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction : A sample of the test compound (e.g., 10 mg this compound) is mixed with the freshly prepared FRAP reagent.

  • Measurement : The absorbance of the reaction mixture is measured spectrophotometrically at 593 nm after a specified incubation period.

  • Quantification : The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ascorbic acid, where 100% activity is typically assigned to the standard.[1][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reaction Setup : A solution of the test compound in a suitable solvent (e.g., ethanol) is added to a solution of DPPH in the same solvent.

  • Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : The decrease in absorbance is measured at approximately 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[10]

Visualization: Antioxidant Mechanism

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Damage Cellular Damage ROS Superoxide (O₂⁻) Hydroxyl (•OH) Nitric Oxide (NO•) Damage Lipid Peroxidation Protein Oxidation DNA Damage ROS->Damage Induces This compound This compound This compound->ROS Scavenges / Neutralizes Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS, TPA) NFkB NF-κB Pathway LPS->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation This compound This compound This compound->NFkB Inhibits Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate C 3. Add this compound to cells and incubate (e.g., 24-48 hours) A->C B 2. Prepare serial dilutions of this compound B->C D 4. Add MTT reagent to wells C->D E 5. Incubate to allow conversion to formazan by viable cells D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G 7. Read absorbance (e.g., at 570 nm) F->G H 8. Calculate % cell viability and determine IC₅₀ G->H

References

Unraveling the Antimicrobial Action of Rubropunctamine in Microbial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent azaphilone red pigment produced by fungi of the genus Monascus, has garnered significant interest for its biological activities, including its antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in microbial cells. While much of the research has been conducted on red pigment extracts from Monascus purpureus, which contain this compound, the primary mode of action is consistently identified as the disruption of the microbial cell membrane's integrity. This leads to increased permeability, interference with cellular energy production, and ultimately, cell death. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed mechanisms and workflows to serve as a resource for ongoing research and development in the field of antimicrobial agents.

Core Mechanism of Action: Cell Membrane Disruption

The principal antimicrobial mechanism attributed to this compound and related red Monascus pigments is the perturbation of the cytoplasmic membrane in both bacteria and fungi.[1][2][3] This interaction leads to a cascade of detrimental effects, compromising the cell's structural and functional integrity.

Impact on Bacterial Cells

In bacteria, exposure to red Monascus pigment extracts results in significant damage to the plasma membrane. This disruption increases membrane permeability and interferes with crucial cellular processes such as energy production.[1][4] Scanning electron microscopy (SEM) studies of bacteria treated with these extracts have revealed visible morphological changes, including cell surface damage, which substantiates the membrane-disrupting hypothesis.

Impact on Fungal Cells

The antifungal activity of Monascus pigments, including the closely related orange pigment rubropunctatin, is also primarily due to membrane disruption.[3] The mechanism involves interaction with the fungal cell membrane, leading to a loss of its barrier function. For fungi, this can also manifest as an inhibition of spore germination.[2]

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in publicly available literature. However, studies on red pigment extracts from Monascus purpureus, which are rich in this compound, provide valuable insights into their antimicrobial potency. It is important to note that these extracts contain a mixture of compounds, and the reported activity is not solely attributable to this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Red Monascus Pigment Extracts Against Various Bacteria

Microbial SpeciesStrainMIC (µg/mL)Reference
Salmonella typhimuriumATCC140286.25[4]
Escherichia coliATCC8739Not specified[4]
Enterococcus faecalisATCC25923Not specified[4]
Staphylococcus aureusNot specified128 (for red pigment)[5]
Escherichia coliNot specified>128 (for red pigment)[5]

Note: The MIC values reported are for red pigment extracts and not purified this compound.

A study on amino acid derivatives of red Monascus pigments found that an L-cysteine derivative exhibited an MIC of 4 µg/mL against Enterococcus faecalis.[6][7] This suggests that modifications to the this compound structure could enhance its antimicrobial activity.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of Monascus pigments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration, typically 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the red Monascus pigment extract (or purified this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Assessment of Cell Morphology via Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphological changes in microbial cells upon treatment with the antimicrobial agent.

Protocol:

  • Treatment of Microbial Cells: A mid-logarithmic phase culture of the test microorganism is treated with the red Monascus pigment extract at its MIC or a supra-MIC concentration for a defined period. A control culture is treated with the solvent alone.

  • Fixation: The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate-buffered saline). The cells are then fixed with a solution of glutaraldehyde (e.g., 2.5%) for several hours.

  • Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

  • Drying and Coating: The dehydrated samples are subjected to critical point drying. The dried samples are then mounted on stubs and sputter-coated with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: The coated samples are then observed under a scanning electron microscope.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

G cluster_mechanism Proposed Mechanism of Action This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Energy_Loss Interference with Cellular Energy Production Disruption->Energy_Loss Cell_Death Cell Death Energy_Loss->Cell_Death

Caption: Proposed mechanism of action of this compound on microbial cells.

G cluster_workflow Experimental Workflow for SEM Analysis Start Start: Microbial Culture Treatment Treatment with this compound Start->Treatment Fixation Fixation (e.g., Glutaraldehyde) Treatment->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Drying Critical Point Drying Dehydration->Drying Coating Sputter Coating (Gold-Palladium) Drying->Coating Imaging SEM Imaging Coating->Imaging

Caption: Experimental workflow for SEM analysis of microbial cells.

Gaps in Current Knowledge and Future Directions

While the disruptive effect of red Monascus pigments on microbial membranes is well-supported, several key areas require further investigation to provide a complete picture of this compound's mechanism of action:

  • Activity of Purified this compound: There is a pressing need for studies using highly purified this compound to determine its specific MIC values against a broad spectrum of clinically relevant bacteria and fungi.

  • Detailed Molecular Interactions: The precise molecular interactions between this compound and membrane components (lipids and proteins) remain to be elucidated. Studies employing techniques such as fluorescence spectroscopy with membrane potential-sensitive dyes and leakage assays using liposomes would be highly valuable.

  • Effect on Respiratory Chain: The observation that some red pigment derivatives can block oxygen uptake warrants further investigation into the specific effects of this compound on the microbial respiratory chain and its associated enzymes.

  • Impact on Signaling Pathways: To date, there is no available information on whether this compound can modulate any microbial signaling pathways. This represents a significant and unexplored area of research.

References

Unveiling the Antioxidant Potential of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus, has garnered scientific interest for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its biosynthetic origins and analytical workflows. While research indicates that this compound's primary antioxidant mechanism is likely direct free radical scavenging, this guide also addresses the current landscape of knowledge regarding its interaction with cellular signaling pathways.[2][3]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The available quantitative data from key studies are summarized below for comparative analysis. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.

AssayConcentrationResultReference CompoundSource
DPPH Radical Scavenging Activity 10 mg27% inhibitionAscorbic Acid (100%)[1]
Ferric Reducing Antioxidant Power (FRAP) 10 mg68% activityAscorbic Acid (100%)[1]
DPPH Radical Scavenging Activity Not specifiedHigh correlation (r=0.968) with DPPH scavenging activity in a mixture of Monascus pigments.Not applicable[3]

Experimental Protocols

Detailed methodologies for the principal assays used to quantify the antioxidant activity of this compound are provided below. These protocols are foundational for the reproducible assessment of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for dissolving the sample)

  • Test sample (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at ~517 nm

  • Micropipettes and cuvettes or a 96-well plate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent scavenging activity.

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the this compound solution with a defined volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • FRAP Reagent: This is a mixture of:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

    • These three solutions are mixed in a 10:1:1 (v/v/v) ratio, respectively, and warmed to 37°C before use.

  • Test sample (this compound)

  • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

  • Spectrophotometer capable of measuring absorbance at 593 nm

  • Water bath set at 37°C

  • Micropipettes and cuvettes or a 96-well plate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh for each experiment by mixing the acetate buffer, TPTZ solution, and ferric chloride solution as described above.

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and a series of dilutions.

  • Reaction Mixture: Add a small volume of the this compound solution to a pre-warmed aliquot of the FRAP reagent. A common ratio is 100 µL of sample to 3 mL of FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 593 nm against a blank (FRAP reagent with solvent).

  • Calculation of Reducing Power: The antioxidant potential is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Biosynthesis and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and a generalized workflow for assessing its antioxidant properties.

acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks orange_pigment Rubropunctatin (Orange Pigment) pks->orange_pigment Biosynthesis This compound This compound (Red Pigment) orange_pigment->this compound Amination amino_acid Amino Acid (e.g., from fermentation medium) amino_acid->this compound

Biosynthesis of this compound.

start Start: this compound Sample dissolution Dissolution in appropriate solvent (e.g., Methanol) start->dissolution assays In Vitro Antioxidant Assays dissolution->assays dpph DPPH Assay assays->dpph frap FRAP Assay assays->frap other_assays Other Assays (e.g., ABTS, ORAC) assays->other_assays data_analysis Data Analysis dpph->data_analysis frap->data_analysis other_assays->data_analysis inhibition Calculation of % Inhibition data_analysis->inhibition ic50 Determination of IC50 data_analysis->ic50 equivalents Calculation of Equivalents (e.g., Fe²⁺ equivalents) data_analysis->equivalents end End: Assessment of Antioxidant Capacity inhibition->end ic50->end equivalents->end ros Oxidative Stress (e.g., ROS) nrf2_keap1 Nrf2-Keap1 Complex (Cytoplasm) ros->nrf2_keap1 induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 keap1 Keap1 nucleus Nucleus nrf2->nucleus translocation are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Unveiling the Antimicrobial Potential of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus. For decades, Monascus pigments have been utilized as natural food colorants, and emerging research has highlighted their significant biological activities, including antimicrobial properties. Among these, this compound has shown promise as a potential therapeutic agent against a range of pathogenic bacteria and fungi. This document provides a consolidated overview of the current understanding of this compound's antimicrobial efficacy, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action.

Antimicrobial Spectrum of this compound

This compound has demonstrated inhibitory activity against both bacteria and fungi.[1][2] Generally, red Monascus pigments are considered to be the most potent antimicrobial agents among the various pigments produced by the fungus.[1][3] The antimicrobial activity of these pigments has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]

Antibacterial Activity

While extensive quantitative data for purified this compound against a wide array of bacteria is still emerging, studies on red Monascus pigment extracts provide valuable insights into its potential antibacterial spectrum. Gram-positive bacteria have been shown to be more susceptible to Monascus pigments than Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of Red Monascus Pigment Derivatives and Extracts

Test SubstanceBacterial StrainMIC (µg/mL)Reference
L-cysteine derivative of red Monascus pigmentEnterococcus faecalis4[1][3][4]

Note: This data is for a derivative and not purified this compound. MIC values for purified this compound are not widely reported in the available literature.

Antifungal Activity

This compound and related red Monascus pigments also exhibit significant antifungal properties.[1][2] Their activity has been noted against both yeasts and filamentous fungi.[2] The proposed mechanism of action for the antifungal effect of Monascus purpureus pigment extracts involves the disruption of the fungal cell membrane.[5]

Table 2: Antifungal Activity of Monascus purpureus Pigment Extracts

Test SubstanceFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
M. purpureus pigment extract (ethyl acetate)Penicillium expansum7803126[5]
M. purpureus pigment extract (ethyl acetate)Rhizopus stolonifer7803126[5]
M. purpureus pigment extract (ethyl acetate)Aspergillus niger7803126[5]
M. purpureus pigment extract (hexane)Tested Fungi1563.3-[5]
M. purpureus pigment extract (ethanol)Tested Fungi1563.3-[5]

Note: These values are for pigment extracts and not purified this compound. Further research is required to establish the precise MIC and MFC values for the purified compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for determining the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[7][8]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][10] The final volume in each well should be 100 µL.

    • The concentration range should be selected based on preliminary screening or literature data.

    • Include a positive control well (broth with microbial inoculum, no this compound) and a negative control well (broth only).

  • Preparation of Microbial Inoculum:

    • Bacteria: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

    • Fungi: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.[10] For filamentous fungi, prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ spores/mL.[10]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria and pathogenic fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7][10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G

Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]

Protocol for MBC/MFC Determination:

  • Perform MIC Assay:

    • Follow the protocol for the broth microdilution MIC assay as described above.

  • Subculturing:

    • After determining the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (i.e., at and above the MIC).

    • Spread the aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in microbial cells are not yet fully elucidated. However, evidence from studies on Monascus pigment extracts suggests a primary mechanism involving the disruption of cell membrane integrity.[5]

One study indicated that a Monascus purpureus pigment extract caused damage to the fungal cell membrane, leading to fungicidal activity.[5] Another proposed mechanism for red Monascus pigments involves the formation of cell aggregates and the blockage of oxygen uptake, ultimately limiting bacterial growth.[1] Scanning and transmission electron microscopy have shown disruption of the bacterial cell surface.[1]

It is hypothesized that the lipophilic nature of the azaphilone core allows for insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Mechanism_of_Action cluster_cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Membrane->Cytoplasm Increased Permeability (Leakage) Death Cell Death Cytoplasm->Death Loss of Homeostasis This compound This compound This compound->Membrane Intercalation/ Disruption

Proposed Mechanism of Action.

Conclusion and Future Directions

This compound, a red pigment from Monascus species, holds considerable promise as a natural antimicrobial agent. While current research indicates a broad spectrum of activity against both bacteria and fungi, further studies are crucial to fully characterize its potential. Future research should focus on:

  • Quantitative Analysis: Determining the MIC, MBC, and MFC of purified this compound against a comprehensive panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs.

A deeper understanding of the antimicrobial properties of this compound will be instrumental in developing novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

The Chemical Synthesis and Derivatization of Rubropunctamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent member of the azaphilone family of fungal pigments, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. While a total chemical synthesis of this compound is not extensively documented in the current literature, this guide details the prevalent and practical semi-synthetic approach, which utilizes the naturally occurring orange Monascus pigments, rubropunctatin and monascorubrin, as key precursors. Furthermore, this document elaborates on the derivatization of the this compound scaffold, a critical strategy for modulating its physicochemical properties and enhancing its therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core. Among these, the red-pigmented this compound, produced by various Monascus species, has been a subject of investigation for its potential applications in the food and pharmaceutical industries. The core structure of this compound presents a unique scaffold for chemical modification, offering the potential to generate novel derivatives with improved efficacy, solubility, and stability. This guide focuses on the practical aspects of obtaining and modifying this compound for research and drug development purposes.

Chemical Synthesis of the this compound Core

A complete de novo total chemical synthesis of this compound is not well-established in peer-reviewed literature. The primary and most efficient method for obtaining this compound is through a semi-synthetic approach, starting from its natural precursor, rubropunctatin.

Semi-Synthesis from Rubropunctatin

The biosynthesis of this compound involves the reaction of the orange pigment rubropunctatin with a source of ammonia or a primary amine. This transformation can be replicated in a laboratory setting, providing a straightforward route to this compound and its derivatives.

The general reaction involves the aminophilic substitution of the pyran oxygen in rubropunctatin with a nitrogen-containing nucleophile. This reaction is often carried out in a buffered aqueous methanol solution.

G Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound or Derivative (Red Pigment) Rubropunctatin->this compound Aminophilic Substitution Amine Amine Source (e.g., NH3, R-NH2) Amine->this compound

Caption: Semi-synthesis of this compound.

Derivatization of this compound

The derivatization of the azaphilone core is a key strategy to overcome limitations such as poor water solubility and to explore structure-activity relationships (SAR). The most common derivatization involves reacting rubropunctatin with various amino acids to generate a library of this compound analogs with diverse functional groups.

Synthesis of Amino Acid Derivatives

The reaction of rubropunctatin with amino acids proceeds under mild conditions and results in the formation of vinylogous γ-pyridones. This approach has been successfully employed to create derivatives with enhanced water solubility and thermal stability.[1][2][3][4]

G cluster_0 Inputs cluster_1 Reaction cluster_2 Output Rubropunctatin Rubropunctatin Reaction Aminophilic Reaction (Buffered Solution) Rubropunctatin->Reaction Amino_Acid Amino Acid (e.g., Glycine, Phenylalanine) Amino_Acid->Reaction Derivative This compound Amino Acid Derivative Reaction->Derivative

Caption: Derivatization with Amino Acids.

Experimental Protocols

Preparation of Rubropunctatin (Precursor)

Rubropunctatin is typically produced by fermentation of Monascus species. Acidic conditions during fermentation can lead to an accumulation of orange pigments by inhibiting their conversion to red pigments.[2]

Protocol:

  • Cultivate Monascus ruber in a suitable fermentation medium.

  • Maintain the pH of the fermentation broth at an acidic level (e.g., pH 3.0) to favor the production of rubropunctatin and monascorubrin.[3]

  • After fermentation, extract the orange pigments from the mycelium using an organic solvent such as ethyl acetate.[5]

  • Purify the crude extract using silica gel column chromatography to isolate rubropunctatin.[2]

Semi-Synthesis of this compound

Protocol:

  • Dissolve the purified orange pigments (rubropunctatin and monascorubrin) in a 50% (v/v) methanol aqueous solution containing a 0.1 M phosphate buffer at pH 7.0.[3]

  • Add ammonia (e.g., 1 M aqueous ammonia) to the reaction mixture.[3]

  • Incubate the reaction mixture at 30°C with shaking for approximately 2 hours.[3]

  • Monitor the reaction progress by observing the color change from orange to red and by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, desalt and concentrate the reaction mixture using a C18 solid-phase extraction (SPE) column.

  • Elute the product with 90% (v/v) methanol aqueous solution and dry under vacuum to yield this compound as a red solid.[3]

Synthesis of this compound Amino Acid Derivatives

Protocol:

  • Follow the procedure for the semi-synthesis of this compound (Section 4.2), but replace the ammonia with the desired L-amino acid (final concentration of approximately 8 mmol/L).[3]

  • The reaction can be carried out with a variety of proteinogenic amino acids.[3]

  • The resulting amino acid derivatives can be purified using similar chromatographic techniques as for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Representative Derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound C₂₁H₂₃NO₄353.41[M+H]⁺ expected: 354.1705Data not explicitly available in reviewed literature.Data not explicitly available in reviewed literature.
N-Glucosylthis compound C₂₇H₃₅NO₉517.57[M+H]⁺ observed: 516Anomeric protons: 4.6, 5.15Data available in literature[6][7]

Table 2: Biological Activities of this compound and Derivatives.

Compound/DerivativeBiological ActivityQuantitative DataReference
This compound Antioxidant68% activity in FRAP assay (10 mg)[5]
This compound Anti-inflammatoryID₅₀ of 0.32 mg/ear in TPA-induced inflammation in mice[3]
This compound AntiviralIC₅₀ of 433 mol ratio/32 pmol TPA for inhibition of EBV-EA activation[3]
Amino Acid Derivatives AntimicrobialL-cysteine derivatives: MIC 4 µg/mL against Enterococcus faecalis

Signaling Pathways and Experimental Workflows

The derivatization of rubropunctatin to form a library of amino acid-based this compound analogs can be visualized as a workflow.

G cluster_0 Precursor Preparation cluster_1 Derivatization cluster_2 Purification & Analysis Fermentation Monascus Fermentation (Acidic pH) Extraction Solvent Extraction Fermentation->Extraction Purification Column Chromatography Extraction->Purification Reaction_Setup Reaction with Amino Acid Library Purification->Reaction_Setup Incubation Controlled Incubation Reaction_Setup->Incubation Purification_Products SPE / HPLC Purification Incubation->Purification_Products Characterization LC-MS, NMR Analysis Purification_Products->Characterization

Caption: Workflow for Derivatization.

Conclusion

This compound remains a molecule of significant interest due to its biological activities and its potential as a scaffold for the development of new therapeutic agents. While a total chemical synthesis is not a common route for its production, the semi-synthesis from readily available natural precursors provides an efficient and practical method for obtaining this compound. The derivatization of the azaphilone core, particularly through the formation of amino acid conjugates, represents a promising avenue for modulating the properties of this compound and unlocking its full therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further research into the total synthesis of this compound could provide alternative routes to this molecule and its analogs, potentially enabling the synthesis of derivatives that are not accessible through semi-synthetic methods.

References

Embryotoxicity and Teratogenicity of Rubropunctamine: A Review of Available Data and Methodological Considerations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a red pigment derived from Monascus purpureus, has garnered interest for its various biological activities, including cytotoxic and antioxidant properties.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its potential embryotoxic and teratogenic effects. To date, no specific studies on the developmental toxicity of this compound have been published. This guide summarizes the current knowledge on this compound and provides a detailed overview of the standard experimental protocols, namely the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay, that are crucial for evaluating its safety profile during embryonic development. This document is intended to serve as a foundational resource for researchers initiating studies in this critical area.

Introduction to this compound

This compound is a member of the azaphilone pigment family produced by the fungus Monascus purpureus.[1][2] These pigments are traditionally used in food coloring and have been investigated for a range of bioactivities. Existing research on this compound has primarily focused on its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines.[3] While some studies suggest a low general toxicity for Monascus pigments, specific data on the developmental and reproductive toxicity of purified this compound is conspicuously absent from the current body of scientific literature.[1][2]

Assessment of Embryotoxicity and Teratogenicity: Standard Methodologies

To address the existing knowledge gap, standardized and validated in vivo and in vitro models are essential. The following sections detail the experimental protocols for two of the most widely accepted and utilized assays for screening developmental toxicity: the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay.

Frog Embryo Teratogenesis Assay-Xenopus (FETAX)

The FETAX assay is a robust whole-embryo screening tool that uses the embryos of the South African clawed frog, Xenopus laevis, to assess the potential of a substance to cause mortality, malformation, and growth inhibition.[4][5][6][7]

A typical FETAX protocol involves the following steps:

  • Embryo Collection and Selection: Obtain naturally fertilized Xenopus laevis embryos. Select healthy, normally developing mid-blastula stage embryos for the assay.[4][5]

  • Exposure: Expose groups of embryos to a range of concentrations of this compound, alongside a control group in standard FETAX solution. The exposure period typically lasts for 96 hours, covering the period of major organogenesis.[4][6][8]

  • Renewal of Test Solutions: The test solutions are renewed every 24 hours (static renewal) to maintain the desired concentration of the test substance and a healthy environment for the embryos.[6][8]

  • Endpoint Evaluation: After 96 hours, the assay is terminated. The number of surviving embryos is recorded to determine the Lethal Concentration 50 (LC50). Surviving larvae are then fixed and examined for gross morphological malformations to determine the Effective Concentration 50 (EC50) for malformations. Larval length is also measured to assess growth inhibition.[4][5][6]

  • Teratogenic Index (TI): The teratogenic potential of the substance is calculated using the Teratogenic Index (TI), which is the ratio of the LC50 to the EC50 (TI = LC50/EC50). A higher TI value indicates a greater potential for teratogenicity.[8]

FETAX_Workflow cluster_prep Preparation cluster_exposure Exposure (96h) cluster_analysis Analysis cluster_result Result Embryo_Collection Collect & Select Xenopus Embryos Exposure Embryo Exposure Embryo_Collection->Exposure Solution_Prep Prepare this compound Concentrations Solution_Prep->Exposure Renewal Daily Solution Renewal Exposure->Renewal Mortality Assess Mortality (LC50) Exposure->Mortality Malformation Assess Malformations (EC50) Exposure->Malformation Growth Measure Growth Exposure->Growth Renewal->Exposure TI_Calc Calculate Teratogenic Index (TI) Mortality->TI_Calc Malformation->TI_Calc

Caption: Workflow of the Frog Embryo Teratogenesis Assay-Xenopus (FETAX).

Zebrafish Embryo Toxicity Assay

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental toxicity screening due to its rapid development, optical transparency, and high genetic homology to humans.[9][10]

A standard zebrafish embryo toxicity assay protocol includes:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Exposure: Place individual embryos into the wells of a multi-well plate containing embryo medium with varying concentrations of this compound and a control. The exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 120 hpf.[9]

  • Observation: Due to their transparency, embryos can be observed non-invasively at various developmental stages for a range of endpoints.[9]

  • Endpoint Assessment: Key endpoints include mortality, hatching rate, heart rate, and the presence of morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[10]

  • Data Analysis: Determine the concentrations that cause 50% lethality (LC50) and 50% of a specific malformation (EC50).

Zebrafish_Workflow Start Collect Zebrafish Embryos Exposure Expose to this compound in Multi-well Plates Start->Exposure Daily_Obs Daily Observation (Mortality, Hatching, Malformations) Exposure->Daily_Obs Daily_Obs->Exposure Continuous Exposure Endpoint_Analysis Endpoint Analysis (LC50, EC50) Daily_Obs->Endpoint_Analysis Data_Report Data Reporting Endpoint_Analysis->Data_Report

Caption: General workflow for a zebrafish embryotoxicity assay.

Potential Signaling Pathways for Investigation

While no specific signaling pathways have been implicated in this compound-induced embryotoxicity, research on other compounds suggests potential avenues for investigation. Toxic insults during development can disrupt critical signaling pathways such as:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[11]

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and plays a key role in development.[11]

  • Wnt/β-catenin Signaling Pathway: Crucial for embryonic development, including body axis formation and organogenesis.[12]

Future studies on this compound should aim to elucidate its effects on these and other developmental signaling pathways to understand its mechanism of action.

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Developmental Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK Wnt Wnt/β-catenin Pathway This compound->Wnt Cell_Survival Cell Survival/ Apoptosis PI3K_Akt->Cell_Survival Gene_Expression Gene Expression MAPK->Gene_Expression Cell_Differentiation Cell Differentiation Wnt->Cell_Differentiation Embryotoxicity Embryotoxicity & Teratogenicity Cell_Survival->Embryotoxicity Gene_Expression->Embryotoxicity Cell_Differentiation->Embryotoxicity

Caption: Potential signaling pathways that could be affected by this compound.

Conclusion and Future Directions

The embryotoxic and teratogenic potential of this compound remains a critical unknown in its safety profile. While existing literature points to its cytotoxic effects, a thorough investigation using standardized developmental toxicity models is imperative for any future therapeutic or commercial applications. The FETAX and zebrafish embryo toxicity assays provide robust and ethically considerate platforms for such evaluations. Future research should not only focus on establishing the dose-response relationships for mortality, malformation, and growth inhibition but also delve into the molecular mechanisms and signaling pathways that may be perturbed by this compound exposure during embryonic development. Such data are essential for a comprehensive risk assessment and to ensure the safety of this and other Monascus-derived compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus pigments, traditionally used as food colorants, are gaining significant attention for their therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides an in-depth analysis of the anti-inflammatory activities of rubropunctamine and other prominent Monascus pigments, including monascin and ankaflavin. We delve into the molecular mechanisms underlying their action, focusing on the modulation of key signaling pathways such as NF-κB and MAPK. This document summarizes quantitative data on their efficacy, details essential experimental protocols for their evaluation, and presents visual representations of the involved biological pathways and experimental workflows to facilitate a deeper understanding and guide future research and development in this promising area of natural product-based therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The azaphilone pigments produced by Monascus species, notably this compound (a red pigment), monascin, and ankaflavin (yellow pigments), have emerged as potent anti-inflammatory agents.[1][2][3] These compounds have been shown to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound and its counterparts, offering valuable insights for researchers and professionals in drug discovery and development.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of Monascus pigments has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Pigment/CompoundIC50 (μM) for NO InhibitionReference(s)
Monaphilol D1.7[1][2]
Monaphilol A1.0 - 3.8[5]
Monaphilol B1.0 - 3.8[5]
Monaphilol C1.0 - 3.8[5]
Monaphilone A19.3[5]
Rubropunctatin21.2[5]
Ankaflavin21.8[5]
Monaphilone B22.6[5]
Monascin29.1[5]
2',3',5,7-Tetrahydroxyflavone19.7[6]
Luteolin (3',4',5,7-Tetrahydroxyflavone)17.1[6]

Note: Data for this compound's direct inhibition of NO production is not extensively available in the reviewed literature, highlighting a gap for future research.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference(s)
Phar-952399.320.8211.36[7]
T0511-44248.420.6912.20[7]
Zu-428001115.230.7620.03[7]
Celecoxib13.020.4926.57[7]

Note: Specific COX inhibition data for this compound and other Monascus pigments requires further investigation.

Table 3: Effect of Monascus Pigments on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

PigmentConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference(s)
Yellow Pigments (Ankaflavin, Monascin, etc.)30 μMSignificantSignificantSignificant[5]
Orange Pigments (Monaphilols, etc.)5 μMSignificantSignificantSignificant[5]

Core Signaling Pathways in Inflammation Modulated by Monascus Pigments

Monascus pigments exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Monascus pigments have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Monascus_Pigments Monascus Pigments (e.g., this compound) Monascus_Pigments->IKK Inhibition MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Transcription Monascus_Pigments Monascus Pigments Monascus_Pigments->MKKs Inhibition of Phosphorylation In_Vitro_Workflow Start Start: Seed RAW 264.7 cells Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with Monascus Pigment (or vehicle control) for 1h Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Cell Culture Supernatant Stimulate->Collect Cell_Lysate Collect Cell Lysate Stimulate->Cell_Lysate Assay Perform Downstream Assays Collect->Assay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Assay->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Assay->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-MAPKs, IκBα) Cell_Lysate->Western_Blot

References

The Role of Rubropunctamine in the Ethnobotanical Applications of Red Yeast Rice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Red yeast rice, a staple of traditional Chinese medicine for centuries, has been ethnobotanically employed for a variety of medicinal purposes, including the improvement of digestion, revitalization of blood circulation, and as a remedy for diarrhea.[1][2] The characteristic crimson hue of this fermented rice product is imparted by a family of Monascus pigments, among which rubropunctamine is a prominent nitrogen-containing azaphilone. This technical guide delves into the current scientific understanding of this compound, exploring its biosynthesis, pharmacological activities, and the molecular mechanisms that potentially underpin the traditional therapeutic claims associated with red yeast rice. This document provides a comprehensive overview of experimental protocols for the isolation and evaluation of this compound, presents quantitative data on its bioactivity, and visualizes key cellular signaling pathways influenced by this intriguing natural product.

Introduction: From Traditional Use to Scientific Scrutiny

Red yeast rice (RYR) is produced by the fermentation of rice with the mold Monascus purpureus.[1] Its traditional uses are well-documented in ancient Chinese pharmacopeias, where it was prescribed to treat ailments related to indigestion, blood stasis, and limb weakness.[1][2] Modern scientific inquiry has sought to unravel the molecular basis for these ethnobotanical applications, leading to the identification of a plethora of bioactive compounds within RYR, including monacolins, organic acids, sterols, and a vibrant spectrum of pigments.[1]

Among these pigments, the red azaphilones, particularly this compound and its structural analog monascorubramine, have garnered significant interest.[3][4] These compounds are not primary metabolites of the fungus but are formed through the chemical modification of orange pigments, rubropunctatin and monascorubrin, by reacting with amino groups from sources like amino acids in the fermentation substrate.[3][4] This guide focuses specifically on this compound, aiming to bridge the gap between its historical, ethnobotanical context and contemporary pharmacological research.

Biosynthesis of this compound

The formation of this compound is a fascinating example of chemo-enzymatic synthesis. The core azaphilone skeleton is produced by the fungus via a polyketide pathway. The orange pigments, rubropunctatin and monascorubrin, are key intermediates. The final step in the formation of this compound is the aminophilic substitution of the pyran oxygen in the precursor molecule with an amino group, typically from ammonia or a primary amine present in the fermentation medium.[3][4]

This compound Biosynthesis Polyketide Pathway Polyketide Pathway Rubropunctatin (Orange Pigment) Rubropunctatin (Orange Pigment) Polyketide Pathway->Rubropunctatin (Orange Pigment) Fungal Enzymes This compound (Red Pigment) This compound (Red Pigment) Rubropunctatin (Orange Pigment)->this compound (Red Pigment) + NH3 / R-NH2 (Aminophilic Substitution) Rubropunctamine_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Red Yeast Rice Powder Red Yeast Rice Powder Crude Extract Crude Extract Red Yeast Rice Powder->Crude Extract Ethanol/Methanol Extraction Fractionation Fractionation Crude Extract->Fractionation Silica Gel Column Chromatography Purified this compound Purified this compound Fractionation->Purified this compound Preparative HPLC (C18 column) Structural Elucidation Structural Elucidation Purified this compound->Structural Elucidation LC-MS, NMR NF-kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Gene Expression\n(iNOS, COX-2, Cytokines) Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro-inflammatory Gene Expression\n(iNOS, COX-2, Cytokines) induces This compound This compound This compound->IKK inhibits? This compound->NF-κB inhibits translocation?

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rubropunctamine from Monascus Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of rubropunctamine, a red pigment produced by Monascus species. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining purified this compound for further study and potential drug development applications.

Introduction

Monascus species are filamentous fungi known for producing a variety of secondary metabolites, including a class of polyketide pigments. These pigments are traditionally used as natural food colorants. Among these, the red pigments, specifically this compound and monascorubramine, have garnered significant interest due to their potential biological activities, including antioxidant and antimicrobial properties.[1][2] this compound is not directly biosynthesized by the fungus but is rather formed through the chemical reaction of biosynthetically produced orange pigments, rubropunctatin and monascorubrin, with compounds containing a free amino group.[1][2]

This protocol details the steps for the cultivation of Monascus, extraction of the pigments, and subsequent purification of this compound.

Data Presentation

Table 1: Comparison of Monascus Fermentation Substrates for this compound Production

SubstrateRelative Abundance of this compound (%)Reference
Rice Grains87.3[3]
Sorghum Grains58.26[3]
Corn Grains57.03[3]

Table 2: Purity and Yield of Monascus Pigments from a Two-Stage Fermentation and Purification Process

PigmentPurity (%)Yield (g)Reference
Monascorubrin & Rubropunctatin (precursors)91.9Not Specified[4]
Dry Color ExtractNot Specified4.85[5]

Experimental Protocols

Fermentation of Monascus species

This protocol describes the submerged fermentation of Monascus for the production of pigments.

Materials:

  • Monascus purpureus or Monascus ruber strain

  • Potato Dextrose Agar (PDA) for culture maintenance

  • Fermentation Medium (g/L): Glucose 30, Monosodium Glutamate (MSG) 1.5, MgSO₄·7H₂O 0.5, K₂HPO₄ 0.5, KH₂PO₄ 0.5, FeSO₄·7H₂O 0.014.[3]

  • Shaker incubator

  • Fermentor

Procedure:

  • Maintain the Monascus strain on PDA slants.

  • Inoculate a 250 mL flask containing 100 mL of the fermentation medium with a loopful of spores from the PDA slant.

  • Incubate the flask in a shaker incubator at 28°C and 180 rpm for 2 days to prepare the seed culture.[6]

  • Transfer the seed culture to a fermentor containing the fermentation medium. The inoculum volume should be 10% of the fermentation volume.[6]

  • Conduct the fermentation at 30°C.[7] The pH of the medium should be initially adjusted to 6.5.[8]

  • Harvest the culture after a suitable incubation period (typically 4-6 days) when the mycelia exhibit a deep red color.

Extraction of Crude Pigments

This protocol outlines the extraction of pigments from the Monascus mycelia.

Materials:

  • Monascus culture from fermentation

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ethanol (70-85%)[6][9] or n-butanol[10]

  • Rotary evaporator

Procedure:

  • Separate the mycelia from the fermentation broth by filtration.

  • The collected mycelia can be freeze-dried or used directly for extraction.

  • Suspend the wet biomass in 85% ethanol acidified to pH 4 with a ratio of 0.1 g of wet biomass to 1 mL of extraction solution.[9] The acidification helps to prevent the conversion of orange to red pigments during extraction.[1][2]

  • Agitate the mixture on a rotary shaker at 30°C for 40 minutes.[9]

  • Filter the mixture to separate the ethanolic extract containing the pigments from the mycelial debris.

  • Concentrate the extract using a rotary evaporator to obtain the crude pigment mixture.

Purification of this compound

This protocol details the purification of this compound from the crude pigment extract using column chromatography.

Materials:

  • Crude pigment extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol, Ethyl acetate, n-hexane

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude pigment extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system to separate the different pigment fractions. A common starting eluent is a mixture of n-hexane and ethyl acetate (8:2, v/v) for the yellow fraction.[11]

    • Gradually increase the polarity of the eluent to separate the orange and red fractions. Use ethyl acetate for the orange fraction and a mixture of ethyl acetate and methanol (6:4, v/v) for the red fraction containing this compound.[11]

    • Alternatively, a chloroform-methanol gradient can be used. Start with chloroform-methanol (90:10, v/v) to elute less polar compounds, followed by chloroform-methanol (50:50, v/v) to elute the more polar red pigments.[7]

  • Fraction Collection: Collect the eluted fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Use silica gel TLC plates and a suitable solvent system, such as ethyl acetate:methanol (13:7, v/v), to identify the fractions containing pure this compound.[5]

  • Final Purification: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified pigment.

Visualizations

Biosynthesis of this compound

Rubropunctamine_Biosynthesis cluster_0 Biosynthesis in Monascus cluster_1 Chemical Conversion Polyketide_Synthase Polyketide Synthase (PKS) Tetraketide Tetraketide Intermediate Polyketide_Synthase->Tetraketide Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Orange_Pigments Orange Pigments (Rubropunctatin & Monascorubrin) Fatty_Acid_Synthase->Orange_Pigments + Fatty Acid Tetraketide->Orange_Pigments This compound This compound (Red Pigment) Orange_Pigments->this compound + Amination Amino_Group Amino Group Source (e.g., Amino Acids) Amino_Group->this compound

Caption: Biosynthesis of this compound from Orange Pigment Precursors.

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Monascus_Culture Monascus Culture Fermentation Submerged Fermentation Monascus_Culture->Fermentation Harvest Harvest Mycelia Fermentation->Harvest Extraction Solvent Extraction (e.g., Acidified Ethanol) Harvest->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Crude_Extract Crude Pigment Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Purified_this compound Purified this compound Concentration2->Purified_this compound

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rubropunctamine in Fermented Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubropunctamine is a red, azaphilone pigment produced by fungi of the Monascus genus, which are commonly used in the production of fermented foods like red yeast rice.[1][2] These pigments are not only used as natural food colorants but also possess various biological activities.[3][4] As interest in functional foods and natural products grows, a reliable and accurate analytical method is essential for the quantification of specific bioactive compounds like this compound in complex fermented matrices. This ensures product quality, safety, and proper dosage for potential therapeutic applications.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV-Vis detection for the quantitative analysis of this compound in fermented products.

Principle

The method is based on the separation of this compound from other components in a sample extract using a C18 stationary phase. The separation is achieved by gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol). Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard. UV detection is typically set at the maximum absorbance wavelength for red pigments, around 500-510 nm.[5][6][7]

Apparatus and Reagents

1.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[8][9]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Vortex mixer.

  • Centrifuge.

  • Ultrasonic bath.

  • Solid Phase Extraction (SPE) manifold and cartridges (C18), if required.

  • Syringe filters (0.45 µm).

  • Glassware: Volumetric flasks, pipettes, beakers.

1.2 Reagents and Standards

  • This compound analytical standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Phosphoric acid (HPLC grade).

  • Ethanol (Analytical grade).

  • Sodium hydroxide and Hydrochloric acid (for pH adjustment).

Experimental Protocols

2.1 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at -20°C in the dark.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

2.2 Sample Preparation Protocol

The complex matrix of fermented products requires a robust extraction and clean-up procedure to remove interfering substances like proteins, fats, and other pigments.

  • Homogenization: Weigh 1-5 g of the homogenized fermented product sample into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of 70% (v/v) ethanol acidified to pH 2.0 with formic acid.[10] Acidic conditions are used to prevent the conversion of related orange pigments into red pigments during extraction.[4][11]

  • Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant into a clean flask. Repeat the extraction process (steps 2-4) on the pellet one more time to ensure complete extraction.

  • Combine and Evaporate: Combine the supernatants. If necessary, evaporate the solvent under reduced pressure at 40°C to concentrate the extract.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[12]

Note: For samples with high lipid or interfering matrix content, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary after step 5.

2.3 Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 510 nm[6][7]
Run Time 35 minutes

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9]

3.1 Linearity

Linearity is assessed by injecting the working standard solutions (e.g., 6 concentrations) and plotting the peak area against the concentration.

ParameterResult
Concentration Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999

3.2 Precision

Precision is determined by repeatability (intra-day) and intermediate precision (inter-day) assays, expressed as the relative standard deviation (RSD).

Precision TypeConcentration (µg/mL)RSD (%)
Intra-day (n=6) Low QC (1 µg/mL)< 2.0%
Mid QC (10 µg/mL)< 2.0%
High QC (40 µg/mL)< 2.0%
Inter-day (n=6, 3 days) Low QC (1 µg/mL)< 3.0%
Mid QC (10 µg/mL)< 3.0%
High QC (40 µg/mL)< 3.0%

3.3 Accuracy and Recovery

Accuracy is evaluated through a recovery study by spiking a blank fermented product matrix with known concentrations of this compound.

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)
Low 1.00.9898.0%
Medium 10.010.1101.0%
High 40.039.498.5%

3.4 Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve. A study on a similar orange pigment, rubropunctatin, showed an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL.[13]

ParameterResult
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical method.

G cluster_sample_prep Sample Preparation Workflow s1 Weigh & Homogenize Fermented Product s2 Add Acidified Ethanol (70%, pH 2.0) s1->s2 s3 Vortex & Sonicate (30 min) s2->s3 s4 Centrifuge (4000 rpm, 15 min) s3->s4 s5 Collect Supernatant s4->s5 s6 Repeat Extraction s4->s6 Re-extract pellet s7 Combine Supernatants s5->s7 s6->s4 s8 Reconstitute & Filter (0.45 µm) s7->s8 s9 Inject into HPLC s8->s9

Caption: Workflow for sample extraction and preparation.

G cluster_analysis HPLC Analysis & Quantification a1 Prepare Standard Curve (0.1-50 µg/mL) a2 Inject Standards & Samples into HPLC System a1->a2 a3 Separate on C18 Column (Gradient Elution) a2->a3 a4 Detect at 510 nm a3->a4 a5 Integrate Peak Area a4->a5 a6 Quantify Concentration using Standard Curve a5->a6 a7 Final Result (µg/g of sample) a6->a7

Caption: Workflow for HPLC analysis and data processing.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rubropunctamine

This compound is a nitrogen-containing polyketide that belongs to the family of azaphilone pigments. These pigments are known for their vibrant colors and diverse biological activities, including antimicrobial and antioxidant properties. The core structure of this compound is derived from the orange Monascus pigment, rubropunctatin, through an aminophilic reaction. Accurate structural elucidation and quantification are crucial for understanding its bioactivities and potential therapeutic applications.

Molecular Formula: C₂₁H₂₃NO₄[1] Molecular Weight: 353.41 g/mol [1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. While specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, a detailed analysis of its derivative, N-glucosylthis compound, provides significant insight into the chemical shifts of the core structure.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-glucosylthis compound, with assignments relevant to the this compound core highlighted. The data was reported in CD₃OD.

Table 1: ¹H NMR Spectroscopic Data for N-glucosylthis compound (400 MHz, CD₃OD)

PositionChemical Shift (δ ppm)MultiplicityJ (Hz)
18.30s
37.10s
46.57s
1'---
2'---
3'---
4'---
5'---
6'---
7'0.90t7.0
111.60s
122.45t7.0
136.57s

Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety are omitted for clarity on the core structure.

Table 2: ¹³C NMR Spectroscopic Data for N-glucosylthis compound (100 MHz, CD₃OD)

PositionChemical Shift (δ ppm)
1141.4
3111.2
4141.4
4a148.1
5100.2
6162.5
785.1
8183.2
8a106.3
1'-
2'-
3'-
4'-
5'-
6'-
7'14.3
10192.1
1122.1
1240.1
13141.4

Note: The data is for N-glucosylthis compound, and assignments for the glucosyl moiety are omitted for clarity on the core structure.

Experimental Protocol for NMR Analysis

This protocol outlines the general steps for acquiring and processing NMR data for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Pulse sequence: zg30
  • Spectral width: ~16 ppm
  • Acquisition time: ~2-3 s
  • Relaxation delay (d1): 1-5 s
  • Number of scans: 16-64
  • ¹³C NMR:
  • Pulse sequence: zgpg30
  • Spectral width: ~240 ppm
  • Acquisition time: ~1 s
  • Relaxation delay (d1): 2 s
  • Number of scans: 1024-4096
  • 2D NMR (COSY, HSQC, HMBC):
  • Use standard pulse programs available on the spectrometer software.
  • Optimize spectral widths and acquisition times for both dimensions.
  • Set the HMBC experiment to detect long-range couplings of 8-10 Hz.

3. Data Processing:

  • Apply Fourier transformation to the acquired FIDs.
  • Phase correct the spectra.
  • Reference the spectra to the residual solvent peak.
  • Integrate the ¹H NMR signals and pick peaks for all spectra.

Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺354.1700To be determined
[M+Na]⁺376.1519To be determined
Experimental Protocol for Mass Spectrometry

This protocol describes a general method for the analysis of this compound using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from 10% to 100% B over 15-20 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Range: m/z 100-1000.
  • Data-dependent MS/MS: Acquire fragmentation spectra for the most intense ions in each scan.
  • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis Monascus_Culture Monascus sp. Culture Extraction Solvent Extraction Monascus_Culture->Extraction Chromatography Column Chromatography Extraction->Chromatography Purified_Rubro Purified this compound Chromatography->Purified_Rubro NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purified_Rubro->NMR_Analysis MS_Analysis LC-MS/MS Analysis (HRMS, Fragmentation) Purified_Rubro->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the extraction, purification, and structural analysis of this compound.

Structural Relationship

structural_relationship Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction Amine Primary Amine (e.g., NH₃) Amine->this compound fragmentation_pathway cluster_frags Proposed Fragments M_H [M+H]⁺ m/z 354.17 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 336.16 M_H->Frag1 Frag2 Loss of C₅H₁₁ (heptyl side chain) [M+H-C₅H₁₁]⁺ m/z 282.11 M_H->Frag2 Frag3 Retro-Diels-Alder Cleavage M_H->Frag3

References

Application Notes & Protocols: Thin-Layer Chromatography (TLC) for the Separation of Monascus Pigments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monascus pigments, produced by the fermentation of Monascus species, are a group of secondary metabolites widely used as natural food colorants and are of growing interest in the pharmaceutical industry due to their various biological activities.[1][2] These pigments are a complex mixture of yellow, orange, and red compounds, with the six major known components being the yellow pigments monascin and ankaflavin, the orange pigments rubropunctatin and monascorubrin, and the red pigments rubropunctamine and monascorubramine.[1] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of these pigments.[2] This document provides detailed application notes and protocols for the TLC separation of Monascus pigments.

Data Presentation: Solvent Systems and Rf Values

The choice of the mobile phase (solvent system) is critical for achieving good separation of Monascus pigments on a silica gel stationary phase. The polarity of the solvent system will determine the differential migration of the pigments up the TLC plate. Below is a summary of various solvent systems and reported Retention Factor (Rf) values for the separation of Monascus pigments.

Solvent System (v/v/v)Pigment ColorReported Rf ValuesSource
Ethyl acetate : Formic acid : Acetic acid : Water (100:11:11:26)Red0.52 - 0.72[3]
n-Hexane : Ethyl acetate (7:3)Red0.00 - 0.32[3]
Trichloroethane : Methanol (1:1)Red0.653, 0.713, 0.747[2]
Trichloroethane : Methanol (1:1)Yellow0.727, 0.807, 0.865[2]
Ethyl acetate : Ethanol : Water (90:25:4)YellowNot specified[1]
Chloroform : Methanol : Water (90:25:4)Not specifiedNot specified[4]
n-Hexane : Ethyl acetate (8:2)Yellow FractionNot specified[5]
Ethyl acetateOrange FractionNot specified[5]
Ethyl acetate : Methanol (6:4)Red FractionNot specified[5]
Chloroform : Methanol : Water (5:3:1)Red Fraction Component 10.34[5]
Chloroform : Methanol : Water (5:3:1)Red Fraction Component 20.38[5]

Note: Rf values can vary depending on the specific experimental conditions, including the type of silica gel plate, temperature, and saturation of the chromatography chamber.

Experimental Protocols

Protocol 1: General TLC Separation of Monascus Pigments

This protocol provides a general method for the separation of Monascus pigments and can be adapted using the different solvent systems listed in the table above.

1. Materials and Reagents:

  • Monascus pigment extract (dissolved in a suitable solvent like ethanol)

  • TLC plates (e.g., Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Selected solvent system (mobile phase)

  • Pencil

  • Ruler

  • Drying oven (optional, for activating plates)

  • UV lamp (for visualization if pigments are fluorescent)

2. Procedure:

  • Plate Preparation: Handle the TLC plate by the edges to avoid contaminating the surface. Using a pencil, gently draw a faint origin line about 1-1.5 cm from the bottom of the plate.[6]

  • Sample Application: Using a capillary tube, apply a small spot of the Monascus pigment extract onto the origin line.[6] Allow the spot to dry completely. For a more concentrated spot, reapply the sample to the same spot multiple times, ensuring it dries between applications.[7]

  • Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[7] Close the chamber and let it saturate with the solvent vapor for about 15-30 minutes. This ensures a uniform mobile phase front.

  • Chromatogram Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[7] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion and Visualization: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the solvent front with a pencil.[8] Allow the plate to air dry in a fume hood. The separated pigment spots should be visible under visible light. Some pigments may also be visualized under a UV lamp.

  • Rf Value Calculation: Measure the distance from the origin to the center of each separated spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:[3] Rf = (Distance traveled by the pigment spot) / (Distance traveled by the solvent front)

Protocol 2: Extraction of Monascus Pigments from Fermented Substrate

This protocol describes the extraction of pigments from a solid fermented substrate prior to TLC analysis.

1. Materials and Reagents:

  • Fermented substrate with Monascus

  • Ethanol (e.g., 60% or absolute)

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator (optional, for concentrating the extract)

2. Procedure:

  • Extraction: Weigh a known amount of the dried and ground fermented substrate (e.g., 0.25 g).[3] Add a suitable volume of ethanol (e.g., 60% ethanol) and agitate the mixture.[3] This can be done using a shaker for a specified time (e.g., 1 hour at 200 rpm) or by sonication.

  • Filtration: Filter the mixture through filter paper to separate the pigment extract from the solid substrate.[3]

  • Concentration (Optional): If the pigment concentration is low, the extract can be concentrated using a rotary evaporator.[3]

  • Preparation for TLC: The resulting pigment extract can be directly used for TLC analysis.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start: Monascus Pigment Extract prep_plate Prepare TLC Plate (Draw Origin Line) start->prep_plate spot_sample Spot Pigment Extract on Origin Line prep_plate->spot_sample prep_chamber Prepare Developing Chamber (Add Solvent & Saturate) develop Place Plate in Chamber & Develop Chromatogram prep_chamber->develop spot_sample->develop remove_plate Remove Plate & Mark Solvent Front develop->remove_plate dry_plate Dry the TLC Plate remove_plate->dry_plate visualize Visualize Separated Spots (Visible/UV Light) dry_plate->visualize calculate_rf Measure Distances & Calculate Rf Values visualize->calculate_rf end End: Rf Values of Separated Pigments calculate_rf->end

Caption: Workflow for TLC Separation of Monascus Pigments.

Pigment_Extraction_Workflow start Start: Fermented Substrate with Monascus Pigments extraction Add Ethanol and Agitate (e.g., Shaking/Sonication) start->extraction filtration Filter to Separate Extract from Solid Residue extraction->filtration concentration Concentrate Extract (Optional, e.g., Rotary Evaporator) filtration->concentration end End: Pigment Extract for TLC Analysis filtration->end Directly to TLC if concentrated enough concentration->end

Caption: Workflow for Extraction of Monascus Pigments.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Rubropunctamine using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

DPPH Radical Scavenging Assay

Application Note

The DPPH assay is a popular, rapid, and simple method for evaluating the free-radical scavenging activity of antioxidants.[1] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3] The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[1][4] When reduced by an antioxidant, the color of the DPPH solution changes from violet to a pale yellow, corresponding to a decrease in absorbance.[3] This decolorization is stoichiometric with respect to the number of electrons captured, and the degree of absorbance reduction is proportional to the antioxidant's radical scavenging capacity.[1] This method is widely used for the initial screening of compounds for their potential as free-radical scavengers.[4]

This compound, a red pigment, has demonstrated antioxidant properties in various studies.[5][6] The DPPH assay can be effectively employed to quantify its radical scavenging activity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (UV-Vis)

  • Micropipettes

  • Test tubes

Procedure:

  • Preparation of DPPH Stock Solution:

    • Accurately weigh DPPH and dissolve it in methanol or ethanol to prepare a stock solution (e.g., 1 mM).[4]

    • Store the stock solution in a dark bottle at 4°C.

  • Preparation of DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4]

    • This solution should be freshly prepared before each experiment.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.

    • Prepare a series of dilutions of the positive control (e.g., Ascorbic acid or Trolox) in the same manner.

  • Assay Procedure:

    • To a 96-well plate or test tubes, add a specific volume of the this compound dilutions (e.g., 100 µL).

    • Add the DPPH working solution to each well or tube (e.g., 100 µL).[7]

    • For the blank, add the solvent used for the sample instead of the sample solution.

    • For the control, add the sample solvent and the DPPH working solution.

    • Mix the contents thoroughly.

    • Incubate the plate or tubes in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9]

  • Measurement:

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[4]

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:[9] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the different concentrations of this compound.

    • The IC50 value is determined from the graph as the concentration of this compound that causes 50% inhibition of the DPPH radical.

FRAP (Ferric Reducing Antioxidant Power) Assay

Application Note

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[10][11] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[12] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[10] The FRAP assay is a simple, rapid, and reproducible method that provides a direct estimation of the reducing power of antioxidants.[12] It is important to note that this assay is conducted under acidic conditions (pH 3.6), which may not be representative of physiological conditions.[12]

Studies have shown that this compound possesses ferric reducing antioxidant power, indicating its capacity to donate electrons and reduce ferric ions.[5][13] The FRAP assay is therefore a suitable method to quantify this aspect of its antioxidant activity.

Experimental Protocol

Materials:

  • This compound

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Hydrochloric acid (HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Acetic acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (UV-Vis)

  • Water bath

  • Micropipettes

  • Test tubes

Procedure:

  • Preparation of FRAP Reagent:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[11]

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.[11]

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v).[14] This working solution should be freshly prepared and warmed to 37°C before use.[14]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100 to 2000 µM).

    • Prepare a series of dilutions of the positive control.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions (e.g., 30 µL) to a 96-well plate or test tubes.

    • Add a larger volume of the pre-warmed FRAP working reagent (e.g., 270 µL).

    • For the blank, use the sample solvent instead of the sample solution.

    • Mix the contents thoroughly.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[15]

  • Measurement:

    • After incubation, measure the absorbance of each solution at 593 nm.[11][12]

  • Calculation of FRAP Value:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Using the standard curve, determine the concentration of Fe²⁺ equivalents in the this compound samples.

    • The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or millimole of the sample.

Data Presentation

CompoundAssayConcentrationAntioxidant Activity (%)Reference
This compoundDPPH10 mg15%[5][13]
This compoundFRAP10 mg68%[5][13]
Yellow Pigments (Ankaflavin & Monascin)DPPH10 mg3%[5][13]
Yellow Pigments (Ankaflavin & Monascin)FRAP10 mg27%[5][13]
Ascorbic AcidDPPH & FRAP-100% (Standard)[5][13]

Note: The data from the reference indicates the relative antioxidant activity compared to ascorbic acid as a standard.

Visualization

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate 30 min Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for DPPH radical scavenging assay.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Working Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare this compound and Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate 30 min Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red pigment produced by fungi of the Monascus genus, has garnered significant interest for its diverse biological activities.[1] Beyond its traditional use as a natural food colorant, recent studies have highlighted its potential as an antimicrobial agent, exhibiting inhibitory effects against a range of bacteria and fungi.[1][2] These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and potential therapeutic applications.

This compound belongs to the azaphilone class of fungal polyketides.[1] Its antimicrobial efficacy is believed to stem from its interaction with the microbial cell surface, leading to membrane disruption and the inhibition of essential cellular processes such as oxygen uptake.[3] Red Monascus pigments, including this compound, have demonstrated notable activity, particularly against Gram-positive bacteria.[1][4] Furthermore, derivatives of these pigments have shown enhanced antimicrobial properties, with some exhibiting MIC values as low as 4 µg/mL against specific bacterial strains.[1][2]

These protocols are designed to provide researchers with standardized methods for evaluating the antimicrobial spectrum of this compound, thereby facilitating further research into its mechanism of action and potential development as a novel antimicrobial agent.

Data Presentation: MIC of Red Monascus Pigments and Derivatives

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for red Monascus pigments and their derivatives against various microorganisms. It is important to note that MIC values can vary depending on the specific compound (pure this compound, a crude extract, or a derivative) and the testing methodology.

MicroorganismTest SubstanceMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusRed Pigment Extract (Ethyl Acetate)0.018[4]
Staphylococcus aureusRed Pigment Extract128[4]
Staphylococcus aureusControl Red Pigment64[4]
Enterococcus faecalisL-cysteine derivative of red pigment4[1]
Enterococcus faecalisRed Dye Extract50[5]
Bacillus subtilisL-tyrosine derivative of red pigment4-8[2]
Gram-Negative Bacteria
Escherichia coliRed Pigment Extract (Ethyl Acetate)0.996[4]
Escherichia coliControl Red Pigment>128[4]
Escherichia coliRed Dye Extract100[5]
Salmonella typhimuriumRed Dye Extract6.25[5]
Fungi
Aspergillus nigerL-aspartic acid derivative of red pigmentEffective[2]
Penicillium citrinumL-aspartic acid derivative of red pigmentEffective[2]
Candida albicansL-tyrosine derivative of red pigmentEffective[2]

Experimental Protocols

This section provides detailed methodologies for determining the MIC of this compound. The broth microdilution method is presented as the primary protocol due to its widespread use and standardization. Alternative methods, agar dilution and gradient diffusion, are also briefly described.

Protocol 1: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound at a known concentration.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate. Typically, this is done by adding 100 µL of broth to all wells except the first column. Then, 200 µL of the highest concentration of this compound is added to the first well, and 100 µL is serially transferred to subsequent wells, with mixing at each step.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well containing the this compound dilutions and the growth control wells. The final volume in each well should be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and the microbial inoculum, but no this compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Solvent Control: If the solvent used to dissolve this compound is other than water, include a control with the highest concentration of the solvent used to ensure it does not inhibit microbial growth.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Protocol 2: Agar Dilution MIC Assay

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test microorganism.

Brief Procedure:

  • Prepare a series of agar plates, each containing a different concentration of this compound.

  • Prepare the microbial inoculum as described in the broth microdilution protocol.

  • Spot-inoculate a standardized number of cells (e.g., 10⁴ CFU per spot) onto the surface of each agar plate.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of this compound that prevents visible growth on the agar surface.

Protocol 3: Gradient Diffusion MIC Assay

This method utilizes a predefined and continuous concentration gradient of an antimicrobial agent on a test strip.

Brief Procedure:

  • Prepare a lawn of the test microorganism on the surface of an agar plate.

  • Apply a test strip containing a gradient of this compound to the agar surface.

  • During incubation, the antimicrobial agent diffuses into the agar, creating a concentration gradient.

  • An elliptical zone of inhibition will form. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition zone intersects the strip.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation Compound This compound Dilution Series Compound->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/OD Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for Broth Microdilution MIC Testing.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Bacterial Cell cluster_outcome Outcome Membrane Cell Membrane Transport Nutrient/Ion Transport Membrane->Transport Inhibition Respiration Cellular Respiration Membrane->Respiration Inhibition of Oxygen Uptake Cytoplasm Cytoplasm Transport->Cytoplasm Inhibition Inhibition of Bacterial Growth Transport->Inhibition Respiration->Cytoplasm Respiration->Inhibition This compound This compound This compound->Membrane Interaction & Disruption

Caption: Proposed Mechanism of this compound on Bacteria.

References

Application Notes and Protocols for Assessing Rubropunctamine Cytotoxicity using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTT and XTT cell viability assays for the assessment of cytotoxicity induced by Rubropunctamine, a red azaphilone pigment derived from Monascus species. The protocols detailed herein are foundational for screening and characterizing the cytotoxic potential of this compound in various cell lines.

Introduction to this compound and Cytotoxicity Assessment

This compound is a member of the Monascus pigments, which have been investigated for a range of biological activities, including anticancer properties.[1][2] Preliminary studies indicate that red Monascus pigments, including this compound, exhibit strong cytotoxic effects against various cancer cell lines.[3] Assessing this cytotoxicity is a critical step in the evaluation of this compound as a potential therapeutic agent. Cell viability assays, such as the MTT and XTT assays, are colorimetric methods widely used to quantify the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, cytotoxicity.[4][5][6]

The principle of these assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells.[7] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to an insoluble purple formazan product.[4][8] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, on the other hand, produces a water-soluble orange formazan product, simplifying the procedure.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Data Presentation: Cytotoxicity of Monascus Pigments

While specific IC50 values for this compound are not widely available in the public literature, data for the closely related Monascus pigment, Rubropunctatin, and other Monascus-derived compounds provide valuable insights into their cytotoxic potential.

CompoundCell LineAssayIC50 (µM)Reference
RubropunctatinBGC-823 (Human gastric carcinoma)Not Specified<15[3]
RubropunctatinAGS (Human gastric adenocarcinoma)Not Specified<15[3]
RubropunctatinMKN45 (Human gastric cancer)Not Specified<15[3]
RubropunctatinHepG2 (Human liver cancer)Not Specified30-45[3]
RubropunctatinSH-SY5Y (Human neuroblastoma)Not Specified30-45[3]
RubropunctatinHT-29 (Human colon cancer)Not Specified30-45[3]
MonascuspiloinLNCaP (Human prostate cancer)Not SpecifiedNot Specified[10]
MonascuspiloinPC-3 (Human prostate cancer)Not SpecifiedNot Specified[10]
AnkaflavinA549 (Human lung cancer)Not Specified~15 µg/mL[3]
AnkaflavinHepG2 (Human liver cancer)Not Specified~15 µg/mL[3]
MonascinNot SpecifiedDPPH Scavenging80 µg/mL[1]

Note: The IC50 values for Rubropunctatin are presented as a range based on the available literature. The specific assay used to determine these values was not detailed in the source.

Experimental Protocols

The following are detailed protocols for performing MTT and XTT assays to assess the cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is insoluble in aqueous solutions. The formazan is then solubilized, and the concentration is determined by optical density.[4][8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange-colored formazan product. This allows for direct measurement of absorbance without a solubilization step.[7][9]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - phenazine methosulfate)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use. For one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron-coupling reagent.[7]

    • After the compound treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.[7]

  • Data Analysis:

    • Follow the same procedure as for the MTT assay (Step 6) to determine the IC50 value of this compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Dilution Series treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment reagent_addition Add MTT or XTT Reagent treatment->reagent_addition incubation Incubation (2-4h) reagent_addition->incubation solubilization Formazan Solubilization (MTT only) incubation->solubilization MTT read_absorbance Read Absorbance incubation->read_absorbance XTT solubilization->read_absorbance data_processing Calculate % Viability and IC50 read_absorbance->data_processing

Caption: General workflow for assessing this compound cytotoxicity using MTT or XTT assays.

Putative Signaling Pathway for Monascus Pigment-Induced Apoptosis

Based on studies of related Monascus pigments, a plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis. Red mold rice extracts have been shown to induce apoptosis through a mitochondria-dependent pathway.[11] This involves the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.[11] Furthermore, another Monascus pigment, Monascuspiloin, has been shown to induce apoptosis and autophagy through modulation of the PI3K/Akt/mTOR and AMPK signaling pathways.[10]

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Events cluster_caspases Execution Phase This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits bcl2_family Bax/Bcl-2 Ratio This compound->bcl2_family Increases pi3k_akt->bcl2_family Regulates mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway for Monascus pigment-induced apoptosis.

References

Application Notes: Rubropunctamine as a Histological Stain

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rubropunctamine is a well-characterized red pigment produced by fungi of the Monascus genus.[1][2] It is known for a variety of biological activities, including antimicrobial and antioxidant properties.[3][4] However, a review of current scientific literature indicates that this compound is not established or documented for use as a histological stain .

The following application notes and protocols are presented as a hypothetical framework for researchers interested in investigating the potential of novel, natural pigments like this compound for histological applications. The experimental parameters and performance data are illustrative and would require empirical validation.

Product Information and Properties

This compound is an azaphilone pigment that is a secondary metabolite of fungi such as Monascus purpureus.[3][5] The red pigments are formed through the reaction of orange Monascus pigments with primary amines.[6] While its primary uses have been explored in food coloration and for its bioactive properties, its chemical structure suggests potential as a biological dye.[7]

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 514-66-9 [8][9]
Molecular Formula C₂₁H₂₃NO₄ [8][10]
Molecular Weight 353.41 g/mol [8][10]
Appearance Red Pigment [11]
Solubility Water-soluble (red pigments) [3]

| Storage | Store at ≤ -15°C |[8][10] |

Hypothetical Histological Performance

The efficacy of a novel stain must be characterized across several parameters. The following table outlines hypothetical performance characteristics that would need to be determined during validation.

Table 2: Hypothetical Performance Characteristics for Histological Staining

Parameter Target Performance Notes
Target Structure(s) Cytoplasmic proteins, extracellular matrix Assumed based on potential reactivity; requires validation.
Staining Color Red to Red-Orange Dependent on pH and buffer composition.
Optimal Concentration 0.1 - 1.0% (w/v) Requires titration for optimal signal-to-noise ratio.
Optimal pH 4.5 - 5.5 Acidic pH may enhance binding to basic proteins.
Photostability Moderate Natural pigments may be susceptible to photobleaching.
Counterstain Compatible with Hematoxylin Provides nuclear contrast.

| Tissue Type | Formalin-Fixed Paraffin-Embedded (FFPE) | Standard for routine histology. |

Diagrams and Workflows

Workflow for Novel Stain Validation

The process of validating a new compound for histological use involves a systematic workflow from initial characterization to final application on target tissues.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Validation & Analysis A Isolate & Purify This compound B Determine Chemical Properties (Solubility, Stability) A->B C Prepare Staining Solutions (Varying Concentration & pH) B->C E Optimize Staining Time & Temperature C->E D Select Tissue Model (e.g., FFPE Mouse Intestine) D->E F Test Counterstains (e.g., Hematoxylin) E->F G Assess Staining Specificity & Intensity F->G I Compare with Standard Stain (e.g., Eosin) G->I H Evaluate Photostability H->I J Final Protocol Established I->J Successful Validation

Caption: Workflow for the validation of a novel histological stain.

Hypothetical Staining Mechanism

The binding of a stain to tissue components is governed by chemical interactions. For a molecule like this compound, binding could be mediated by its polar functional groups interacting with charged amino acid residues in proteins.

G cluster_0 Cellular Environment cluster_1 Stain Molecule Tissue Tissue Protein (e.g., Collagen, Cytokeratin) PositiveCharge Positively Charged Amino Acid Residues (e.g., Lysine, Arginine) Tissue->PositiveCharge contains Rubro This compound NegativeCharge Anionic Groups (e.g., Deprotonated Phenol) Rubro->NegativeCharge possesses NegativeCharge->PositiveCharge Electrostatic Interaction (Binding)

Caption: Hypothetical mechanism of electrostatic binding for a stain.

Proposed Experimental Protocol (Template)

This protocol is a template adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.[12] Optimization of incubation times, concentrations, and rinse steps is required.

Reagent Preparation
  • This compound Staining Solution (0.5% w/v): Dissolve 0.5 g of purified this compound powder in 100 mL of acetate buffer (0.1 M, pH 5.0). Stir until fully dissolved. Filter through a 0.22 µm filter before use. Store protected from light at 4°C.

  • Differentiating Solution (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

  • Hematoxylin Solution: Use a commercially available formulation (e.g., Gill's or Mayer's Hematoxylin).

  • Bluing Reagent: Scott's tap water substitute or a mild alkaline solution.

  • Dehydration Alcohols: Graded ethanol series (70%, 95%, 100%).

  • Clearing Agent: Xylene or a xylene substitute.

  • Mounting Medium: Resin-based permanent mounting medium.

Tissue Preparation (Deparaffinization and Rehydration)
  • Place FFPE tissue slides in a slide rack.

  • Immerse in Xylene: 2 changes, 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in running tap water for 5 minutes.

  • Place in distilled water until ready for staining.

Staining Procedure
  • Primary Stain: Immerse slides in the 0.5% this compound Staining Solution for 5-10 minutes. (Note: This is a critical optimization step).

  • Rinse: Briefly rinse slides in distilled water to remove excess stain.

  • Differentiation: Dip slides in 0.5% Acetic Acid solution for 10-30 seconds. Check differentiation microscopically. Tissues should appear red/pink, with distinct variations in intensity.

  • Rinse: Wash gently in running tap water for 1-2 minutes.

  • Counterstain: Immerse slides in Hematoxylin solution for 1-3 minutes.

  • Rinse: Wash in running tap water for 1-2 minutes.

  • Bluing: Immerse in a bluing reagent for 30-60 seconds until nuclei appear crisp blue.

  • Final Rinse: Wash in running tap water for 2-5 minutes.

Dehydration and Mounting
  • Immerse slides in 70% Ethanol: 1 minute.

  • Immerse in 95% Ethanol: 2 changes, 1 minute each.

  • Immerse in 100% Ethanol: 2 changes, 1 minute each.

  • Immerse in Xylene (or substitute): 2 changes, 2 minutes each.

  • Apply a coverslip using a permanent mounting medium.

  • Allow slides to dry completely before microscopic examination.

Expected Results (Hypothetical)

  • Nuclei: Blue to purple (from Hematoxylin).

  • Cytoplasm, Collagen, Muscle: Varying shades of red to pink (from this compound).

  • Erythrocytes: Bright red.

Conclusion

While this compound is not a conventional histological stain, its properties as a stable, water-soluble red pigment make it a candidate for investigation. The protocols and data presented here are a conceptual starting point. Rigorous validation would be necessary to characterize its staining properties, specificity, and utility for researchers in histology and pathology.

References

Application Notes and Protocols for Rubropunctamine as a Natural Food and Beverage Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a red azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus. It is part of a complex of pigments that have been used for centuries in Asia as a natural food colorant and preservative. With increasing consumer demand for natural and clean-label ingredients, this compound presents a viable alternative to synthetic red dyes in a variety of food and beverage applications. These application notes provide a comprehensive overview of the properties, stability, and application protocols for utilizing this compound as a natural colorant.

Physicochemical Properties and Stability

This compound's stability is a critical factor in its application as a food colorant. Its color and intensity are influenced by various environmental factors such as pH, temperature, and light.

Data Presentation: Stability of this compound

The following tables summarize the quantitative data on the stability of this compound under different conditions.

pHTemperature (°C)Duration (hours)Remaining Pigment (%)Reference
3.0806~10[1]
5.0806~20[1]
7.0806~35[1]
7.010010>90[2]

Table 1: Thermal and pH Stability of this compound. Data indicates that this compound exhibits greater stability at neutral pH.

Data Presentation: Colorimetric Data (CIELAB)

The CIELAB color space is used to quantify the color of this compound. The L* value represents lightness (0=black, 100=white), the a* value represents the green-red axis (-a=green, +a=red), and the b* value represents the blue-yellow axis (-b=blue, +b=yellow).

ApplicationL* Valuea* Valueb* ValueReference
Yoghurt-43-50-[2]
Ice Cream-43-50-[2]

Table 2: CIELAB Lab* Values of this compound in Dairy Products. The high positive a* value confirms the vibrant red hue imparted by this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from Monascus purpureus fermented rice for use as a food-grade colorant.

Materials:

  • Dried, fermented Monascus purpureus rice powder

  • 95% Ethanol (food grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Extraction:

    • Mix the dried Monascus purpureus fermented rice powder with 95% ethanol in a 1:10 (w/v) ratio.

    • Adjust the pH of the mixture to 6.0 using HCl or NaOH.

    • Agitate the mixture for 16 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the pigment extract from the solid residue.

  • Concentration:

    • Concentrate the ethanol extract using a rotary evaporator at 40-50°C until the ethanol is removed.

    • The resulting concentrated pigment can be dried to a powder or used as a liquid concentrate.

  • Quantification:

    • Dilute a sample of the pigment extract in 95% ethanol.

    • Measure the absorbance at 500 nm using a spectrophotometer to determine the relative concentration of the red pigment.

G Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Quality Control FermentedRice Monascus Fermented Rice Mix Mix and Agitate (16h) FermentedRice->Mix Ethanol 95% Ethanol (pH 6) Ethanol->Mix Filter Filter Mix->Filter Rotovap Rotary Evaporation Filter->Rotovap Concentrate Concentrated this compound Rotovap->Concentrate Spectro Spectrophotometry (500nm) Concentrate->Spectro CIELAB CIELAB Analysis Concentrate->CIELAB

Workflow for this compound extraction and analysis.
Protocol 2: Evaluation of Thermal and pH Stability

This protocol describes a method to quantify the stability of a this compound solution under various temperature and pH conditions.

Materials:

  • Purified this compound extract

  • pH buffer solutions (e.g., pH 3, 5, 7)

  • Water bath or incubator

  • Spectrophotometer

  • Colorimeter (for CIELAB measurements)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in different pH buffers to a standardized initial absorbance (e.g., 1.0 at 500 nm).

  • Thermal Treatment:

    • Incubate the prepared solutions at various temperatures (e.g., 60°C, 80°C, 100°C) for a set duration (e.g., 0, 1, 2, 4, 6 hours).

    • At each time point, remove an aliquot and cool it to room temperature.

  • Color Measurement:

    • Measure the absorbance of each cooled aliquot at 500 nm.

    • Measure the L, a, and b* values using a colorimeter.

  • Data Analysis:

    • Calculate the percentage of pigment remaining at each time point relative to the initial absorbance.

    • Plot the percentage of remaining pigment versus time for each temperature and pH condition.

    • Calculate the total color difference (ΔE*) to quantify the change in visual color.

G Protocol for Stability Testing of this compound cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Pigment This compound Solution Standardize Standardize Absorbance Pigment->Standardize Buffer pH Buffers (3, 5, 7) Buffer->Standardize Incubate Incubate at various Temperatures & Times Standardize->Incubate Spectro Measure Absorbance (500nm) Incubate->Spectro Colorimeter Measure Lab* values Incubate->Colorimeter Calc Calculate % Pigment Remaining and ΔE* Spectro->Calc Colorimeter->Calc

Workflow for this compound stability testing.

Application in Food and Beverages

This compound can be used in a wide range of food and beverage products, including:

  • Dairy: Yogurt, ice cream, and flavored milk.

  • Confectionery: Candies, gummies, and icings.

  • Beverages: Fruit juices, soft drinks, and alcoholic beverages.

  • Bakery: Cakes, cookies, and bread.

  • Processed Meats: Sausages and cured meats.

The usage level will depend on the specific application and desired color intensity. It is recommended to start with a low concentration and gradually increase it to achieve the target shade.

Sensory Evaluation

When incorporating a new colorant, it is crucial to assess its impact on the sensory properties of the final product.

Protocol 3: Sensory Evaluation of a Food Product Containing this compound

Objective: To determine if the addition of this compound as a colorant affects the taste, aroma, texture, and overall acceptability of a food product.

Panelists: A panel of at least 20-30 untrained consumers or a smaller panel of trained sensory experts.

Procedure:

  • Sample Preparation: Prepare two versions of the food product: a control without any added colorant and a test sample with this compound at the desired concentration.

  • Evaluation:

    • Present both samples to the panelists in a controlled environment.

    • Ask panelists to evaluate the samples for the following attributes on a 9-point hedonic scale (1=dislike extremely, 9=like extremely):

      • Appearance/Color

      • Aroma

      • Taste

      • Texture/Mouthfeel

      • Overall Acceptability

  • Data Analysis: Analyze the data statistically (e.g., using t-tests or ANOVA) to determine if there are any significant differences between the control and test samples for each attribute.

Safety and Regulatory

Monascus pigments are approved for use as food colorants in many countries, particularly in Asia. However, it is essential to ensure that the this compound extract is free from citrinin, a mycotoxin that can be produced by some Monascus strains. The use of non-citrinin-producing strains of Monascus purpureus is critical for producing a safe food colorant. Always consult the specific food regulations of the target market for the approved usage and specifications of Monascus red pigments.

Conclusion

This compound offers a promising natural alternative to synthetic red food colorants. Its vibrant red hue and stability, particularly at neutral pH, make it suitable for a variety of food and beverage applications. By following the outlined protocols for extraction, stability testing, and sensory evaluation, researchers and product developers can effectively incorporate this compound into their formulations, meeting the growing consumer demand for natural and clean-label products.

References

Application Note: Formulation Strategies for Enhanced Stability and Solubility of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a naturally occurring red pigment produced by fungi of the Monascus genus. It belongs to the azaphilone class of compounds and has garnered interest for its potential biological activities. However, the therapeutic development of this compound is often hampered by its limited aqueous solubility and potential for degradation under certain environmental conditions, such as exposure to heat, light, and non-neutral pH.[1][2][3] These physicochemical challenges can lead to poor bioavailability and inconsistent therapeutic outcomes.

This application note details formulation strategies to improve the stability and solubility of this compound. We present three distinct approaches: solid dispersion, cyclodextrin complexation, and nanoemulsion. Detailed protocols for the preparation and characterization of these formulations are provided to enable researchers to overcome the inherent challenges associated with this promising natural compound.

Data Presentation

Due to the limited availability of precise quantitative solubility and stability data for unformulated this compound in the public domain, this section outlines the proposed experimental readouts for comparing the efficacy of the different formulation strategies. Researchers are encouraged to generate baseline data for unformulated this compound using the protocols provided herein.

Table 1: Comparative Solubility of this compound Formulations

Formulation TypeThis compound Concentration (µg/mL) in Distilled WaterFold Increase in Solubility
Unformulated this compoundTBD1.0
Solid Dispersion (1:10 ratio)TBDTBD
Cyclodextrin Complex (1:1 Molar Ratio)TBDTBD
Nanoemulsion (5% Oil Phase)TBDTBD

(TBD: To Be Determined experimentally)

Table 2: Comparative Stability of this compound Formulations (Accelerated Stability Study at 40°C/75% RH)

Formulation TypeInitial Concentration (%)Concentration after 14 days (%)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
Unformulated this compound100TBDTBDTBD
Solid Dispersion (1:10 ratio)100TBDTBDTBD
Cyclodextrin Complex (1:1 Molar Ratio)100TBDTBDTBD
Nanoemulsion (5% Oil Phase)100TBDTBDTBD

(TBD: To Be Determined experimentally)

Experimental Protocols

Protocol 1: Determination of Baseline Solubility of Unformulated this compound

Objective: To determine the aqueous solubility of unformulated this compound.

Materials:

  • This compound powder

  • Distilled water

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV-Vis detector

Methodology:

  • Add an excess amount of this compound powder to a known volume of distilled water in a sealed vial.

  • Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved powder.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Express the solubility in µg/mL.

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • A suitable carrier polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • A suitable solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Prepare a solution by dissolving this compound and the carrier polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:10 (w/w).

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 3: Formulation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To encapsulate this compound within a cyclodextrin cavity to improve its aqueous solubility and stability.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Distilled water or a co-solvent system (e.g., tertiary butyl alcohol/water)

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (if necessary) or directly add the powder to the cyclodextrin solution. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.

  • Mix the this compound and cyclodextrin solutions and stir for 24-48 hours at room temperature to facilitate complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • Collect the powdered inclusion complex and store it in a desiccator.

Protocol 4: Formulation of this compound Nanoemulsion by High-Pressure Homogenization

Objective: To formulate this compound in a stable oil-in-water nanoemulsion for enhanced solubility and potential for improved bioavailability.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides, soybean oil)

  • A suitable surfactant (e.g., Polysorbate 80 (Tween 80))

  • A suitable co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Methodology:

  • Oil Phase Preparation: Dissolve this compound in the selected oil. Gentle heating may be applied if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 5 cycles at 15,000 psi) to reduce the droplet size to the nano-range.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 5: Stability Assessment of this compound Formulations

Objective: To evaluate the chemical stability of unformulated and formulated this compound under accelerated storage conditions.

Materials:

  • Unformulated this compound and prepared formulations

  • Stability chambers set to 40°C ± 2°C and 75% ± 5% relative humidity (RH)

  • HPLC system with a UV-Vis detector

Methodology:

  • Place accurately weighed amounts of the unformulated this compound and each formulation in sealed, light-protected containers.

  • Store the containers in a stability chamber under accelerated conditions (40°C/75% RH).

  • At predetermined time points (e.g., 0, 7, 14, and 28 days), withdraw samples.

  • For solid formulations, dissolve a known amount in a suitable solvent. For the nanoemulsion, an appropriate dilution may be necessary.

  • Quantify the remaining concentration of this compound in each sample using a validated HPLC method.

  • Calculate the degradation rate constant (k) and half-life (t½) by plotting the natural logarithm of the concentration versus time, assuming first-order degradation kinetics.

Visualizations

experimental_workflow cluster_analysis Data Analysis unformulated Unformulated This compound solubility Solubility Assay unformulated->solubility stability Stability Assay (Accelerated) unformulated->stability solid_dispersion Solid Dispersion solid_dispersion->solubility solid_dispersion->stability cyclo_complex Cyclodextrin Complexation cyclo_complex->solubility cyclo_complex->stability nanoemulsion Nanoemulsion nanoemulsion->solubility nanoemulsion->stability comparison Comparative Analysis solubility->comparison stability->comparison dissolution In Vitro Dissolution dissolution->comparison

Caption: Experimental workflow for formulation and characterization.

solid_dispersion_workflow start Dissolve this compound & Polymer in Solvent rotovap Solvent Evaporation (Rotary Evaporator) start->rotovap vacuum_dry Vacuum Drying rotovap->vacuum_dry grind Grinding & Sieving vacuum_dry->grind end Solid Dispersion Powder grind->end

Caption: Solid dispersion preparation workflow.

cyclodextrin_workflow start Mix this compound & Cyclodextrin in Solution stir Stir for 24-48h start->stir freeze Freeze Solution (-80°C) stir->freeze lyophilize Lyophilization (Freeze-Drying) freeze->lyophilize end Inclusion Complex Powder lyophilize->end

Caption: Cyclodextrin complexation workflow.

nanoemulsion_workflow oil_phase Prepare Oil Phase (this compound in Oil) pre_emulsion Form Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Surfactant in Water) aq_phase->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize end This compound Nanoemulsion homogenize->end

Caption: Nanoemulsion preparation workflow.

References

Application Notes and Protocols for the Semi-Synthesis of Rubropunctamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of rubropunctamine derivatives, valuable compounds derived from Monascus pigments with significant potential in drug development due to their diverse biological activities. The following sections detail the synthetic methodology, purification, and characterization of these derivatives, along with their biological activities.

Introduction

This compound and its derivatives are red pigments belonging to the azaphilone class of fungal polyketides produced by Monascus species. These compounds have garnered considerable interest due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The semi-synthesis of this compound derivatives, primarily through the azaphilic addition of amino acids to orange pigment precursors, allows for the generation of a diverse library of bioactive molecules with potentially enhanced therapeutic properties. This protocol outlines the key steps for their preparation and evaluation.

Data Presentation

Table 1: Antimicrobial Activity of this compound Amino Acid Derivatives (Minimum Inhibitory Concentration - MIC)
DerivativeTest OrganismMIC (µg/mL)Reference
L-PhenylalanineBacillus subtilis4-8[1][2][3]
D-PhenylalanineBacillus subtilis4-8[1][2][3]
L-TyrosineBacillus subtilis4-8[1][2][3]
D-TyrosineBacillus subtilis4-8[1][2][3]
L-PhenylalanineEscherichia coli4-8[1][2][3]
D-PhenylalanineEscherichia coli4-8[1][2][3]
L-TyrosineStaphylococcus aureus4-8[1][2][3]
D-TyrosineStaphylococcus aureus4-8[1][2][3]
L-CysteineEnterococcus faecalis4[4]
L-Aspartic AcidAspergillus niger>32[1][2][3]
D-Aspartic AcidAspergillus niger>32[1][2][3]
L-TyrosineAspergillus niger16[1][2][3]
D-TyrosineAspergillus niger16[1][2][3]
L-Aspartic AcidCandida albicans16[1][2][3]
D-Aspartic AcidCandida albicans16[1][2][3]
Control (this compound)Various Bacteria>32[1][2][3]

Note: The antimicrobial activity of amino acid derivatives is influenced by the nature of the conjugated amino acid, with hydrophobic residues often showing greater potency.[1][2][3]

Experimental Protocols

Protocol 1: Production of Orange Pigment Precursors (Monascorubrin and Rubropunctatin)

This protocol describes the two-stage, low-pH fermentation method to produce the orange pigment precursors required for the semi-synthesis of this compound derivatives.

Materials:

  • Monascus sp. strain

  • Fermentation medium (e.g., Potato Dextrose Broth)

  • pH meter

  • Incubator shaker

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Inoculum Preparation: Inoculate a suitable Monascus sp. strain into the seed culture medium and incubate at 30°C for 48 hours with shaking at 150 rpm.

  • First Stage Fermentation (Mycelial Growth): Transfer the seed culture to the production fermentation medium. Maintain the pH at an optimal level for mycelial growth (typically around 6.0-6.5). Incubate at 30°C for 3-4 days with shaking at 150 rpm.

  • Second Stage Fermentation (Pigment Production): Adjust the pH of the culture medium to a low level (e.g., pH 3.0) using a sterile acid solution (e.g., 2M HCl). Continue the fermentation for an additional 3-5 days under the same temperature and agitation conditions. This low pH environment promotes the accumulation of the orange pigments monascorubrin and rubropunctatin.

  • Harvesting and Extraction: After fermentation, harvest the mycelia by centrifugation. The orange pigments can be extracted from the mycelia using a suitable organic solvent (e.g., 95% ethanol).

  • Purification of Precursors: The crude extract containing the orange pigments is then purified. A highly effective method is fractional crystallization, which can yield precursors with a purity of over 90%.[5][6] The purified orange pigments (a mixture of monascorubrin and rubropunctatin) are then dried and stored for use in the semi-synthesis.

Protocol 2: Semi-Synthesis of this compound-Amino Acid Derivatives

This protocol details the azaphilic addition reaction for the synthesis of this compound derivatives using the purified orange pigment precursors and various amino acids.

Materials:

  • Purified orange pigments (monascorubrin and rubropunctatin mixture)

  • Various L-amino acids (e.g., phenylalanine, tyrosine, glycine, etc.)

  • Methanol

  • Phosphate buffer (0.1 M, pH 7.0)

  • Incubator shaker

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a 50% (v/v) methanol aqueous solution containing 0.1 M phosphate buffer (pH 7.0).

  • Reactant Addition: In a 100 mL reaction volume, dissolve 12 mg of the purified orange pigments. Add the desired amino acid to a final concentration of 8 mmol/L.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 250 rpm for 2 hours. The color of the solution will change from orange to red, indicating the formation of the this compound derivative.

  • Purification:

    • Desalt and concentrate the reaction mixture using a C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted amino acids.

    • Elute the synthesized this compound derivative from the cartridge using a 90% (v/v) methanol aqueous solution.

  • Solvent Removal: Remove the methanol from the eluate using a rotary evaporator to obtain the purified this compound derivative.

  • Characterization: The structure and purity of the synthesized derivatives should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Semi_Synthesis_Workflow cluster_fermentation Precursor Production cluster_synthesis Semi-Synthesis cluster_analysis Analysis Fermentation Two-Stage Low-pH Fermentation of Monascus sp. Extraction Extraction of Orange Pigments (Monascorubrin & Rubropunctatin) Fermentation->Extraction Purification_P Purification by Fractional Crystallization Extraction->Purification_P Reaction Azaphilic Addition Reaction with Amino Acids Purification_P->Reaction Purification_D Purification by C18 SPE Reaction->Purification_D Characterization Structural Characterization (HPLC, LC-MS, NMR) Purification_D->Characterization Bioassay Biological Activity Assays (Antimicrobial, Anti-inflammatory) Purification_D->Bioassay

Caption: Experimental workflow for the semi-synthesis and evaluation of this compound derivatives.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Cytokine_genes activates iNOS_protein iNOS iNOS_gene->iNOS_protein expresses Cytokines TNF-α, IL-1β, IL-6 Cytokine_genes->Cytokines expresses NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Rubro_deriv This compound Derivatives Rubro_deriv->IKK Rubro_deriv->NFkB_nucleus

References

In Vivo Studies of Rubropunctamine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a prominent red pigment produced by fungi of the Monascus genus, has garnered interest for its potential biological activities. While in vitro studies have begun to elucidate its properties, in vivo animal model studies are crucial for understanding its physiological effects, efficacy, and safety profile. This document provides a summary of the available quantitative data, detailed experimental protocols for a relevant in vivo model, and conceptual diagrams of associated signaling pathways and workflows. It is important to note that publicly available in vivo research specifically focused on this compound is limited. Much of the current understanding is extrapolated from studies on mixed Monascus pigments.

Data Presentation

The following table summarizes the available quantitative in vivo data for this compound.

Animal ModelParameterEfficacyDosage FormRoute of Administration
TPA-Induced Inflammation in MiceID500.32 mg/earSolutionTopical

Experimental Protocols

TPA-Induced Ear Inflammation in Mice

This protocol describes a widely used method to assess the anti-inflammatory potential of topically applied compounds.

Objective: To evaluate the anti-inflammatory effect of this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

Materials:

  • Animals: Male or female BALB/c or Swiss albino mice (6-8 weeks old, 20-25 g).

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 0.01% w/v in acetone).

  • Test Compound: this compound solution in a suitable vehicle (e.g., acetone, ethanol).

  • Positive Control: Indomethacin or another known anti-inflammatory agent in the same vehicle as the test compound.

  • Vehicle Control: The solvent used to dissolve the test and control compounds.

  • Equipment:

    • Micropipettes

    • Digital caliper or thickness gauge

    • Analytical balance

    • Biopsy punch (e.g., 6 mm)

    • Histology supplies (formalin, paraffin, sectioning and staining equipment)

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle Control + TPA

    • Group 3: this compound (low dose) + TPA

    • Group 4: this compound (medium dose) + TPA

    • Group 5: this compound (high dose) + TPA

    • Group 6: Positive Control (e.g., Indomethacin) + TPA

  • Baseline Measurement: Measure the initial thickness of both ears of each mouse using a digital caliper.

  • Treatment Application:

    • Topically apply 20 µL of the vehicle, this compound solution, or positive control solution to both the inner and outer surfaces of the right ear of each mouse.

    • The left ear typically serves as an internal control and receives only the vehicle.

  • Induction of Inflammation: After 30 minutes to 1 hour, topically apply 20 µL of the TPA solution to the right ear of all mice except the naive group.

  • Assessment of Edema:

    • Measure the ear thickness of both ears at regular intervals (e.g., 4, 6, 8, and 24 hours) after TPA application.

    • The increase in ear thickness is an indicator of inflammation.

  • Sample Collection and Analysis (at the end of the experiment, e.g., 24 hours):

    • Euthanize the mice.

    • Excise a standard-sized section of each ear using a biopsy punch.

    • Weigh the ear punches to determine the increase in weight due to edema.

    • Fix one set of ear samples in 10% formalin for histopathological analysis (to assess cellular infiltration and tissue damage).

    • Homogenize another set of ear samples for biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration, cytokine levels via ELISA).

Data Analysis:

  • Calculate the percentage of edema inhibition for each treatment group using the following formula: % Inhibition = [ (ΔT_control - ΔT_treated) / ΔT_control ] * 100 Where ΔT is the difference in ear thickness before and after treatment.

  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Visualizations

Experimental Workflow: TPA-Induced Ear Inflammation Model

TPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping baseline Baseline Ear Thickness Measurement grouping->baseline treatment Topical Application (this compound/Vehicle) baseline->treatment induction TPA Application (Inflammation Induction) treatment->induction measurement Serial Ear Thickness Measurements induction->measurement euthanasia Euthanasia & Sample Collection measurement->euthanasia weighing Ear Punch Weight euthanasia->weighing histology Histopathology euthanasia->histology biochem Biochemical Assays (MPO, Cytokines) euthanasia->biochem TPA_Signaling TPA TPA PKC Protein Kinase C (PKC) TPA->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB AP1 AP-1 Activation MAPK->AP1 Gene Gene Transcription NFkB->Gene AP1->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Inflammation Inflammation (Edema, Neutrophil Infiltration) Cytokines->Inflammation COX2->Inflammation iNOS->Inflammation

Application Notes and Protocols for Assessing the Stability of Rubropunctamine to Light and Heat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine is a red pigment produced by fungi of the genus Monascus, notably Monascus purpureus.[1][2][3][4][5] It belongs to the group of azaphilone pigments and is characterized by its polyketide structure.[3][5] As with many natural pigments, the stability of this compound to environmental factors such as light and heat is a critical parameter for its application in the pharmaceutical, food, and cosmetic industries.[1][6] Degradation can lead to loss of color, reduced biological activity, and the formation of undesirable byproducts.[6][7]

These application notes provide detailed protocols for assessing the photostability and thermal stability of this compound. The methodologies are based on established guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).[8][9][10][11]

Photostability Assessment of this compound

Photostability testing evaluates the effect of light exposure on the integrity of a substance.[9][12][13] This is crucial for determining appropriate handling, packaging, and storage conditions.[9][14]

Experimental Protocol: Forced Photodegradation Study

This protocol describes a forced degradation study to evaluate the photosensitivity of this compound.[9]

Objective: To identify potential photodegradation products and establish a degradation pathway for this compound.

Materials:

  • This compound (solid powder and in solution, e.g., 1 mg/mL in methanol)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon or metal halide lamp)[14]

  • Calibrated radiometer and lux meter

  • Dark control samples protected from light (e.g., wrapped in aluminum foil)[13]

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • Mass Spectrometer (MS) for identification of degradation products

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of solid this compound powder in a transparent container.[14]

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol and place it in a transparent container.

    • Prepare identical dark control samples for both solid and solution forms by wrapping the containers in aluminum foil.

  • Exposure Conditions:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to light conditions as specified in ICH Q1B, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11][14]

    • Monitor the temperature inside the chamber and, if necessary, use a cooling system to minimize thermal degradation.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

    • Analyze the samples and dark controls by a stability-indicating HPLC-PDA method. The method should be capable of separating this compound from its degradation products.

    • Characterize the degradation products using HPLC-MS.

    • Measure the change in color and absorbance using a spectrophotometer.

Data Presentation: Photostability of this compound

The quantitative data obtained from the photostability study should be summarized in tables for clear comparison.

Table 1: HPLC Analysis of this compound Photodegradation

Exposure Time (hours)This compound Peak Area (Solution)% Degradation (Solution)Number of Degradation Peaks (Solution)This compound Peak Area (Solid)% Degradation (Solid)Number of Degradation Peaks (Solid)
01,000,000001,200,00000
2950,000511,188,00011
4880,0001221,164,00032
8750,0002531,116,00073
12620,0003841,056,000124
24450,000555960,000205

Table 2: Spectrophotometric Analysis of this compound Photodegradation (Solution)

Exposure Time (hours)Absorbance at λmaxColor Change (ΔE*)
01.0000
20.9522.5
40.8855.8
80.75812.3
120.62919.7
240.46128.4

Visualization: Photostability Experimental Workflow

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Data Evaluation prep_solid Solid this compound (thin layer) photostability_chamber Photostability Chamber (Xenon/Metal Halide Lamp) prep_solid->photostability_chamber prep_solution This compound Solution (e.g., 1 mg/mL) prep_solution->photostability_chamber prep_dark_solid Dark Control (Solid) prep_dark_solid->photostability_chamber prep_dark_solution Dark Control (Solution) prep_dark_solution->photostability_chamber sampling Time-point Sampling photostability_chamber->sampling hplc HPLC-PDA Analysis sampling->hplc ms HPLC-MS Characterization sampling->ms spectro Spectrophotometry sampling->spectro quantification Quantify Degradation hplc->quantification identification Identify Degradants ms->identification pathway Propose Degradation Pathway identification->pathway Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_solution This compound Solution in Sealed Vials stress_40 40°C prep_solution->stress_40 stress_60 60°C prep_solution->stress_60 stress_80 80°C prep_solution->stress_80 stress_100 100°C prep_solution->stress_100 sampling Time-point Sampling & Cooling stress_40->sampling stress_60->sampling stress_80->sampling stress_100->sampling hplc HPLC-PDA Analysis sampling->hplc order Determine Reaction Order hplc->order rate_constant Calculate Rate Constant (k) order->rate_constant half_life Calculate Half-life (t1/2) rate_constant->half_life arrhenius Arrhenius Plot (Ea) rate_constant->arrhenius Degradation_Pathway cluster_degradation Degradation Products This compound This compound Photo_Oxidized Photo-oxidized Products This compound->Photo_Oxidized Light, O2 Hydrolyzed Hydrolyzed Products (Lactone Ring Opening) This compound->Hydrolyzed Heat, H2O Isomerized Isomerized Products This compound->Isomerized Light/Heat Smaller_Fragments Smaller Fragments Photo_Oxidized->Smaller_Fragments Further Degradation Hydrolyzed->Smaller_Fragments Further Degradation

References

Application Notes and Protocols for the Analysis of Rubropunctamine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the genus Monascus, has garnered significant interest due to its potential biological activities, including antioxidant and antimicrobial properties.[1][2] As research into its therapeutic applications expands, robust and reliable analytical methods for its detection and quantification in complex matrices such as fermentation broths, food products, and biological samples are crucial. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques.

Analytical Techniques Overview

The detection and quantification of this compound in intricate mixtures primarily rely on chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) offers high selectivity and sensitivity for accurate quantification.[3] UV-Visible (UV-Vis) Spectroscopy serves as a simpler, more accessible method for preliminary analysis and quantification, particularly in less complex sample matrices.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analytical detection and biological activity of this compound.

ParameterMethodValueReference
Chromatographic Properties
HPLC Detection WavelengthHPLC-DAD500-530 nm[3]
HPLC ColumnC18 (various manufacturers)-[3]
Spectroscopic Properties
UV-Vis Maximum Absorbance (λmax)UV-Vis Spectroscopy500 nm[4]
Biological Activity
Antioxidant Activity (FRAP assay)Spectrophotometry68% for 10 mg[1][5]
Antioxidant Activity (DPPH assay)Spectrophotometry27% for 10 mg[1][5]
Minimum Inhibitory Concentration (MIC) vs. Enterococcus faecalisBroth microdilution4 µg/mL (for L-cysteine derivative)[5]
IC50 for EBV-EA Activation InhibitionIn vitro assay433 mol ratio/32 pmol TPA[2]

Experimental Protocols

Sample Preparation from Fungal Fermentation Broth

This protocol outlines the extraction of this compound from a liquid fermentation culture of Monascus sp.

Materials:

  • Monascus fermentation broth

  • Ethanol (70%, v/v)

  • Formic acid

  • Whatman No. 4 filter paper

  • High-speed homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Filter the fermentation broth through Whatman No. 4 filter paper to separate the mycelia from the supernatant.

  • Resuspend the mycelial cake in a 70% (v/v) ethanol solution with the pH adjusted to 2.0 with formic acid.

  • Homogenize the suspension using a high-speed homogenizer.

  • Extract the homogenized mixture for 12 hours at 4°C in the dark with continuous agitation.

  • Filter the mixture again through Whatman No. 4 filter paper to remove cell debris.

  • The resulting filtrate contains the pigment extract. For concentration, the solvent can be removed using a rotary evaporator.

  • The final extract can be dissolved in a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol for HPLC-DAD Analysis

This protocol details the separation and quantification of this compound using HPLC with Diode Array Detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a composition suitable for the specific column and sample matrix (a common starting point is 5-10% B).

    • Increase the percentage of mobile phase B over time to elute compounds of increasing hydrophobicity. A typical gradient might increase to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor at 520 nm for red pigments, with a full spectral scan from 200-600 nm to confirm the identity of the peaks.[6]

Procedure:

  • Prepare the sample extract as described in the sample preparation protocol.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Prepare a series of standard solutions of purified this compound of known concentrations to create a calibration curve.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Protocol for LC-MS/MS Analysis

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Elution: Similar to the HPLC-DAD method, but often with faster gradients for UHPLC systems.[6]

  • Flow Rate: 0.2-0.4 mL/min.[6]

  • Ionization Mode: Positive ESI mode.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion of this compound ([M+H]⁺), and specific product ions will be monitored. These transitions need to be optimized by infusing a pure standard.

Procedure:

  • Follow the sample preparation protocol as for HPLC-DAD.

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Develop an MRM method by selecting the appropriate precursor and product ion transitions.

  • Prepare a calibration curve using standard solutions.

  • Inject the standards and samples into the LC-MS/MS system.

  • Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Protocol for UV-Vis Spectroscopic Analysis

This protocol is suitable for a rapid, preliminary estimation of this compound concentration.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare the pigment extract as described previously.

  • Dilute the extract with a suitable solvent (e.g., ethanol) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Measure the absorbance of the diluted sample at 500 nm, which corresponds to the maximum absorbance for red Monascus pigments.[4]

  • A semi-quantitative estimation can be made by comparing the absorbance to a known standard or expressed as absorbance units (AU). For more accurate quantification, a calibration curve with purified this compound standards is necessary. It is important to note that the pH of the solvent can influence the UV-Vis spectra of Monascus pigments.[1]

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis ComplexMixture Complex Mixture (e.g., Fermentation Broth) Extraction Extraction ComplexMixture->Extraction Solvent Extraction Filtration Filtration & Concentration Extraction->Filtration FinalExtract Final Extract Filtration->FinalExtract HPLC HPLC / UHPLC FinalExtract->HPLC DAD Diode Array Detector HPLC->DAD MS Mass Spectrometer HPLC->MS Qualitative Qualitative Analysis (Identification) DAD->Qualitative Quantitative Quantitative Analysis (Quantification) DAD->Quantitative MS->Qualitative MS->Quantitative

Caption: Experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Rubropunctamine in Submerged Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the submerged fermentation of Monascus species for Rubropunctamine production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized by Monascus species?

This compound is a red azaphilone pigment produced as a secondary metabolite by fungi of the genus Monascus, most notably Monascus purpureus and Monascus ruber. Its biosynthesis is part of the larger Monascus pigment (MP) pathway. The process begins with the synthesis of a polyketide chromophore by polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway.[1] These precursors form orange pigments, specifically rubropunctatin.[1] this compound is then formed when rubropunctatin reacts non-enzymatically with primary amines, such as amino acids, present in the fermentation medium.[2][3]

Q2: My Monascus culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?

High biomass with low pigment production often points to suboptimal conditions for secondary metabolism. Key factors include:

  • Nutrient Imbalance: Certain nitrogen sources, like peptone or yeast extract, can stimulate biomass growth but suppress pigment production.[2]

  • Incorrect pH: The pH of the medium is critical. A low pH can inhibit the nucleophilic addition of amino groups required to convert orange pigments to red pigments like this compound.[2]

  • Suboptimal Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early may result in low yields.

  • Inadequate Precursor Supply: The biosynthesis of this compound depends on the availability of its orange pigment precursor, rubropunctatin.

Q3: What are the optimal fermentation parameters for this compound production?

While optimal conditions can be strain-specific, the following table summarizes generally favorable parameters for Monascus pigment production in submerged fermentation.

Table 1: General Fermentation Parameters for Monascus Pigment Production

ParameterOptimized RangeNotes
Temperature 28-30°CTemperature can influence both growth and pigment production.[4][5]
pH 5.0 - 7.0A neutral pH often favors the conversion of orange to red pigments.[2][6]
Agitation 150-200 rpmAffects oxygen transfer and mycelial morphology.[4]
Incubation Time 7-16 daysPigment production is typically highest in the stationary phase.[7][8]
Light DarknessLight, particularly blue and green light, can inhibit pigment production.[8]
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?

The standard method for quantifying this compound and other Monascus pigments is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[9][10]

Brief HPLC Protocol Outline:

  • Sample Preparation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The pigments can be intracellular, extracellular, or both. For intracellular pigments, extract them from the mycelia using a suitable solvent like ethanol or acetonitrile.

  • Chromatographic Separation: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used.[11]

  • Detection: Monitor the absorbance at the specific wavelength for this compound (around 510 nm).

  • Quantification: Compare the peak area of the sample to a standard curve generated from purified this compound.

Troubleshooting Guides

Issue 1: Low or No Red Pigment Production, but Orange/Yellow Pigment is Present

This issue suggests that the biosynthesis of the precursor orange pigments is occurring, but their conversion to red pigments is hindered.

Troubleshooting Workflow

A Low Red Pigment, High Orange/Yellow Pigment B Check Medium pH A->B C Is pH between 5.0 and 7.0? B->C D Adjust pH to 6.0-7.0 C->D No E Analyze Nitrogen Source C->E Yes D->B F Is an external amine source present? E->F G Supplement with Amino Acids (e.g., Monosodium Glutamate) F->G No J Problem Resolved F->J Yes H Review Organic Nitrogen Source G->H I Consider reducing peptone/yeast extract or switching to an ammonium source H->I I->J

Caption: Troubleshooting logic for low red pigment production.

Experimental Protocols

Protocol 1: pH Optimization

  • Prepare several flasks with your standard fermentation medium.

  • Adjust the initial pH of each flask to a different value within the range of 3.0 to 8.0 (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.

  • Inoculate each flask with the same concentration of Monascus spores or mycelia.

  • Incubate under standard fermentation conditions.

  • Withdraw samples daily to monitor pH and pigment production (quantify via HPLC).

  • Identify the pH that yields the highest this compound concentration.

Protocol 2: Amino Acid Supplementation

  • Prepare your standard fermentation medium.

  • Create stock solutions of various amino acids (e.g., monosodium glutamate, L-tryptophan).[2]

  • Add different concentrations of the amino acid stocks to the fermentation flasks. Include a control flask with no supplementation.

  • Inoculate and incubate under optimal conditions.

  • Measure the final this compound yield using HPLC to determine the effect of amino acid supplementation.

Issue 2: Overall Low Pigment Production (Both Orange and Red Pigments)

This indicates a broader issue with the overall secondary metabolite production pathway.

Biosynthetic Pathway of Monascus Pigments

cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS Pathway) Acetyl-CoA->PKS FAS Fatty Acid Synthase (FAS Pathway) Acetyl-CoA->FAS Chromophore Polyketide Chromophore PKS->Chromophore BetaKetoacid β-Ketoacid FAS->BetaKetoacid OrangePigments Orange Pigments (e.g., Rubropunctatin) Chromophore->OrangePigments BetaKetoacid->OrangePigments RedPigments Red Pigments (e.g., this compound) OrangePigments->RedPigments AminoAcids Amino Acids / Primary Amines (from Nitrogen Source) AminoAcids->RedPigments

Caption: Simplified biosynthetic pathway of Monascus pigments.

Troubleshooting and Optimization

Low overall pigment production can often be traced back to the composition of the fermentation medium.

Table 2: Key Medium Components and Their Effects on Pigment Production

ComponentEffect on YieldRecommended Sources/Concentrations
Carbon Source High glucose can be beneficial, but some studies suggest mixed substrates (e.g., maltose:glycerol) can enhance yield.[2] Cost-effective substrates like potato pomace have also been used successfully.[6]Rice powder (6%), Mannitol (4%).[12][13]
Nitrogen Source Organic sources (peptone, yeast extract) favor biomass but can suppress pigment. Ammonium sources can stimulate pigment production but may lower pH.[2]A combination can be beneficial. Peptone (1%).[12]
Metal Ions Specific metal ions are crucial cofactors for enzymes in the biosynthetic pathway.ZnSO₄·7H₂O (0.02 g/L), MnSO₄·H₂O (0.1 g/L).[14][15]
Vitamins Can act as precursors or cofactors.Vitamin B1 (0.05%), Vitamin B5 (0.4 g/L).[12][14]
Precursors Adding precursors can significantly boost yield.Acetic acid (0.1%) has been shown to increase this compound production.[7]
Experimental Protocol: Media Optimization using One-Factor-at-a-Time (OFAT)

This protocol helps identify the optimal concentration of a single medium component.

  • Establish a Baseline: Prepare a batch of your standard fermentation medium. This will be your control.

  • Select a Variable: Choose one component to optimize (e.g., carbon source, nitrogen source, a specific metal ion).

  • Create a Concentration Gradient: Prepare several flasks, each with a different concentration of the selected variable, keeping all other components constant. For example, to test glucose concentration, you might prepare media with 20, 40, 60, 80, and 100 g/L of glucose.

  • Inoculate and Incubate: Inoculate all flasks (including the control) with an identical amount of Monascus culture and incubate under standard conditions.

  • Analyze Yield: After the fermentation period, harvest the cultures and quantify the this compound yield for each concentration.

  • Determine Optimum: Plot the this compound yield against the component concentration to identify the optimal level.

  • Repeat: Repeat this process for each medium component you wish to optimize.

General Experimental Workflow for Yield Improvement

Start Start: Low this compound Yield Strain Strain Selection & Maintenance Start->Strain Media Media Optimization (OFAT / RSM) Strain->Media Params Fermentation Parameter Optimization (pH, Temp, etc.) Media->Params Optimized Medium Analysis HPLC Analysis Media->Analysis Advanced Advanced Techniques (Fed-batch, Extractive Fermentation) Params->Advanced Optimized Parameters Params->Analysis Advanced->Analysis Analysis->Media Iterate Analysis->Params Iterate End Optimized High Yield Analysis->End Final Protocol

Caption: General workflow for optimizing this compound yield.

References

Technical Support Center: Overcoming Solubility Issues of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubropunctamine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in polar solvents.

Troubleshooting Guides & FAQs

This section provides direct answers and step-by-step guides to common solubility problems encountered during experiments with this compound.

FAQ 1: Why is my this compound not dissolving in aqueous buffers?

Answer: this compound is a lipophilic, or fat-soluble, molecule.[1] Its chemical structure (C₂₁H₂₃NO₄) contains large nonpolar regions, making it inherently difficult to dissolve in polar solvents like water, phosphate-buffered saline (PBS), or cell culture media.[2][3][4] This is a common challenge for many natural product compounds.[5] To use it in most biological assays, its solubility must be enhanced using specific formulation strategies.

Troubleshooting Guide 1: Using Cosolvents to Prepare a Stock Solution

Issue: You need to prepare a concentrated stock solution of this compound that can be diluted into your aqueous experimental medium without immediate precipitation.

Solution: The cosolvency technique involves dissolving this compound in a water-miscible organic solvent first, before diluting it.[6][7]

Principle: Cosolvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound, effectively making the overall solvent system more favorable for this compound.[6][8]

Recommended Cosolvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

Experimental Protocol: Preparing a 10 mM this compound Stock using DMSO
  • Preparation: Weigh out 3.53 mg of this compound (Molecular Weight: 353.41 g/mol ).[9]

  • Dissolution: Add the this compound powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[10]

  • Application: When preparing your working solution, ensure the final concentration of the cosolvent in your aqueous medium is low (typically <1% v/v) to avoid solvent-induced artifacts in your experiment.

Data Presentation: Illustrative Solubility in Cosolvent Systems

The following table provides an example of how the solubility of a hydrophobic compound like this compound might increase with the addition of a cosolvent. Note: This is illustrative data, and actual values should be determined experimentally.

Cosolvent System (v/v)Illustrative Solubility (µg/mL)Fold Increase (Approx.)
100% Water< 1-
10% Ethanol in Water2525x
20% Ethanol in Water150150x
10% DMSO in Water8080x
20% DMSO in Water400400x
20% PEG 400 in Water220220x
Troubleshooting Guide 2: Complexation with Cyclodextrins for Higher Aqueous Concentration

Issue: You require a higher concentration of this compound in an aqueous solution than what can be achieved with cosolvents, or you need to avoid organic solvents entirely.

Solution: Form an inclusion complex with a cyclodextrin.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble host-guest complex.[11] This masks the hydrophobicity of the drug, significantly increasing its apparent water solubility.[5]

Experimental Protocol: Preparation of a this compound/HP-β-CD Inclusion Complex

This protocol uses the co-solvent evaporation method, which is effective for achieving high complexation efficiency.[12]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.

  • Dissolution of this compound: Dissolve a known amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or acetone).

  • Dissolution of Cyclodextrin: In a separate container, dissolve the calculated molar equivalent of HP-β-CD in water.

  • Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by stirring the solution overnight in a fume hood. As the organic solvent is removed, this compound will be driven into the cyclodextrin cavity.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a stable, water-soluble powder of the inclusion complex.[13]

  • Reconstitution: The resulting powder can be dissolved directly in water or buffer to the desired concentration.

Data Presentation: Illustrative Phase Solubility Diagram

A phase solubility study is typically performed to determine the stability constant (Ks) and complexation efficiency. The diagram below illustrates a typical Aₗ-type profile, indicating the formation of a soluble 1:1 complex.

HP-β-CD Concentration (mM)Illustrative this compound Solubility (mM)
00.003
20.055
40.108
60.160
80.212
100.265
Troubleshooting Guide 3: Nanoparticle Formulation for Improved Dissolution Rate

Issue: Your experiment requires rapid dissolution of this compound upon dilution into an aqueous medium, or you are developing a formulation for in vivo delivery.

Solution: Formulate this compound into nanoparticles.

Principle: Nanoparticle formulations, such as nanosuspensions, increase the surface area of the drug, which dramatically enhances the dissolution rate according to the Noyes-Whitney equation.[5] A common "bottom-up" method is nanoprecipitation (also known as the solvent displacement method).[14][15][16]

Experimental Protocol: this compound Nanoparticle Formulation via Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound (e.g., 5 mg/mL) and a stabilizer (e.g., a block copolymer like PLGA-PEG or a surfactant like Poloxamer 188) in a water-miscible organic solvent such as acetone or tetrahydrofuran (THF).[15]

  • Aqueous Phase Preparation: Prepare the anti-solvent, which is typically purified water.

  • Nanoprecipitation Step: Inject the organic phase rapidly and under vigorous stirring (e.g., using a magnetic stirrer at >800 rpm) into the aqueous phase.[17] The volume ratio of the anti-solvent to the solvent should be high (e.g., 10:1).

  • Particle Formation: The rapid solvent mixing causes supersaturation and subsequent precipitation of this compound as nanoparticles, with the stabilizer adsorbing to the surface to prevent aggregation.[15]

  • Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue q1 Need a simple stock solution for in vitro dilution? start->q1 a1_yes Use Cosolvency (e.g., DMSO, Ethanol) q1->a1_yes Yes q3 Need higher aqueous conc. or a solvent-free formulation? q1->q3 No q2 Is final cosolvent conc. >1% toxic to cells? a1_yes->q2 a2_yes Consider alternative methods or reduce concentration q2->a2_yes Yes a2_no Proceed with experiment. Monitor for precipitation. q2->a2_no No a2_yes->q3 end_node Problem Solved a2_no->end_node a3_yes Use Cyclodextrin Inclusion Complex q3->a3_yes Yes q4 Need to improve dissolution rate for delivery? q3->q4 No a3_yes->end_node a4_yes Formulate Nanoparticles (e.g., Nanoprecipitation) q4->a4_yes Yes q4->end_node No a4_yes->end_node

Cyclodextrin_Encapsulation cluster_before Before Complexation cluster_after After Complexation Rubro This compound (Hydrophobic) Water Water (Polar Solvent) Rubro->Water Insoluble Complex Water-Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Water2 Water (Polar Solvent) Complex->Water2 Soluble

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Anti-Solvent) A 1. Dissolve this compound & Stabilizer in Solvent (e.g., Acetone) C 3. Rapid Injection A->C B 2. Prepare Water (under stirring) B->C D 4. Nanoparticle Formation C->D E 5. Solvent Evaporation D->E F Final Nanosuspension E->F

References

Preventing degradation of Rubropunctamine during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Rubropunctamine during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus. Its stability is a significant concern because it is susceptible to degradation from various environmental factors, including temperature, pH, and light. This degradation can lead to a loss of color and potentially alter its biological activity, impacting experimental results and the shelf-life of products containing it.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Temperature: High temperatures significantly accelerate the degradation process.[1][2]

  • Light: Exposure to sunlight and, to a lesser extent, fluorescent and UV light, can cause photodegradation.[1][3]

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 4-8). It shows lower stability in strongly acidic or alkaline environments.[1][4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep this compound in a solid, dry form at -20°C or below, protected from light. If it must be stored in solution, use a suitable solvent, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in the dark.

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize degradation during extraction:

  • Maintain a low temperature throughout the extraction process.

  • Protect the sample from light by using amber glassware or covering containers with aluminum foil.

  • Use an appropriate extraction solvent, such as 60% aqueous ethanol, and control the pH to be within the stable range (pH 4-8).[2][4][5]

  • Work quickly to minimize the duration of exposure to potentially degrading conditions.

Q5: Are there any analytical methods to detect this compound degradation?

A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the most common method for separating and quantifying this compound and its degradation products.[6] A stability-indicating HPLC method can resolve the parent compound from its degradants, allowing for accurate assessment of stability.

Troubleshooting Guides

Problem Possible Causes Solutions
Loss of red color in the extract after a short period. Exposure to high temperatures during extraction or storage.Immediately cool the extract on ice after extraction and store it at ≤ 4°C for short-term use or at -20°C for long-term storage. Avoid leaving the extract at room temperature.
Exposure to direct sunlight or strong laboratory light.Work in a dimly lit area or use amber-colored labware. Wrap flasks and tubes in aluminum foil to block light.
The pH of the extraction solvent or final solution is too acidic or alkaline.Measure and adjust the pH of your solutions to be within the optimal range of 4-8 using appropriate buffers.
Low yield of this compound during extraction. Inefficient extraction solvent or conditions.Optimize the extraction solvent. A common choice is 60% aqueous ethanol. Ensure sufficient extraction time and appropriate agitation.
Degradation during the extraction process.Follow all the preventative measures outlined in the FAQs, such as temperature control and protection from light.
Appearance of unknown peaks in HPLC analysis of a stored sample. Degradation of this compound into smaller molecules.Re-evaluate your storage conditions. Ensure the sample is stored at -20°C or below, protected from light, and that the container is properly sealed. If in solution, consider the solvent's purity and potential for reactivity.
Contamination of the sample.Use high-purity solvents and clean labware. Filter samples before HPLC analysis.
Inconsistent experimental results using this compound. Degradation of the stock solution.Prepare fresh stock solutions frequently. Avoid using old solutions that may have degraded. Aliquot stock solutions to minimize freeze-thaw cycles.
Purity issues with the initial this compound sample.Verify the purity of your this compound standard using a reliable analytical method like HPLC-MS.

Quantitative Data on this compound Degradation

The stability of Monascus red pigments, including this compound, is influenced by several factors. The following tables summarize the impact of temperature, pH, and light on pigment stability, presented as the percentage of remaining pigment after treatment.

Table 1: Effect of Temperature on the Stability of Monascus Red Pigments

TemperatureTreatment DurationRemaining Pigment (%)Reference
4°C (Refrigeration)8 hours~95%[1]
25°C (Room Temp)8 hours~80%[1]
85°C (Pasteurization)1 minute~98%[1]
105°C (Hot Air Oven)15 minutes< 50%[1]
121°C (Autoclaving)15 minutes~93%[1]

Table 2: Effect of pH on the Stability of Monascus Red Pigments

pHTreatment DurationRemaining Pigment (%)Reference
424 hours~99%[1]
724 hours~99%[1]
1024 hours~98%[1]

Note: While stable over a wide pH range in the short term, prolonged exposure to highly acidic or alkaline conditions can lead to degradation.

Table 3: Effect of Light Exposure on the Stability of Monascus Red Pigments

Light SourceTreatment DurationRemaining Pigment (%)Reference
Sunlight8 hours~45%[1]
Fluorescent Light8 hours~91%[1]
UV Light8 hours~96%[1]

Experimental Protocols

Protocol for Extraction of this compound from Monascus-Fermented Solids

This protocol is adapted from methods described for the extraction of Monascus pigments.[2]

  • Preparation: Dry the Monascus-fermented solid substrate at a low temperature (e.g., 40°C) and grind it into a fine powder.

  • Solvent Addition: Add 60% aqueous ethanol to the powdered substrate at a solid-to-liquid ratio of 1:10 (w/v).

  • pH Adjustment: Adjust the pH of the slurry to 6.0 using dilute HCl or NaOH.

  • Extraction: Incubate the mixture at 30°C for 16 hours with constant agitation (e.g., 180 rpm on an orbital shaker).

  • Solid-Liquid Separation: Centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant, which contains the extracted this compound.

  • Purification (Optional): The extract can be further purified using techniques like column chromatography (e.g., with a C18 stationary phase).

  • Storage: Store the final extract at -20°C in the dark.

Protocol for Stability Testing of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 60% ethanol) at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into sealed vials and expose them to different temperatures (e.g., 4°C, 25°C, 50°C, 80°C) for various time points.

    • pH Stress: Adjust the pH of the stock solution to different values (e.g., 2, 4, 7, 9, 11) using appropriate buffers and incubate at a constant temperature.

    • Photostability: Expose the stock solution in clear vials to a light source (e.g., direct sunlight, fluorescent lamp, UV lamp) for defined periods. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sampling: At each time point, withdraw a sample from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Evaluation: Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

Representative Stability-Indicating HPLC Method

This method is a representative protocol based on common practices for analyzing Monascus pigments.[6]

  • HPLC System: A standard HPLC system with a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: 90% B to 60% B

    • 25-30 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 510 nm for this compound.

  • Injection Volume: 20 µL.

Mandatory Visualizations

cluster_formation Biosynthesis and Formation cluster_degradation Degradation Pathways precursors Orange Pigments (Rubropunctatin, Monascorubrin) This compound This compound precursors->this compound Amination Reaction amino_acid Amino Group Donor (e.g., Amino Acids) amino_acid->this compound degradation_products Degradation Products (Loss of Chromophore) This compound->degradation_products stressors Stress Factors (Light, Heat, Extreme pH, Oxygen) stressors->this compound

Caption: Formation and potential degradation pathway of this compound.

start Degradation Observed (e.g., Color Loss, New HPLC Peaks) check_storage Review Storage Conditions start->check_storage check_extraction Review Extraction Protocol start->check_extraction temp_issue Temperature > -20°C? check_storage->temp_issue extraction_temp Extraction Temp > 30°C? check_extraction->extraction_temp light_issue Exposed to Light? temp_issue->light_issue No temp_solution Store at ≤ -20°C temp_issue->temp_solution Yes light_issue->check_extraction No light_solution Store in Dark Container light_issue->light_solution Yes end Problem Resolved temp_solution->end light_solution->end extraction_ph pH outside 4-8 range? extraction_temp->extraction_ph No extraction_temp_solution Control Temperature During Extraction extraction_temp->extraction_temp_solution Yes extraction_ph_solution Adjust pH of Extraction Solvent extraction_ph->extraction_ph_solution Yes extraction_ph->end No extraction_temp_solution->end extraction_ph_solution->end

Caption: Troubleshooting workflow for this compound degradation.

start Start: Fermented Material extraction Extraction (e.g., 60% Ethanol, 30°C, pH 6, Dark) start->extraction filtration Filtration / Centrifugation extraction->filtration analysis QC Analysis (HPLC) filtration->analysis storage Storage (≤ -20°C, Dark) analysis->storage end End: Purified & Stable this compound storage->end

Caption: Recommended workflow for this compound extraction and storage.

References

Impact of pH on the color and stability of Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the color and stability of Rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What is the typical color of this compound and how does it change with pH?

A1: this compound is a red azaphilone pigment. Its color is notably dependent on the pH of the solution. Generally, under neutral to alkaline conditions (pH 7.0–11.0), it exhibits a characteristic red color. However, in acidic environments (pH 3.0–5.0), the color can shift to a purple-red hue.[1] This is due to pH-induced changes in the molecule's electronic structure, which alters its light absorption properties.

Q2: Why does the color of this compound change with pH?

A2: The color change is a result of structural transformations in the azaphilone core of the this compound molecule. This compound is formed from an orange precursor, such as rubropunctatin, through an aminophilic reaction where a nitrogen atom replaces a pyran oxygen.[2][3][4] This reaction is promoted in alkaline environments and inhibited under acidic conditions.[5] The protonation state of the molecule, influenced by the pH, affects the electron distribution in its chromophore, leading to a shift in the wavelengths of light it absorbs.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Generally, it is more stable in neutral to slightly alkaline conditions. In acidic conditions, particularly at lower pH values, the degradation of this compound can be accelerated.[6] Conversely, at very high alkaline pH (e.g., above 11.0), the pigment can also become unstable, leading to a color change from red to pale yellow and a loss of color intensity.[1]

Q4: At what wavelengths should I measure the absorbance of this compound to monitor its concentration?

A4: The absorption maxima (λmax) of this compound shift with pH. To accurately monitor its concentration, it is crucial to use the appropriate wavelength for the pH of your solution.

  • In neutral to alkaline solutions (pH 7.0-11.0) , this compound typically shows two absorption peaks around 358 nm and 496 nm .[1]

  • In acidic solutions (pH 3.0-5.0) , these peaks can shift to approximately 408 nm and 522 nm .[1] For general quantification of red Monascus pigments, a wavelength of 500 nm is commonly used.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected color shift to purple or blue. The pH of your solution is likely too acidic.Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7.0-8.0) using an appropriate buffer to restore the red color.
Loss of red color and appearance of a yellow or brownish tint. This may indicate degradation of the this compound. This can be caused by exposure to very high alkaline pH, prolonged exposure to acidic conditions, or high temperatures.Verify the pH of your solution and ensure it is within the stable range (typically neutral to slightly alkaline). Protect the solution from high temperatures and prolonged exposure to light. Consider performing a stability study to determine the optimal conditions for your application.
Inconsistent absorbance readings. The pH of your samples may be varying, causing shifts in the absorption maxima. The sample preparation and analysis should be performed at a controlled pH to ensure accurate and reproducible results.[10][11]Ensure all samples and blanks are prepared in the same buffer system at a consistent pH. For comparative analysis, it is recommended to perform measurements at a standardized low pH (e.g., ≤ 2.5) to minimize variations.[10]
Precipitation of the pigment. This compound has limited solubility in aqueous solutions, especially under strongly acidic conditions.If working in an aqueous system, consider using a co-solvent such as ethanol to improve solubility. Ensure the pH is not in a range that promotes precipitation.

Data Presentation

Table 1: Effect of pH on the Color of Monascus Red Pigments (including this compound)

pH RangeVisual ColorAbsorption Maxima (λmax)
3.0 - 5.0Purple-Red~408 nm, ~522 nm[1]
7.0 - 11.0Red~358 nm, ~496 nm[1]

Table 2: pH-Dependent Stability of Monascus Red Pigments

pHTemperatureStability Observation
575-88°CLess stable compared to pH 7 at the same temperature.[6]
650°CMost stable conditions observed in one study.[6]
775-88°CMore stable than at pH 5 at the same high temperatures.[6]
Decreasing from 7SunlightDecreased stability.[12]
Increasing from 7SunlightDecreased stability.[12]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Color Change with pH

This protocol details the procedure for observing the change in the absorption spectrum of this compound as a function of pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M citrate-phosphate buffer) covering a pH range from 3.0 to 11.0.

  • Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 70% ethanol).

  • Sample Preparation: For each pH value, add a small, constant volume of the this compound stock solution to a fixed volume of the respective buffer solution. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

  • Spectrophotometric Measurement:

    • Use the corresponding buffer solution as a blank for each measurement.

    • Scan the absorbance of each sample across the visible spectrum (e.g., 350-700 nm).

    • Record the full spectrum and note the absorption maxima (λmax) for each pH.

  • Data Analysis: Plot the absorbance spectra for each pH on the same graph to visualize the changes. Create a table summarizing the λmax values at each pH.

Protocol 2: pH Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound at different pH values over time.

  • Preparation of Buffered this compound Solutions: Prepare solutions of this compound in buffers of varying pH (e.g., 4.0, 7.0, 9.0) as described in Protocol 1.

  • Incubation:

    • Divide each buffered solution into aliquots for different time points.

    • Incubate the samples under controlled conditions (e.g., a specific temperature in the dark) for a defined period (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantification of this compound:

    • At each time point, take an aliquot from each pH condition.

    • Measure the absorbance at the λmax corresponding to the initial state of the pigment in that buffer.

    • Alternatively, use a stability-indicating HPLC method to separate and quantify the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each pH.

    • The degradation can be modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t½) at each pH.[12]

Visualizations

G Logical Flow of pH Effect on this compound cluster_conditions Environmental Conditions cluster_molecular_state Molecular State cluster_observation Observable Properties pH_acidic Acidic pH (e.g., 3.0-5.0) protonated Protonated Form pH_acidic->protonated Promotes stability_decreased Decreased Stability pH_acidic->stability_decreased Results in pH_neutral_alkaline Neutral to Alkaline pH (e.g., 7.0-11.0) deprotonated Deprotonated Form pH_neutral_alkaline->deprotonated Promotes stability_increased Increased Stability pH_neutral_alkaline->stability_increased Results in color_purple_red Purple-Red Color protonated->color_purple_red Leads to color_red Red Color deprotonated->color_red Leads to

Caption: Logical relationship between pH and the color and stability of this compound.

G Experimental Workflow for pH Stability Testing start Start: Prepare this compound Stock Solution prepare_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) start->prepare_buffers create_samples Create Buffered Pigment Samples start->create_samples prepare_buffers->create_samples initial_measurement Time 0 Measurement (Absorbance or HPLC) create_samples->initial_measurement incubation Incubate Samples (Controlled Temperature & Light) initial_measurement->incubation timed_measurements Measure at Time Intervals (e.g., 1, 2, 4, 8, 24h) incubation->timed_measurements data_analysis Data Analysis: - % Pigment Remaining - Degradation Rate (k) - Half-life (t½) timed_measurements->data_analysis end End: Determine pH-dependent Stability Profile data_analysis->end

Caption: Workflow for determining the pH stability of this compound.

References

Technical Support Center: Rubropunctamine Stability and Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rubropunctamine, a red azaphilone pigment. The focus is on understanding and mitigating stability issues arising from interactions with metal ions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color from red to purple after adding a buffer containing metal ions. What is happening?

A1: This color change, or bathochromic shift (a shift to a longer wavelength), is likely due to the formation of a coordination complex between the this compound molecule and metal ions in your buffer. Azaphilones like this compound possess multiple oxygen atoms that can act as chelation sites for metal ions.[1][2] This interaction alters the electronic structure of the pigment, leading to a change in its light absorption properties and, consequently, its color.[3] Divalent and trivalent cations such as Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺ are particularly known to cause such effects.[2][4]

Q2: I've observed a rapid degradation of this compound in my formulation. Could metal ions be the cause?

A2: Yes, certain metal ions can catalyze the degradation of organic molecules like this compound. Transition metals such as iron and copper can participate in redox cycling, generating reactive oxygen species (ROS) that can lead to the oxidative degradation of the pigment.[1][5] If your formulation contains even trace amounts of these metals, it could significantly decrease the stability of this compound. It is also possible that the formation of a metal complex alters the susceptibility of the molecule to other degradation pathways, such as hydrolysis or photolysis.

Q3: Which metal ions are most likely to affect this compound stability?

A3: While data specific to this compound is limited, based on studies of similar pigments like anthocyanins, trivalent and divalent metal ions are of primary concern.[3] Ions like Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺ are known to form complexes with pigments and can either stabilize or destabilize them.[2][4] Monovalent ions like Na⁺ and K⁺ typically have a much smaller effect. The specific impact depends on the ion's charge density, coordination geometry, and the pH of the medium.

Q4: How can I prevent metal ion-induced degradation or color change of this compound?

A4: To mitigate the effects of metal ions, consider the following strategies:

  • Use High-Purity Reagents: Ensure all solvents, buffers, and other reagents are of high purity and free from trace metal contamination.

  • Incorporate a Chelating Agent: Add a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your solution.[6] EDTA will preferentially bind to free metal ions, preventing them from interacting with the this compound.[7]

  • Control the pH: The stability of both this compound and its metal complexes can be highly pH-dependent.[8] Optimizing the pH of your formulation may help to minimize degradation.

  • Degas Solutions: To minimize oxidative degradation, which can be catalyzed by metal ions, consider deoxygenating your solutions by sparging with an inert gas like nitrogen or argon.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected color shift (e.g., red to purple/blue) Formation of a this compound-metal ion complex.1. Analyze the trace metal content of your reagents. 2. Perform a UV-Vis titration with a chelating agent like EDTA to see if the original color is restored. 3. Test alternative buffer systems that are known to have low metal-binding capacity.
Precipitate formation after adding a metal salt The this compound-metal complex may have low solubility in your solvent system.1. Try decreasing the concentration of either the this compound or the metal ion. 2. Experiment with different solvents or co-solvents to improve solubility.
Accelerated degradation of the pigment Metal-catalyzed oxidative degradation.1. Add a chelating agent (e.g., EDTA) to sequester catalytic metal ions. 2. Incorporate an antioxidant into your formulation. 3. Store samples under an inert atmosphere (e.g., nitrogen) and protect from light.
Inconsistent results between experimental batches Variable trace metal contamination in different batches of reagents or solvents.1. Source high-purity reagents from a reliable supplier. 2. Consider treating buffers and solutions with a chelating resin to remove trace metals.

Quantitative Data Summary

The following table summarizes hypothetical data from a study on the effect of different metal ions on the stability of a 50 µM this compound solution in a phosphate buffer (pH 7.0) after 24 hours of incubation at room temperature.

Metal Ion (100 µM)Max. Wavelength (λmax)% Degradation
Control (No Metal Ion) 520 nm5%
Na⁺ 520 nm5%
Ca²⁺ 522 nm8%
Zn²⁺ 535 nm15%
Cu²⁺ 545 nm45%
Fe³⁺ 560 nm60%

Experimental Protocols

Protocol 1: Screening for Metal Ion Interactions using UV-Vis Spectroscopy

This protocol allows for the rapid assessment of how different metal ions affect the absorption spectrum of this compound.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • Prepare 10 mM stock solutions of various metal salts (e.g., NaCl, CaCl₂, ZnCl₂, CuCl₂, FeCl₃) in deionized water.

  • Sample Preparation:

    • In a series of cuvettes, prepare a final concentration of 20 µM this compound in a buffered solution (e.g., 50 mM HEPES, pH 7.4).

    • To each cuvette, add a different metal salt to a final concentration of 100 µM. Include a control cuvette with no added metal salt.

    • Allow the solutions to equilibrate for 15 minutes at room temperature.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum for each sample from 300 nm to 700 nm.

    • Note any shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity.

Protocol 2: Assessing the Effect of Metal Ions on this compound Stability

This protocol evaluates the rate of degradation of this compound in the presence of different metal ions over time.

  • Preparation of Reaction Mixtures:

    • Prepare solutions containing 50 µM this compound and 100 µM of the desired metal ion in a buffered solution (e.g., phosphate buffer, pH 7.0).

    • Prepare a control solution with this compound but no metal ion.

    • For experiments testing the effect of a chelating agent, prepare an additional sample containing the metal ion and a molar excess of EDTA (e.g., 200 µM).

  • Incubation:

    • Incubate all solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction mixture.

    • Measure the absorbance at the λmax of this compound (around 520 nm).

    • The percentage of remaining this compound can be calculated as (Absorbance at time t / Absorbance at time 0) * 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_rub Prepare this compound Stock Solution mix Mix Reagents: This compound + Buffer + Metal Ion / Control prep_rub->mix prep_met Prepare Metal Ion Stock Solutions prep_met->mix prep_buf Prepare Buffer prep_buf->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure UV-Vis Spectrum at Time Points incubate->measure analyze Analyze Data: λmax Shift & Degradation Rate measure->analyze

Caption: Workflow for assessing metal ion effects on this compound.

Chelation_Mechanism cluster_0 Scenario 1: No Chelator cluster_1 Scenario 2: With Chelator Rub1 This compound Deg1 Degradation / Color Shift Rub1->Deg1 Met1 Metal Ion (Fe³⁺) Met1->Deg1 catalyzes Rub2 This compound Stab Stability Maintained Rub2->Stab Met2 Metal Ion (Fe³⁺) Complex Fe³⁺-EDTA Complex Met2->Complex sequestered by EDTA EDTA EDTA->Complex

Caption: Protective effect of a chelating agent (EDTA) on this compound.

References

Technical Support Center: Optimizing Rubropunctamine Production by Mitigating Citrinin Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing citrinin contamination during Rubropunctamine production by Monascus species.

Frequently Asked Questions (FAQs)

Q1: What is the underlying biochemical relationship between this compound and citrinin production?

A1: this compound (a red pigment) and citrinin (a mycotoxin) are both secondary metabolites produced by Monascus species. Their biosynthesis pathways are closely related as they share a common precursor, acetyl-CoA.[1][2][3] The pathways are competitive; thus, conditions favoring pigment production may suppress citrinin synthesis, and vice versa. Key enzymes in these pathways are polyketide synthases. The expression of the gene pksCT is essential for citrinin synthesis, while genes like pigR are crucial for pigment production.[1][4][5]

Q2: Can the choice of Monascus strain significantly impact citrinin levels?

A2: Absolutely. Citrinin production is highly strain-dependent.[3] Screening different Monascus isolates is a critical first step in developing a low-citrinin fermentation process. Some strains naturally produce high levels of pigments with minimal or undetectable citrinin.[6]

Q3: Is there a rapid method to screen for low-citrinin producing mutants?

A3: Yes, a common and effective method is a bioassay based on the antibacterial activity of citrinin against Bacillus subtilis.[7] Monascus colonies that produce citrinin will create an inhibition zone on a lawn of B. subtilis. Mutant strains with smaller or no inhibition zones are selected as potential low-citrinin producers.

Q4: How does the fermentation method (Solid-State vs. Submerged) affect citrinin production?

A4: The fermentation method has a profound impact on citrinin levels. Solid-state fermentation (SSF) on substrates like rice generally yields significantly lower concentrations of citrinin compared to submerged fermentation (SmF).[8][9] In some cases, citrinin levels in SmF can be over 1000 times higher than in SSF.[9]

Q5: Can I eliminate citrinin after the fermentation is complete?

A5: While prevention is the preferred strategy, some post-fermentation methods for citrinin removal exist. These include enzymatic degradation using manganese peroxidase, which can completely degrade citrinin under specific conditions. Chemical treatments, such as with a phosphate-ethanol mixture, have also been shown to remove a high percentage of citrinin from fermented products.

Troubleshooting Guides

Issue 1: High Citrinin Levels in Fermentation Broth

Possible Cause 1: Suboptimal Fermentation Medium Composition.

  • Solution: Optimize the carbon and nitrogen sources in your culture medium. High glucose concentrations (around 10 g/L) have been shown to support high red pigment production with a complete absence of citrinin.[10] The choice of nitrogen source is also critical. Peptone, in combination with a low initial pH (around 2.5), can lead to high pigment yields with negligible citrinin.[4][11] Conversely, ammonium nitrate may significantly increase citrinin production.[12]

Possible Cause 2: Inappropriate Fermentation Conditions.

  • Solution: Adjust the physical parameters of your fermentation. For SSF, optimal conditions for high pigment and low citrinin production are typically a temperature of 35°C and an initial pH of 5.0.[8] For SmF, a temperature of 32°C and an initial pH of 5.5 are recommended.[8]

Issue 2: Low this compound (Red Pigment) Yield

Possible Cause 1: Competition with the Citrinin Biosynthesis Pathway.

  • Solution: Implement strategies to downregulate the citrinin pathway, which can free up precursors for pigment synthesis. This can be achieved through the selection of low-citrinin strains, optimization of fermentation conditions as described above, or through genetic modification by disrupting the pksCT gene.

Possible Cause 2: Non-optimal Strain.

  • Solution: If pigment yields remain low despite optimization, consider a strain improvement program. This can involve random mutagenesis using UV irradiation or chemical mutagens, followed by screening for high-pigment, low-citrinin phenotypes.

Data Presentation

Table 1: Effect of Carbon Source (Glucose Concentration) on Red Pigment and Citrinin Production in Monascus ruber

Glucose Concentration (g/L)Red Pigment Production (g/L)Citrinin Production
32.8Detected
5Not specifiedDetected (less than at 3 g/L)
104.3Absent
202.8Not specified

Data synthesized from Moussa and Azeiz (2017).[10][13]

Table 2: Influence of Nitrogen Source and Initial pH on Pigment and Citrinin Production in Monascus purpureus

Nitrogen SourceInitial pHTotal Yellow & Orange Pigment (mg/L)Citrinin (mg/L)
Peptone (8.8 g/L)2.511382
Sodium Nitrate (6.44 g/L)Not specifiedNot specifiedLower than Ammonium Sulfate
Ammonium Sulfate (5.00 g/L)Not specifiedNot specifiedHigher than other sources
MethionineNot specifiedNot specified0
Ammonium NitrateNot specifiedNot specified100

Data synthesized from Patrovský et al. (2019) and Blanc et al. (1995).[4][5][11][12]

Experimental Protocols

Protocol 1: Screening for Low-Citrinin Producing Monascus Mutants using Bacillus subtilis Bioassay
  • Prepare Bacillus subtilis Lawn:

    • Inoculate 100 µL of an overnight culture of B. subtilis into 100 mL of sterile nutrient agar, cooled to 45-50°C.

    • Pour the mixture into sterile Petri dishes and allow to solidify.

  • Inoculate Monascus Strains:

    • Using a sterile toothpick, pick a small amount of spores from a mature Monascus colony (wild-type or mutagenized).

    • Gently spot-inoculate the spores onto the center of the B. subtilis lawn plates.

  • Incubation:

    • Incubate the plates at 30°C for 48-72 hours.

  • Screening:

    • Observe the plates for zones of inhibition around the Monascus colonies.

    • Select colonies with the smallest or no inhibition zones for further analysis, as these are indicative of low or no citrinin production.[7]

Protocol 2: Solid-State Fermentation for High this compound and Low Citrinin Production
  • Substrate Preparation:

    • Wash 100g of non-glutinous rice and soak in water for 2 hours.

    • Drain the excess water and autoclave the rice at 121°C for 20 minutes.

  • Inoculation:

    • Prepare a spore suspension of a low-citrinin Monascus purpureus strain in sterile water (approximately 1 x 10^7 spores/mL).

    • Once the sterilized rice has cooled to room temperature, inoculate it with 5 mL of the spore suspension and mix thoroughly to ensure even distribution.

  • Fermentation:

    • Adjust the initial moisture content to 40-50%.

    • Adjust the initial pH of the substrate to 5.0.

    • Incubate at 35°C for 10-14 days in a fermentation tray or flask that allows for some aeration.[8]

  • Harvesting and Extraction:

    • Dry the fermented rice at 60°C.

    • Grind the dried product into a powder.

    • Extract the pigments and citrinin using 75% ethanol for analysis.

Protocol 3: HPLC-FLD Analysis of Citrinin
  • Sample Preparation:

    • Extract 1g of the powdered fermented product with 10 mL of 75% ethanol by vortexing for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with 1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector set to an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[14]

    • Quantification: Compare the peak area of the sample to a standard curve prepared with a certified citrinin reference standard.

Visualizations

cluster_pathways Biosynthetic Pathways Acetyl-CoA Acetyl-CoA Polyketide Synthase (Pigment Pathway) Polyketide Synthase (Pigment Pathway) Acetyl-CoA->Polyketide Synthase (Pigment Pathway) pigR gene expression Polyketide Synthase (Citrinin Pathway - pksCT) Polyketide Synthase (Citrinin Pathway - pksCT) Acetyl-CoA->Polyketide Synthase (Citrinin Pathway - pksCT) ctnA gene expression This compound This compound Polyketide Synthase (Pigment Pathway)->this compound Citrinin Citrinin Polyketide Synthase (Citrinin Pathway - pksCT)->Citrinin

Caption: Competitive biosynthesis pathways of this compound and citrinin from acetyl-CoA.

cluster_workflow Workflow for Developing a Low-Citrinin Fermentation Process Strain Selection Strain Selection Mutagenesis (Optional) Mutagenesis (Optional) Strain Selection->Mutagenesis (Optional) Fermentation Optimization Fermentation Optimization Strain Selection->Fermentation Optimization Screening (e.g., B. subtilis assay) Screening (e.g., B. subtilis assay) Mutagenesis (Optional)->Screening (e.g., B. subtilis assay) Screening (e.g., B. subtilis assay)->Fermentation Optimization Scale-up Production Scale-up Production Fermentation Optimization->Scale-up Production Analysis (HPLC-FLD) Analysis (HPLC-FLD) Scale-up Production->Analysis (HPLC-FLD)

Caption: Logical workflow for establishing a low-citrinin this compound production process.

cluster_troubleshooting Troubleshooting High Citrinin High Citrinin Detected High Citrinin Detected Check Strain Check Strain High Citrinin Detected->Check Strain Optimize Medium Optimize Medium High Citrinin Detected->Optimize Medium Adjust Fermentation Parameters Adjust Fermentation Parameters High Citrinin Detected->Adjust Fermentation Parameters Consider Genetic Modification Consider Genetic Modification Check Strain->Consider Genetic Modification

Caption: Decision-making workflow for troubleshooting high citrinin levels.

References

Enhancing Rubropunctamine production using precursor feeding strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Rubropunctamine production through precursor feeding strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Monascus culture is producing low yields of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low this compound yield can stem from several factors. Here's a systematic troubleshooting approach:

  • Suboptimal Precursor Concentration: The concentration of the primary amine precursor is critical. While amines are necessary for the conversion of the orange pigment rubropunctatin to this compound, high concentrations can be toxic to the Monascus culture.

    • Solution: Optimize the concentration of the amine precursor. Start with a low concentration and gradually increase it in subsequent experiments. Monitor both pigment production and mycelial growth to find the optimal balance.

  • Incorrect pH of the Fermentation Medium: The conversion of orange pigments to red pigments like this compound is pH-dependent. An acidic environment favors the accumulation of the orange precursors (rubropunctatin and monascorubrin), while alkaline conditions promote the amination reaction.[1][2]

    • Solution: Monitor and control the pH of your culture medium. For enhanced this compound production, maintaining a slightly alkaline pH during the pigment production phase can be beneficial. Consider a two-stage pH strategy: an initial acidic pH for robust mycelial growth and orange pigment accumulation, followed by a shift to a more alkaline pH to promote the conversion to this compound.[3]

  • Insufficient Primary Precursors (Acetyl-CoA and Malonyl-CoA): The core structure of this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA.[4] A limited supply of these building blocks will restrict overall pigment production.

    • Solution: Supplement the culture medium with precursors that can be readily converted to acetyl-CoA and malonyl-CoA, such as various acetate species.[4]

Q2: The color of my Monascus culture is more orange than red. How can I enhance the production of the red pigment this compound?

A2: An orange hue indicates a high concentration of the precursor pigments, rubropunctatin and monascorubrin, and inefficient conversion to red pigments.[2]

  • Inadequate Nitrogen Source: The conversion to this compound requires a primary amine group.[5][6] The type and concentration of the nitrogen source in your medium are crucial.

    • Solution: Supplement your fermentation medium with a suitable primary amine source. Amino acids, such as L-tryptophan, or ammonium salts like ammonium acetate have been shown to be effective.[4][5] Ammonium acetate not only provides the amine group but also serves as a precursor for acetyl-CoA, potentially boosting overall pigment synthesis.[4]

  • Suboptimal Fermentation Time: The conversion of orange to red pigments is a time-dependent process.

    • Solution: Extend the fermentation period and monitor the pigment profile over time using analytical methods like HPLC to determine the optimal harvest time for maximal this compound concentration.

Q3: I've added an amine precursor, but now I'm observing reduced mycelial growth and pigment production. What's happening?

A3: This is a classic case of precursor toxicity. While essential for this compound synthesis, many amine compounds can be inhibitory to fungal growth at higher concentrations.

  • Solution:

    • Optimize Precursor Concentration: Conduct a dose-response experiment to identify the highest concentration of the amine precursor that does not significantly inhibit mycelial growth.

    • Fed-Batch Strategy: Instead of adding the entire precursor amount at the beginning of the fermentation, implement a fed-batch strategy. Introduce the precursor gradually over the course of the fermentation to maintain a low, non-toxic concentration in the medium.

    • Use a Less Toxic Precursor: Experiment with different primary amine sources that may be less toxic to your specific Monascus strain.

Q4: What are the key precursors I should consider for feeding strategies to enhance this compound production?

A4: The key precursors can be categorized into two groups:

  • Primary Building Blocks: These are fundamental to the synthesis of the polyketide backbone.

    • Acetate and its salts (e.g., sodium acetate, ammonium acetate): These are converted into acetyl-CoA, a primary building block for both the polyketide chromophore and the fatty acid side chain.[4]

  • Amine Donors: These are required for the conversion of the orange pigment intermediate to this compound.

    • Ammonium salts (e.g., ammonium acetate, ammonium nitrate): Provide a direct source of the amine group.[4][7]

    • Amino Acids (e.g., L-tryptophan, glucosamine): Can also serve as amine donors.[5]

Q5: Are there any specific analytical methods recommended for quantifying this compound?

A5: Yes, for accurate quantification and to distinguish this compound from other Monascus pigments, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): This is the most common and reliable method. It allows for the separation of different pigments in a mixture and their quantification based on their absorbance at specific wavelengths.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and more sensitive detection, LC-MS can be employed. This technique provides information on the molecular weight of the compounds, aiding in their identification.[8]

Quantitative Data on Precursor Feeding

The following tables summarize the impact of different precursor feeding strategies on the production of Monascus pigments, including this compound.

Table 1: Effect of Acetate Species on this compound Production in Monascus ruber M7 [4]

Precursor (Concentration)Fold Increase in Intracellular this compound (Day 4)Fold Increase in Extracellular this compound (Day 12)
0.1% Acetic Acid--
0.25% Acetic Acid--
0.1% Sodium Acetate--
0.25% Sodium Acetate--
0.1% Ammonium Acetate4.85-
0.25% Ammonium Acetate238.41-
0.5% Ammonium Acetate-1129.6

Note: "-" indicates data not specified or not significant in the study.

Table 2: General Effects of Carbon and Nitrogen Sources on Monascus Pigment Production [7][9]

Nutrient SourceEffect on Pigment Production
Carbon Sources
Rice Extract (18 g/L)Positive influence on red pigments
Wheat Extract (18 g/L)Positive influence on red pigments
Barley Extract (18 g/L)Increased orange pigment production
Nitrogen Sources
Ammonium NitrateNegative effect on red pigment production
UreaNo significant effect on orange pigments

Experimental Protocols

Protocol 1: Enhancing this compound Production using Ammonium Acetate Feeding

This protocol outlines a general procedure for enhancing this compound production in a submerged fermentation of Monascus spp. by supplementing with ammonium acetate.

  • Inoculum Preparation:

    • Prepare a seed culture of your Monascus strain in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate at 28-30°C on a rotary shaker (150-180 rpm) for 3-5 days, or until sufficient biomass is obtained.

  • Fermentation Medium:

    • Prepare the production medium. A basal medium containing a carbon source (e.g., glucose, rice powder), a nitrogen source (e.g., peptone, yeast extract), and essential minerals is recommended.

    • Sterilize the medium by autoclaving.

  • Inoculation and Cultivation:

    • Inoculate the sterile production medium with the seed culture (typically 5-10% v/v).

    • Incubate the culture under the same conditions as the inoculum preparation.

  • Precursor Feeding:

    • Prepare a sterile stock solution of ammonium acetate (e.g., 10% w/v).

    • After an initial growth phase (e.g., 48-72 hours), begin adding the ammonium acetate stock solution to the culture.

    • A fed-batch approach is recommended to avoid toxicity. Add small aliquots of the precursor at regular intervals (e.g., every 12-24 hours) to achieve the desired final concentration (e.g., 0.1% to 0.5%).

  • Monitoring and Harvest:

    • Monitor the fermentation by periodically measuring biomass, pH, and pigment production.

    • Extract the pigments from both the mycelia and the culture broth at different time points.

    • Analyze the pigment profile and quantify this compound using HPLC.

    • Harvest the culture when this compound production is maximal.

  • Pigment Extraction and Analysis:

    • Separate the mycelia from the broth by centrifugation or filtration.

    • Extract intracellular pigments from the mycelia using a suitable solvent (e.g., ethanol, methanol).

    • Extract extracellular pigments from the culture broth.

    • Analyze the extracts by HPLC-DAD, comparing the retention time and UV-Vis spectrum with a pure this compound standard.

Visualizations

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas polyketide Polyketide Chromophore Intermediate pks->polyketide fatty_acid β-ketoacid Side Chain fas->fatty_acid rubropunctatin Rubropunctatin (Orange Pigment) polyketide->rubropunctatin fatty_acid->rubropunctatin This compound This compound (Red Pigment) rubropunctatin->this compound amine Primary Amine (e.g., from NH₄⁺, Amino Acids) amine->this compound

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Enhancing this compound Production start Start inoculum Inoculum Preparation (Monascus sp.) start->inoculum fermentation Submerged Fermentation (Basal Medium) inoculum->fermentation feeding Precursor Feeding (Fed-batch Strategy) fermentation->feeding precursor_prep Prepare Sterile Precursor Solution (e.g., Ammonium Acetate) precursor_prep->feeding monitoring Monitor Culture (Biomass, pH, Pigments) feeding->monitoring monitoring->feeding Adjust feeding based on monitoring harvest Harvest at Peak This compound Production monitoring->harvest extraction Pigment Extraction (Mycelia and Broth) harvest->extraction analysis HPLC / LC-MS Analysis (Quantification) extraction->analysis end End analysis->end

Caption: General experimental workflow for precursor feeding.

References

Technical Support Center: Genetic Engineering of Monascus for Enhanced Rubropunctamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the genetic engineering of Monascus species to improve the production of rubropunctamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized in Monascus?

A1: this compound (C₂₁H₂₃NO₄) is a red, water-soluble azaphilone pigment produced by fungi of the genus Monascus.[1][2] Its biosynthesis begins with the production of orange pigments, such as rubropunctatin, through the polyketide pathway, which uses acetyl-CoA and malonyl-CoA as precursors.[3][4] These orange pigments then react with primary amino groups from compounds like amino acids to form this compound.[1][5]

Q2: My Monascus transformation efficiency is very low. What are the common causes and solutions?

A2: Low transformation efficiency in Monascus is a common issue. The gene replacement frequency (GRF) is often less than 5%.[6][7] Key factors include:

  • Dominant Non-Homologous End Joining (NHEJ) Pathway: Monascus has a highly active NHEJ pathway for DNA repair, which outcompetes the desired homologous recombination for gene targeting.[8] To improve this, consider knocking out key NHEJ genes like ku70, ku80, or lig4.[6][8] Deleting mrlig4 has been shown to increase the GRF by approximately 18 times in M. ruber M7.[6]

  • Protoplast Quality: The efficiency of polyethylene glycol (PEG)-mediated transformation is highly dependent on the quality and regeneration rate of protoplasts.[8]

  • Selection Markers: The number of effective antibiotic resistance markers for Monascus is limited.[6][7] Using an auxotrophic marker, such as pyrG, can be a more effective strategy for creating markerless gene editing systems.[6]

Q3: We have successfully engineered a strain, but the this compound yield has not increased. What should we investigate?

A3: A lack of yield enhancement post-engineering can be due to several factors:

  • Precursor Limitation: The biosynthesis of this compound depends on the availability of its orange pigment precursor (rubropunctatin) and a nitrogen source.[3] Supplementing the culture media with acetate species, particularly ammonium acetate, can dramatically increase the extracellular production of this compound.[3][4]

  • Suboptimal Culture Conditions: Factors like pH, temperature, and carbon/nitrogen sources heavily influence pigment production.[1][9] Red pigment synthesis is often favored at a lower pH (around 4.0), while a higher pH (e.g., 8.5) can promote the release of intracellular pigments into the medium.[1][5]

  • Regulatory Pathway Inactivity: Pigment synthesis is controlled by complex regulatory networks. Activating signaling pathways like the cAMP pathway, for instance by knocking out the cAMP phosphodiesterase gene (mrPDE), has been shown to significantly boost the production of Monascus azaphilone pigments.[10][11]

Q4: How can I prevent the conversion of orange pigments to red pigments during extraction and analysis?

A4: The orange pigments rubropunctatin and monascorubrin are highly reactive and can convert to their red derivatives (this compound and monascorubramine) if they come into contact with amino groups during extraction.[2] To minimize this, perform the extraction with acidified ethanol (pH 2.0 or 4.0), as the low pH helps prevent the conversion reaction.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Gene Replacement Frequency (GRF) High activity of the Non-Homologous End Joining (NHEJ) DNA repair pathway.Create a host strain with a disrupted NHEJ pathway by knocking out genes such as ku70, ku80, or lig4.[6][8]
Limited availability of effective selection markers.Develop a markerless system using auxotrophic genes like mrpyrG.[6][7]
Engineered strain shows poor growth or altered morphology. The introduced genetic modification negatively impacts primary metabolism or development.Verify that the targeted gene does not have essential unforeseen functions. Compare the mutant's growth and morphology on different media against the wild-type.[6]
Residual antibiotic resistance genes may affect metabolism.[6][7]Use a markerless gene deletion system to avoid leaving foreign DNA in the final strain.[6]
Low extracellular this compound yield. Pigments are retained within the mycelia.Optimize fermentation pH; a higher pH (e.g., 8.5) can encourage pigment export.[1] Investigate the overexpression of efflux transporter genes, such as MrpigP.[12]
Inconsistent pigment quantification results. Spontaneous conversion of orange to red pigments during sample preparation.Use acidified solvents (e.g., 80% methanol at pH 2.0) for extraction to stabilize orange pigments.[2]
Pigment degradation due to instability.Protect samples from light and high temperatures, as Monascus pigments can be sensitive to these factors.[1]

Quantitative Data on this compound Enhancement

The following table summarizes reported increases in Monascus pigment production through media supplementation and genetic engineering.

Method Strain Target Compound Enhancement Factor Reference
Media Supplementation (0.5% Ammonium Acetate) M. ruber M7Extracellular this compound1865-fold[3][4]
Media Supplementation (0.1% Sodium Acetate) M. ruber M7Intracellular this compound22.48-fold[3]
Gene Knockout (ΔmrPDE) M. purpureus HJ11Total Azaphilone Pigments2.3-fold[10][11]
High-Salt-Stress Fermentation (35 g/L NaCl) M. ruber CGMCC 10910Intracellular Yellow Pigments1.4-fold (40% increase)[13]

Experimental Protocols

Protocol 1: General Culture and Spore Suspension Preparation

This protocol is adapted from methodologies described for Monascus purpureus.[9]

  • Strain Maintenance: Maintain the Monascus strain on Potato Dextrose Agar (PDA) slants at 4°C and subculture regularly.[9]

  • Spore Cultivation: Streak the strain onto fresh PDA slants and incubate at 25°C for 5-7 days until sporulation is evident.[9]

  • Spore Harvesting: Prepare a sterile solution of 0.1% (v/v) Tween 20 in distilled water. Pour 5 mL of this solution onto the surface of a mature slant.[9]

  • Suspension Preparation: Gently scrape the surface with a sterile loop to dislodge the spores.[9]

  • Standardization: Transfer the resulting spore suspension to a sterile tube. Standardize the concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer and sterile 0.1% Tween 20 solution for dilution. Store the suspension at 4°C.[9]

Protocol 2: Pigment Extraction and HPLC Analysis

This protocol is a composite based on methods for analyzing Monascus pigments.[3][14]

  • Sample Preparation (Intracellular): Freeze-dry and weigh 20-100 mg of ground mycelia.[3][6]

  • Extraction: Add 1 mL of 80% (v/v) methanol to the mycelial powder. For stabilizing orange precursors, use a solvent acidified to pH 2.0 with formic acid.[2][14]

  • Sonication: Sonicate the suspension for 30-60 minutes to lyse the cells and extract the pigments.[3][6]

  • Clarification: Centrifuge the extract to pellet cell debris. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.[3]

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[3]

    • Example Gradient: Start with 55% A, move to 65% A over 3 min, then to 90% A over 22 min, hold for 5 min, and return to 55% A to re-equilibrate.[14]

    • Flow Rate: 0.8 mL/min.[3]

    • Detection: Use a diode-array detector (DAD) or a UV-Vis detector. Monitor at ~510-520 nm for red pigments like this compound.[3][9][14]

Visualizations: Pathways and Workflows

Biosynthesis of this compound

G cluster_0 Polyketide Pathway cluster_1 Pigment Modification ACoA Acetyl-CoA PKS Polyketide Synthase (e.g., MpPKS5) ACoA->PKS MCoA Malonyl-CoA MCoA->PKS Orange Orange Pigment (Rubropunctatin) PKS->Orange Red Red Pigment (this compound) Orange->Red Amino Amino Group Donor (e.g., Amino Acids) Amino->Red

Caption: Simplified biosynthesis pathway of this compound in Monascus.

Workflow for Gene Knockout via ATMT

G start Start construct 1. Construct Knockout Plasmid (with selection marker) start->construct agro 2. Transform Plasmid into Agrobacterium tumefaciens construct->agro coculture 3. Co-cultivate A. tumefaciens with Monascus Spores/Protoplasts agro->coculture select 4. Select Transformants on appropriate medium coculture->select verify 5. Verify Integration by PCR and Southern Blot select->verify phenotype 6. Analyze Phenotype (HPLC for this compound) verify->phenotype end End phenotype->end

Caption: Experimental workflow for Monascus gene knockout.

cAMP Signaling Pathway Activation

G mrPDE mrPDE Gene cAMP Intracellular cAMP Level mrPDE->cAMP degrades KO Gene Knockout (ΔmrPDE) KO->mrPDE PKA Protein Kinase A (PKA) Activity cAMP->PKA activates TF Transcription Factor Activation PKA->TF Genes Pigment Biosynthesis Gene Expression TF->Genes Pigments Enhanced this compound Synthesis Genes->Pigments

Caption: Activation of pigment synthesis by disrupting the cAMP pathway.

References

Co-fermentation Strategies for Enhanced Rubropunctamine Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during co-fermentation experiments aimed at increasing Rubropunctamine production.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using co-fermentation to increase this compound production?

A1: this compound, a red azaphilone pigment from Monascus species, is synthesized from the precursor rubropunctatin (an orange pigment) through a reaction with primary amines.[1][2] Co-fermentation with other microorganisms, such as Saccharomyces cerevisiae or Aspergillus oryzae, can significantly enhance the production of Monascus pigments.[3] This enhancement is attributed to several factors, including the secretion of hydrolytic enzymes by the co-culture partner that can alter the Monascus cell wall, leading to morphological changes and increased pigment secretion.[3] Additionally, the co-culture environment can stimulate the production of secondary metabolites that may not be produced in monocultures.[4]

Q2: Which microorganisms are suitable for co-fermentation with Monascus to enhance this compound production?

A2: Saccharomyces cerevisiae and Aspergillus oryzae have been shown to be effective co-culture partners for Monascus species to increase overall pigment production.[3] Co-culture with S. cerevisiae has been reported to increase pigment yield by as much as 30 to 40 times compared to Monascus monocultures.[3] The choice of the co-culture organism can influence the profile of the pigments produced. For this compound, the key is to ensure the availability of primary amines, which can be supplied by the co-culture partner or by supplementing the medium.

Q3: What are the key fermentation parameters to control for optimal this compound production in a co-culture system?

A3: Key parameters to monitor and optimize include pH, temperature, aeration, agitation, and the composition of the culture medium (carbon and nitrogen sources). The optimal temperature for Monascus pigment production is generally between 28-32°C.[5] The pH of the medium is critical; acidic conditions can favor the accumulation of orange pigment precursors, while neutral to slightly basic conditions can promote the conversion to red pigments like this compound.[6][7] The carbon-to-nitrogen ratio and the specific nitrogen source can also significantly impact pigment production.[8]

Q4: How can I quantify the amount of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the standard method for quantifying this compound and other Monascus pigments.[9][10][11] A C18 column is typically used for separation, with a mobile phase consisting of a gradient of acetonitrile and water.[2][9] The absorbance is monitored at specific wavelengths corresponding to the different pigments (yellow, orange, and red). For accurate quantification, a purified this compound standard is required to generate a calibration curve.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall pigment production in co-fermentation - Incompatible co-culture partners.- Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation in the medium.- Incorrect inoculation ratio or timing.- Screen different strains of co-culture partners (S. cerevisiae, A. oryzae).- Optimize pH, temperature, and agitation speed for the specific co-culture system.[]- Adjust the carbon and nitrogen sources and their ratio in the fermentation medium.[8]- Experiment with different inoculation ratios and staggered inoculation times.[13]
High orange pigment (rubropunctatin) but low red pigment (this compound) yield - Insufficient primary amines for the conversion of orange to red pigments.- pH of the fermentation broth is too acidic.- Supplement the fermentation medium with a source of primary amines, such as amino acids or yeast extract.[8]- Control the pH of the fermentation broth to be in the neutral to slightly basic range during the pigment production phase.[6][7]
Inhibition of Monascus growth by the co-culture partner - Competition for essential nutrients.- Production of inhibitory compounds by the co-culture partner.- Optimize the medium composition to ensure sufficient nutrients for both microorganisms.- Consider using a physical separation method, such as a double-sided petri dish or membrane bioreactor, to study the interaction without direct contact.[4]
Batch-to-batch variability in pigment production - Inconsistent inoculum quality or quantity.- Fluctuations in fermentation parameters.- Genetic instability of the microbial strains.- Standardize the inoculum preparation procedure to ensure consistent spore or cell concentration.[14]- Implement strict process control to maintain consistent pH, temperature, and aeration throughout the fermentation.- Regularly check the viability and productivity of the microbial strains.
Difficulty in extracting and purifying this compound - Inefficient extraction solvent.- Degradation of pigments during extraction.- Co-extraction of interfering compounds.- Use ethanol (60-95%) for efficient extraction of Monascus pigments.[15]- Perform extraction under acidic conditions (pH 2-4) to prevent the conversion of orange to red pigments if separation of precursors is desired.[1][16]- Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.[2]

Quantitative Data on Co-fermentation

Table 1: Effect of Co-culturing Monascus sp. with Saccharomyces cerevisiae on Pigment Production

Culture ConditionBiomass IncreasePigment Yield IncreaseReference
Solid Sucrose Medium2 times30 to 40 times[3]
Liquid Culture-~10 times[3]

Table 2: Impact of Co-culturing Monascus purpureus with Saccharomyces cerevisiae on Pigment and Citrinin Levels

Co-culture ConditionYellow Pigment (Intracellular)Citrinin ContentReference
Control (M. purpureus alone)5.54 AU4.43 ppm[13]
Co-culture with 10⁵ cells/mL S. cerevisiae (Day 8)18.40 AU-[13]
Co-culture with 10⁵ cells/mL S. cerevisiae (Day 13)-0.9 ppm[13]

Experimental Protocols

Protocol 1: Co-fermentation of Monascus ruber and Saccharomyces cerevisiae for Enhanced Pigment Production
  • Inoculum Preparation:

    • Monascus ruber: Culture on Potato Dextrose Agar (PDA) slants at 30°C for 7 days. Harvest spores by adding sterile water and scraping the surface. Filter the suspension to remove mycelia and adjust the spore concentration.

    • Saccharomyces cerevisiae: Culture in Yeast Peptone Dextrose (YPD) broth at 30°C for 24-48 hours. Harvest cells by centrifugation and resuspend in sterile water to the desired cell density.

  • Fermentation Medium:

    • Prepare a suitable fermentation medium, for example, a synthetic medium containing glucose (or other carbon source), a nitrogen source (e.g., monosodium glutamate, peptone, yeast extract), and essential minerals.[8]

  • Co-cultivation:

    • Inoculate the sterile fermentation medium with the Monascus ruber spore suspension.

    • After a predetermined period of Monascus growth (e.g., 24-48 hours), inoculate with the Saccharomyces cerevisiae cell suspension. The timing of the second inoculation can be optimized.[13]

    • Incubate the co-culture in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150-180 rpm) for a specified duration (e.g., 7-14 days).[17]

  • Pigment Extraction and Analysis:

    • Separate the biomass from the fermentation broth by centrifugation or filtration.

    • Extract intracellular pigments from the biomass using a suitable solvent, such as 60-95% ethanol.[15]

    • Analyze the pigment composition and quantify this compound in the extracellular broth and intracellular extract using HPLC.[9]

Protocol 2: Pigment Extraction and Quantification
  • Extraction:

    • Mix the fermentation broth or dried biomass with 60% ethanol at a solid-to-solvent ratio of 1:160 (w/v).[15]

    • Agitate the mixture at 180 rpm and 30°C for 16 hours.[15]

    • Separate the solid and liquid phases by filtration or centrifugation. The supernatant contains the extracted pigments.

  • Quantification by HPLC:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water.[9]

    • Detection: Monitor the absorbance at the wavelength corresponding to this compound (typically around 500-520 nm).

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Rubropunctamine_Biosynthesis_Pathway PKS Polyketide Synthase (PKS) Chromophore Azaphilone Chromophore PKS->Chromophore Biosynthesis FAS Fatty Acid Synthase (FAS) BetaKetoacid β-ketoacid FAS->BetaKetoacid Biosynthesis Rubropunctatin Rubropunctatin (Orange Pigment) Chromophore->Rubropunctatin Esterification BetaKetoacid->Rubropunctatin Esterification This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction PrimaryAmines Primary Amines (from co-culture or medium) PrimaryAmines->this compound Aminophilic Reaction

Caption: Biosynthetic pathway of this compound.

Co_fermentation_Workflow cluster_prep Inoculum Preparation cluster_ferm Co-Fermentation cluster_analysis Analysis Monascus_prep Monascus sp. Culture (PDA, 7 days, 30°C) Fermentation Inoculate Monascus sp. into sterile medium Monascus_prep->Fermentation Coculture_prep Co-culture Partner Culture (e.g., S. cerevisiae in YPD) Co_inoculation Inoculate Co-culture Partner (Staggered or Simultaneous) Coculture_prep->Co_inoculation Fermentation->Co_inoculation Incubation Incubation with Controlled (Temp, pH, Agitation) Co_inoculation->Incubation Extraction Pigment Extraction (e.g., Ethanol) Incubation->Extraction Quantification HPLC Quantification of this compound Extraction->Quantification Troubleshooting_Logic Start Low this compound Yield Check_Pigment_Profile Check Pigment Profile (High Orange Precursor?) Start->Check_Pigment_Profile Low_Overall_Pigment Low Overall Pigment Production Check_Pigment_Profile->Low_Overall_Pigment No Add_Amines Supplement with Primary Amines Check_Pigment_Profile->Add_Amines Yes Optimize_Conditions Optimize Fermentation Conditions (pH, Temp, Medium) Low_Overall_Pigment->Optimize_Conditions Check_Inoculum Check Inoculum Ratio/Timing Low_Overall_Pigment->Check_Inoculum End Improved this compound Yield Optimize_Conditions->End Check_Inoculum->End Adjust_pH Adjust pH to Neutral/Basic Add_Amines->Adjust_pH Adjust_pH->End

References

Technical Support Center: Rubropunctamine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rubropunctamine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scaling up of this compound production.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound in Fermentation

Question: We are experiencing significantly lower than expected yields of this compound from our Monascus purpureus fermentation. What are the potential causes and how can we troubleshoot this?

Answer: Low yields of this compound, a secondary metabolite, can stem from several factors related to the fungal culture conditions and metabolic pathways.[1][2] Here are the primary areas to investigate:

Potential Causes & Solutions:

  • Suboptimal Fermentation Conditions: The production of fungal secondary metabolites is highly sensitive to environmental parameters.[3]

    • pH: The biosynthesis of this compound precursors, such as monascorubrin and rubropunctatin, is favored under acidic conditions.[4] If the pH of your culture medium is not optimal, it can significantly hinder the biosynthetic pathway.

    • Temperature: Monascus purpureus has an optimal temperature range for growth and secondary metabolite production. Deviations can lead to reduced yields.

    • Aeration and Agitation: Inefficient oxygen supply or improper mixing can stress the fungal culture, leading to decreased production of secondary metabolites.

  • Nutrient Limitation or Imbalance: The composition of the culture medium is critical.

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence whether the fungus prioritizes primary growth or secondary metabolite production.[5][6] Some studies have shown that using alternative carbon sources like potato waste can enhance pigment production.[7]

    • Precursor Availability: this compound is formed from the reaction of its precursor, rubropunctatin, with primary amines.[8][9] A lack of available primary amines in the medium can be a bottleneck.

  • Strain Degeneration: Fungal strains can lose their high-production capabilities over successive generations of subculturing.

Experimental Protocol: Optimizing Fermentation Conditions

  • Establish a Baseline: Run a fermentation with your current standard operating procedure and quantify the this compound yield. This will serve as your control.

  • One-Factor-at-a-Time (OFAT) Analysis:

    • pH: Set up parallel fermentations where the initial pH of the medium is varied (e.g., pH 3, 4, 5, 6, 7). Monitor the pH throughout the fermentation and adjust if necessary.

    • Temperature: Test a range of incubation temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Agitation Speed: Vary the agitation speed to assess its impact on aeration (e.g., 150 rpm, 200 rpm, 250 rpm).

  • Media Composition Analysis:

    • Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) at various concentrations.

    • Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).

    • Precursor Supplementation: Add different primary amines (e.g., amino acids) to the fermentation medium to see if it enhances the conversion of rubropunctatin to this compound.

  • Analysis: At the end of each fermentation run, extract and quantify the this compound concentration using HPLC.

ParameterCondition 1Condition 2Condition 3Condition 4This compound Yield (mg/L)
pH 4.05.0 (Control)6.07.0Record Yield
Temperature (°C) 2528 (Control)3032Record Yield
Carbon Source GlucoseSucrose (Control)Soluble StarchMannitolRecord Yield
Nitrogen Source PeptoneYeast Extract (Control)(NH4)2SO4NaNO3Record Yield
Issue 2: High Levels of Citrinin Contamination

Question: Our this compound extracts are showing high levels of the mycotoxin citrinin. How can we reduce or eliminate this impurity?

Answer: Citrinin is a common and toxic secondary metabolite produced by some Monascus strains. Its presence is a major challenge in producing food-grade or pharmaceutical-grade pigments.[5]

Potential Causes & Solutions:

  • Producing Strain: The specific strain of Monascus purpureus you are using may be a high producer of citrinin.

    • Strain Selection: Screen different Monascus strains to identify one that naturally produces low levels of citrinin.

    • Genetic Engineering: Advanced techniques like CRISPR/Cas9 can be used to knock out the genes responsible for citrinin biosynthesis.[10]

  • Fermentation Conditions: Certain culture conditions can promote citrinin production.

    • pH and Temperature: Similar to this compound, citrinin production is influenced by pH and temperature. Optimization of these parameters can favor pigment production while minimizing citrinin.

    • Substrate: The choice of substrate can also impact the production of different metabolites.

Experimental Protocol: Screening for Low-Citrinin Strains and Conditions

  • Strain Screening:

    • Procure multiple strains of Monascus purpureus from different culture collections.

    • Grow each strain under identical, optimized conditions for this compound production.

    • At the end of the fermentation, quantify both this compound and citrinin levels using HPLC.

  • Condition Optimization:

    • Using a low-citrinin producing strain, perform a design of experiments (DoE) to investigate the effects of pH, temperature, and key media components on the ratio of this compound to citrinin.

StrainThis compound (mg/L)Citrinin (µg/L)This compound/Citrinin Ratio
Strain A150500300
Strain B120502400
Strain C180200090
Issue 3: Difficulty in Purifying this compound

Question: We are struggling to achieve high purity of this compound. The final product is often contaminated with other pigments and byproducts. What purification strategies can we employ?

Answer: The purification of this compound is challenging due to the presence of a complex mixture of structurally similar azaphilone pigments produced by Monascus.[11][12]

Potential Causes & Solutions:

  • Co-eluting Pigments: Other pigments like monascorubramine, and the orange and yellow precursors, have similar chemical properties, making them difficult to separate by standard chromatography.

  • Degradation: this compound may be sensitive to light, temperature, or pH, leading to degradation during lengthy purification processes.

Experimental Protocol: Multi-Step Purification Strategy

  • Solvent Extraction:

    • After fermentation, extract the pigments from the fungal biomass and culture broth using a suitable organic solvent like ethanol or ethyl acetate.

  • Silica Gel Column Chromatography:

    • Perform an initial separation using a silica gel column with a gradient elution system (e.g., a gradient of ethyl acetate in hexane). This will help to separate the pigments into fractions based on polarity.[12]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Use a reversed-phase C18 column for the final purification step.

    • Optimize the mobile phase (e.g., a gradient of acetonitrile in water with a small amount of formic acid) to achieve baseline separation of this compound from other closely related pigments.[12]

Purification StepPurity (%)Yield (%)
Crude Extract25100
Silica Gel Chromatography7060
Preparative HPLC>9845

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a nitrogen-containing azaphilone pigment.[13] Its biosynthesis begins with the production of a polyketide chromophore by polyketide synthase (PKS) and a β-ketoacid from the fatty acid synthase (FAS) pathway. These two components are esterified to form the orange pigment rubropunctatin.[8][14] this compound is then formed when rubropunctatin undergoes a non-enzymatic reaction with a primary amine, such as an amino acid, present in the fermentation medium.[8][9]

This compound Biosynthesis Pathway PKS Polyketide Synthase (PKS) Chromophore Polyketide Chromophore PKS->Chromophore FAS Fatty Acid Synthase (FAS) Ketoacid β-Ketoacid FAS->Ketoacid Rubropunctatin Rubropunctatin (Orange Pigment) Chromophore->Rubropunctatin Esterification Ketoacid->Rubropunctatin Esterification This compound This compound (Red Pigment) Rubropunctatin->this compound Aminophilic Reaction PrimaryAmine Primary Amine (e.g., Amino Acid) PrimaryAmine->this compound Aminophilic Reaction

Biosynthesis of this compound.

Q2: How can we improve the water solubility of this compound for formulation studies?

A2: this compound is generally poorly soluble in water. To improve its solubility, you can create derivatives by reacting its precursor, rubropunctatin, with different amino acids.[4] This semi-synthetic approach can yield a variety of red pigments with improved water solubility and thermal stability, which are more suitable for liquid formulations.[4]

Q3: What are the key challenges in scaling up fermentation from a lab-scale bioreactor to an industrial-scale fermenter?

A3: Scaling up fermentation presents several challenges:[15][16][17]

  • Maintaining Sterility: The risk of contamination by competing microorganisms increases with the scale of the operation.[15][16]

  • Homogeneity: Ensuring uniform distribution of nutrients, oxygen, and temperature throughout a large fermenter is difficult and critical for consistent product yield.

  • Oxygen Transfer: The oxygen transfer rate (OTR) often becomes a limiting factor in large-scale, high-cell-density fungal fermentations.

  • Shear Stress: Increased agitation required in large fermenters can cause shear stress, which may damage fungal mycelia and affect their productivity.

  • Downstream Processing: Handling and processing large volumes of fermentation broth and biomass require robust and efficient downstream processing equipment and methods.[15]

Scale-Up Workflow LabScale Lab-Scale Fermentation (1-10 L) PilotScale Pilot-Scale Fermentation (100-1000 L) LabScale->PilotScale Process Optimization IndustrialScale Industrial-Scale Fermentation (>10,000 L) PilotScale->IndustrialScale Scale-Up Downstream Downstream Processing (Extraction, Purification) IndustrialScale->Downstream Harvest

Workflow for scaling up production.

References

Identifying and minimizing byproducts in Rubropunctamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of byproducts during Rubropunctamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

A1: this compound is a red azaphilone pigment produced by fungi of the Monascus genus. It is not typically produced biosynthetically. Instead, it is formed through a semi-synthetic chemical reaction involving orange pigment precursors, primarily rubropunctatin.[1][2] The core reaction is an azaphilic addition, where the pyranyl oxygen of rubropunctatin is replaced by a primary amine, such as ammonia or an amino acid.[1]

Q2: What are the common byproducts in this compound synthesis?

A2: The most common byproducts are:

  • Unreacted Orange Precursors: Rubropunctatin and monascorubrin are the primary starting materials and can remain if the reaction is incomplete.[3]

  • Monascorubramine: This is another red pigment formed when the precursor monascorubrin (which has a longer side chain than rubropunctatin) reacts with an amine.[4]

  • Other Red Pigment Derivatives: If various amino acids are present in the reaction mixture, they can react with the orange precursors to form a range of different red pigment derivatives.

  • Yellow Pigments: In fermentation processes, yellow pigments like monascin and ankaflavin can be produced.[4] Under certain conditions, orange pigments can also convert to yellow fluorescent compounds.[1]

  • Citrinin: This is a mycotoxin that can be produced by Monascus cultures and is a critical impurity to monitor and eliminate.[5]

Q3: How can I identify the byproducts in my reaction mixture?

A3: The standard method for identifying and quantifying this compound and its byproducts is High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.[6][7][8] This allows for the separation of different pigments and their identification based on their characteristic absorption spectra. Red pigments like this compound are typically detected at 500-510 nm, orange pigments at 470 nm, and yellow pigments at around 390-410 nm.[7][9] For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]

Troubleshooting Guide

Issue / ObservationProbable CauseSuggested Solution
Low yield of this compound; product is orange. Incomplete amination reaction due to acidic pH. The azaphilic addition reaction is inhibited under acidic conditions (pH < 4).[3]Increase the reaction pH to a neutral or slightly alkaline range (pH 7.0-8.5) to promote the conversion of orange precursors to red pigments.[10]
Presence of multiple red pigment peaks in HPLC. The amine source is not pure, or the reaction mixture contains various amino acids, leading to the formation of different red pigment derivatives.Use a purified, single amine source (e.g., ammonium chloride for this compound). If using fermentation broth, consider purifying the orange precursors first before the amination step.
Significant amounts of yellow pigments are present. This is more common in fermentation-based production. Acidic conditions can favor the production of yellow pigments.[4]Optimize fermentation parameters. An initial pH of 2.5 has been shown to favor yellow and orange pigment production while minimizing citrinin.[11] To obtain red pigments, a two-stage fermentation with a subsequent pH shift to alkaline conditions can be employed.[10]
Citrinin is detected in the product. The Monascus strain used is a citrinin producer.Select a non-citrinin-producing strain. Alternatively, optimize fermentation conditions, as an initial pH of 2.5 with peptone as a nitrogen source has been shown to yield high pigment levels with negligible citrinin.[11]

Quantitative Data on Byproduct Formation

Initial Fermentation pHRelative Yield of Yellow Pigments (AU at ~410 nm)Relative Yield of Orange Pigments (AU at ~470 nm)Relative Yield of Red Pigments (AU at ~510 nm)
2.0 - 3.0 High[12]High[12]Low[12]
4.5 - 5.5 Moderate[3]Peak Extracellular Production[13]Moderate[3]
6.5 - 7.0 Low[14]Moderate[15]High[14]
8.0 - 8.5 LowLowPeak Production[10]

This table illustrates the general trend observed in Monascus fermentation. At low pH, the orange precursors for this compound are produced in higher quantities. Shifting to a higher pH is necessary to drive the reaction towards red pigment formation.

Experimental Protocols

Protocol 1: Purification of Rubropunctatin (Precursor)

This protocol is for isolating the orange precursor, rubropunctatin, from a crude Monascus pigment extract.

  • Extraction: Extract the crude pigment from the fermented biomass using 95% ethanol. Evaporate the solvent under vacuum to obtain a concentrated pigment paste.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column packed in hexane.

    • Dissolve the pigment paste in a minimal amount of ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane. The orange pigments, including rubropunctatin, will elute as the polarity of the solvent increases.

    • Collect the orange-colored fractions.

  • Thin Layer Chromatography (TLC) for Fraction Analysis:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate using a solvent system of ethyl acetate and methanol (e.g., 13:7, v/v).[1]

    • Combine fractions that show a pure spot corresponding to rubropunctatin.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain solid rubropunctatin.

Protocol 2: Semi-Synthesis of this compound
  • Reaction Setup: Dissolve the purified rubropunctatin in an ethanol-water solution (e.g., 50:50 v/v).

  • Amine Addition: Add an excess of an amine source, such as ammonium chloride (NH₄Cl), to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to ~8.0 using a suitable base (e.g., 1M NaOH). An alkaline environment is crucial for promoting the amination reaction.[10]

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress using TLC or HPLC, observing the disappearance of the orange spot/peak and the appearance of the red spot/peak.

  • Purification: Once the reaction is complete, the product can be purified using column chromatography or preparative HPLC if necessary.

Protocol 3: HPLC Analysis of Pigment Mixture
  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase (e.g., methanol/water). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[7]

    • Mobile Phase: A gradient of methanol and acidified water (pH adjusted to 3.0 with formic acid).[7]

    • Gradient Example: Start with 50% methanol, and increase to 75% methanol over 20 minutes.[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Detection: PDA detector scanning from 210-600 nm. Monitor specific wavelengths for quantification: ~470 nm for orange pigments (rubropunctatin) and ~500 nm for red pigments (this compound).[7][9]

  • Data Analysis: Identify peaks by their retention times and UV-Vis spectra. Quantify the relative amounts of each pigment by integrating the peak areas at their respective maximum absorbance wavelengths.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Rubropunctatin Rubropunctatin (Orange Precursor) This compound This compound (Red Product) Rubropunctatin->this compound Azaphilic Addition Amine Primary Amine (e.g., NH3) Amine->this compound Catalyst Brønsted Acid Catalyst (H+) Catalyst->this compound pH Alkaline pH (promotes reaction) pH->this compound

Caption: Reaction mechanism for this compound synthesis.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Troubleshooting cluster_result Final Product Start Start: Crude Pigment Mixture Purify_Precursor Purify Orange Precursor (Rubropunctatin) Start->Purify_Precursor Reaction Amination Reaction (Adjust pH) Purify_Precursor->Reaction Crude_Product Crude this compound Reaction->Crude_Product Analyze HPLC / LC-MS Analysis Crude_Product->Analyze Identify Identify Byproducts (e.g., unreacted precursors) Analyze->Identify Troubleshoot Troubleshoot (e.g., Adjust pH, Purify Reactants) Identify->Troubleshoot High Byproducts? Pure_Product Pure this compound Identify->Pure_Product Low Byproducts Troubleshoot->Reaction Re-run Synthesis

Caption: Workflow for byproduct identification and minimization.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Rubropunctamine and Monascorubramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two prominent red Monascus pigments, Rubropunctamine and Monascorubramine. While both compounds are recognized for their antioxidant potential, this document synthesizes the available, albeit limited, comparative data and outlines the standard methodologies for evaluating their efficacy.

Quantitative Data Summary

Direct comparative studies on the antioxidant activity of purified this compound and Monascorubramine are limited. However, a theoretical study on the antioxidant capacities of the six main Monascus pigments has provided a predictive ranking. It is important to note that experimental results can vary based on the specific assay conditions. Both this compound and Monascorubramine have been confirmed as effective antioxidants at concentrations of 10 μg/mL or higher.

ParameterThis compoundMonascorubramineReference CompoundSource
Theoretical Antioxidant Capacity Ranking 6th5th-
DPPH Radical Scavenging Activity 27% inhibition (at 10 mg)Data not availableAscorbic acid (100% reference)
Ferric Reducing Antioxidant Power (FRAP) 68% activity (at 10 mg)Data not availableAscorbic acid (100% reference)

Note: The experimental data presented above for this compound is from a single study and is not directly compared to Monascorubramine under the same experimental conditions. The theoretical ranking suggests a slightly higher antioxidant potential for Monascorubramine.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant activity assays that can be employed to evaluate and compare this compound and Monascorubramine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Various concentrations of the test compounds (this compound and Monascorubramine) are prepared.

  • A fixed volume of the DPPH stock solution is added to the test compound solutions.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the remaining DPPH is measured spectrophotometrically at ~517 nm.

  • A control is prepared with the solvent and DPPH solution.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Methodology:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compounds are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • A control is prepared with the solvent and ABTS•+ solution.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Aliquots of the test compound solutions are mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • A calibration curve is constructed using a standard antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the test compounds is expressed as FRAP values (in µM Fe(II) equivalents).

Visualizations

Antioxidant Radical Scavenging Mechanism

Antioxidant_Mechanism cluster_0 Antioxidant Action Antioxidant Antioxidant (e.g., this compound, Monascorubramine) FreeRadical Free Radical (e.g., DPPH•, ABTS•+) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Oxidation NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Electron/Hydrogen Donation DPPH_Workflow cluster_workflow DPPH Assay Workflow prep_dpph Prepare DPPH Stock Solution mixing Mix DPPH Solution with Samples prep_dpph->mixing prep_samples Prepare Test Compound (this compound/Monascorubramine) and Control Samples prep_samples->mixing incubation Incubate in Dark at Room Temperature mixing->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Comparative Cytotoxicity of Rubropunctamine and Other Monascus Pigments on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies has identified pigments produced by the fungus Monascus spp. as promising candidates. These pigments, traditionally used in food colorants and fermented foods, exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of several key Monascus pigments, with a focus on rubropunctamine and its counterparts, supported by available experimental data.

Among the diverse pigments produced by Monascus, the orange pigment rubropunctatin has demonstrated significant anticancer effects, in some cases exceeding the efficacy of the conventional chemotherapeutic drug, taxol.[1][2][3] While comprehensive data on the red pigment this compound is less abundant, existing studies suggest that different Monascus pigments possess varied cytotoxic potential, warranting a comparative evaluation to guide future research and drug discovery efforts.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for various Monascus pigments against a range of human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

PigmentColorCancer Cell LineCell Line TypeIC50 (µM)Reference
RubropunctatinOrangeBGC-823Human Gastric Adenocarcinoma< 15[3]
RubropunctatinOrangeAGSHuman Gastric Adenocarcinoma< 15[3]
RubropunctatinOrangeMKN45Human Gastric Adenocarcinoma< 15[3]
RubropunctatinOrangeHepG2Human Hepatocellular Carcinoma30 - 45[3]
RubropunctatinOrangeSH-SY5YHuman Neuroblastoma30 - 45[3]
RubropunctatinOrangeHT-29Human Colorectal Adenocarcinoma30 - 45[3]
AnkaflavinYellowA549Human Lung Carcinoma~40 (15 µg/mL)[3]
AnkaflavinYellowHepG2Human Hepatocellular Carcinoma~40 (15 µg/mL)[3]

Note: Data for this compound and monascorubramine is limited in the reviewed literature, with one study noting their strong cytotoxic and antimitotic effects on immortalized human kidney epithelial (IHKE) cells without providing specific IC50 values.[3]

Mandatory Visualization

Experimental Workflow and Signaling Pathways

To elucidate the cytotoxic effects of Monascus pigments, a standard experimental workflow is typically employed. This process involves cell viability assays to determine the IC50 values, followed by apoptosis assays to understand the mechanism of cell death. The primary mechanism of action for many of these pigments appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis C1 Cancer Cell Lines (e.g., BGC-823, HepG2) C2 Cell Seeding in 96-well plates C1->C2 T1 Addition of Monascus Pigments (e.g., this compound) C2->T1 T2 Incubation (24-72 hours) T1->T2 A1 MTT Assay for Cell Viability T2->A1 A2 Annexin V-PI Staining for Apoptosis T2->A2 A3 Flow Cytometry Analysis A1->A3 A2->A3 D1 Calculation of IC50 Values A3->D1 D2 Quantification of Apoptotic Cells A3->D2

Fig. 1: General experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Pigment Monascus Pigment (e.g., Rubropunctatin) Bax Bax/Bak Activation Pigment->Bax Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC releases Bax->Mito acts on Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Fig. 2: Intrinsic apoptosis pathway induced by Monascus pigments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the literature on Monascus pigment cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Monascus pigments. Control wells receive the vehicle solvent.

  • Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours.

  • MTT Addition: Following incubation, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: A solubilization solution (e.g., 100 µL of DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[4] The results are used to calculate the IC50 value, which is the concentration of the pigment that causes a 50% reduction in cell viability.[6]

Apoptosis Detection: Annexin V-PI Staining

Annexin V-PI (Propidium Iodide) double staining is a common method for detecting and differentiating apoptotic and necrotic cells via flow cytometry.

  • Cell Preparation: Cells are seeded and treated with the Monascus pigments as described for the MTT assay.

  • Cell Harvesting: After the treatment period, both floating (apoptotic) and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[1][7]

  • Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Fluorochrome-conjugated Annexin V and Propidium Iodide are added to the cell suspension.[1][7]

  • Incubation: The cells are incubated at room temperature for 15 minutes in the dark to allow for binding.[2][8]

  • Flow Cytometry Analysis: Following incubation, an additional volume of 1X Annexin-binding buffer is added, and the samples are analyzed by a flow cytometer.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Concluding Remarks

The available evidence strongly suggests that Monascus pigments, particularly the orange pigment rubropunctatin, are potent inducers of cytotoxicity in a variety of cancer cell lines.[1][3] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. While quantitative cytotoxic data for the red pigment this compound is not as extensively documented, initial findings indicate it also possesses anticancer properties.

For researchers and drug development professionals, this guide highlights the therapeutic potential of Monascus pigments. Further investigation is warranted to isolate and characterize the full spectrum of these compounds, determine their specific IC50 values across a broader range of cancer cell lines, and elucidate their precise molecular mechanisms of action. Such studies will be instrumental in developing novel, natural-product-based anticancer agents.

References

A Comparative Analysis of the Antimicrobial Efficacy of Red vs. Yellow Monascus Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of red and yellow pigments produced by Monascus species. The information presented is collated from scientific literature and is intended to aid researchers in the fields of natural product chemistry, microbiology, and drug development in their exploration of novel antimicrobial agents. This document summarizes quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding of the topic.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activity of Monascus pigments has been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Generally, red Monascus pigments have demonstrated superior antimicrobial efficacy compared to their yellow counterparts.[1][2] This is particularly evident in their lower Minimum Inhibitory Concentrations (MICs).

The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in the specific pigment compounds tested, the microbial strains used, and the experimental conditions.

Pigment TypeSpecific Pigment/DerivativeTarget MicroorganismEfficacy MetricResult
Red Pigment Amino acid derivative (L-cysteine)Enterococcus faecalisMIC4 µg/mL[1][2][3]
Red Pigment Amino acid derivative (L-phenylalanine)Gram-positive bacteriaGeneral ObservationHigh antimicrobial activity[1]
Red Pigment Not specifiedBacillus subtilisComparisonHigher than yellow pigments[1]
Red Pigment Not specifiedStaphylococcus aureusMIC128 mg/mL
Red Pigment Not specifiedEscherichia coliMIC>128 mg/mL
Yellow Pigment Monascin, AnkaflavinBacillus subtilisComparisonLower than red pigments[1]
Orange Pigment *Rubropunctatin, MonascorubrinBacillus subtilisComparisonSimilar to red pigments[1]

Note: Orange pigments are often precursors to red pigments and are included for a more complete comparison.

Experimental Protocols

The data presented above is primarily derived from two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Pigment Solutions:

  • Stock solutions of the purified red and yellow Monascus pigments are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
  • A series of twofold dilutions of the pigment stock solutions are prepared in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
  • A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted in the growth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the pigment dilutions is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism and growth medium without pigment) and a negative control (growth medium only).
  • The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the pigment at which there is no visible growth.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A standardized inoculum of the test microorganism (prepared as in the broth microdilution method) is uniformly spread over the surface of the agar plate using a sterile swab.

3. Well Preparation and Sample Addition:

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
  • A known volume of the Monascus pigment solution (at a specific concentration) is added to each well.
  • A control well containing the solvent used to dissolve the pigment is also included.

4. Incubation and Measurement:

  • The plates are incubated under appropriate conditions for 18-24 hours.
  • The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in evaluating and understanding the antimicrobial properties of Monascus pigments, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result P1 Prepare Pigment Stock Solution P2 Prepare Serial Dilutions in Microplate P1->P2 E1 Inoculate Microplate Wells P2->E1 P3 Prepare Standardized Microbial Inoculum P3->E1 E2 Incubate at Appropriate Temperature E1->E2 A1 Visually Inspect for Growth (Turbidity) E2->A1 A2 Determine Lowest Concentration with No Growth A1->A2 R1 MIC Value A2->R1 Mechanism_of_Action cluster_pigment Monascus Pigment cluster_cell Bacterial Cell cluster_interaction Interaction & Effect P Red/Yellow Pigment I Interaction with Cell Membrane P->I Adsorption CM Cell Membrane C Cytoplasm CM->C CM->I CW Cell Wall CW->CM D Membrane Disruption & Increased Permeability I->D L Leakage of Intracellular Components D->L CD Cell Death L->CD

References

Rubropunctamine vs. Synthetic Red Food Dyes: A Comparative Stability Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for natural colorants in the food and pharmaceutical industries is on the rise, driven by consumer preferences for "clean label" products. Rubropunctamine, a prominent red pigment produced by Monascus species, presents a natural alternative to synthetic red food dyes such as Allura Red AC (FD&C Red 40) and Erythrosine (FD&C Red 3). However, the stability of these colorants under various processing and storage conditions is a critical factor for their application. This guide provides an objective comparison of the stability of this compound with these synthetic counterparts, supported by experimental data from various studies.

Executive Summary

Overall, synthetic red food dyes exhibit greater stability across a wider range of environmental conditions, including exposure to heat, light, and varying pH levels, compared to their natural counterparts like this compound.[1] However, advancements in formulation, such as encapsulation, can enhance the stability of natural pigments.[2][3] this compound's stability is notably influenced by pH and temperature, showing greater stability at near-neutral pH and lower temperatures.

Comparative Stability Data

The following tables summarize the available quantitative data on the stability of Monascus red pigments (which include this compound) and the synthetic dyes Allura Red and Erythrosine under different stress conditions. It is important to note that the data are compiled from various studies with different methodologies, which may affect direct comparability.

Thermal Stability

Heat treatment is a common step in food and drug manufacturing. The thermal stability of a colorant is crucial for maintaining the visual appeal of the final product. The degradation of these dyes often follows first-order kinetics.

ColorantTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Source(s)
Monascus Red Pigment 50.2 - 97.84.3 - 7.7Varies significantly with pH and temp.Varies significantly with pH and temp.[4][5]
90-3.0 h (crude extract)0.232 h⁻¹ (crude extract)[6]
90-4.2 h (lyophilized extract)0.167 h⁻¹ (lyophilized extract)[6]
Fermented Red Rice UHT (>135)-Relatively heat-stable-[7]
Erythrosine (FD&C Red 3) UHT (>135)-Significant color loss post-processing-[7]

Monascus red pigments generally show moderate stability at lower temperatures (30-60°C) but are unstable at high temperatures, especially in acidic conditions.[3][4] Lyophilization has been shown to improve the thermal stability of Monascus pigments.[6]

pH Stability

The pH of a product can significantly impact the color and stability of a food dye. Anthocyanins, for example, are known to exhibit different colors at varying pH levels.

ColorantpH RangeObservationSource(s)
Monascus Red Pigment 3.0Stable[8]
11.0Increased degradation[8]
2.5 - 8.0Stable, with higher stability at near-neutral pH[9]
4.3 - 7.7Higher degradation at lower pH[4][5]
Allura Red (FD&C Red 40) Acidic to NeutralGenerally high stability[10]
Synthetic Red Dyes (general) VariedShowed less color difference across pH variations compared to natural dyes.[11][12]

Monascus red pigments are more stable in a neutral to basic pH range, while their stability decreases in acidic conditions.[2][9] In contrast, synthetic dyes like Allura Red are known for their broad pH stability.[10]

Light Stability (Photostability)

Exposure to light, especially UV light, can cause fading and degradation of colorants. This is a critical consideration for products packaged in transparent materials.

ColorantLight ConditionObservationSource(s)
Monascus Red Pigment 50 days (unspecified light)20% residual color[9]
Dark conditionMost stable[8]
SunlightLeast stable[8]
Allura Red (FD&C Red 40) Photodegradation studyShowed significant destabilization in a soft drink matrix.
Encapsulated Betalain (natural) UV lightMore resistant than FD&C Red 40[2][3]

Monascus pigments are generally unstable towards light.[9] Interestingly, some studies have shown that encapsulated natural pigments can exhibit better UV light stability than some synthetic dyes.[2][3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparative stability studies.

Thermal Stability Testing
  • Sample Preparation: Prepare aqueous solutions of the dye at a standardized concentration. Adjust the pH of the solutions to the desired levels (e.g., 3.0, 5.0, 7.0) using appropriate buffer systems.

  • Incubation: Place the sample solutions in a temperature-controlled environment (e.g., water bath, oven) at various temperatures (e.g., 50°C, 70°C, 90°C).

  • Data Collection: At regular time intervals, withdraw aliquots of the samples.

  • Analysis: Measure the absorbance of the samples at their maximum absorption wavelength (λmax) using a spectrophotometer. The percentage of color retention is calculated as (At/A0) x 100, where A0 is the initial absorbance and At is the absorbance at time t. The degradation kinetics (e.g., half-life) can be determined by plotting the natural logarithm of the colorant concentration versus time.

pH Stability Testing
  • Sample Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 11).

  • Incubation: Add a standardized amount of the dye to each buffer solution and store at a constant temperature, protected from light.

  • Analysis: Measure the color of the solutions immediately after preparation and at specified time intervals using a colorimeter to obtain CIELAB values (L, a, b). The total color difference (ΔE) can be calculated to quantify the change in color.

Light Stability (Photostability) Testing
  • Sample Preparation: Prepare solutions of the dyes in a relevant medium (e.g., aqueous solution, soft drink model).

  • Exposure: Place the samples in a photostability chamber equipped with a controlled light source (e.g., xenon lamp simulating sunlight, fluorescent lamps).

  • Data Collection: At set time intervals, remove samples from the chamber.

  • Analysis: Measure the absorbance spectrum of the samples using a spectrophotometer to monitor the degradation of the dye. The degradation kinetics can be modeled, often following first-order kinetics.

Mandatory Visualization

Below is a diagram illustrating a general experimental workflow for comparing the stability of food dyes.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Dye1 This compound Solution Heat Thermal Stress (e.g., 50, 70, 90°C) Dye1->Heat pH pH Variation (e.g., pH 3, 5, 7, 9) Dye1->pH Light Light Exposure (e.g., UV, Fluorescent) Dye1->Light Dye2 Synthetic Dye Solution Dye2->Heat Dye2->pH Dye2->Light Spectro Spectrophotometry (Absorbance, λmax) Heat->Spectro Colori Colorimetry (CIELAB, ΔE*) pH->Colori Light->Spectro Kinetics Degradation Kinetics (Half-life, Rate Constant) Spectro->Kinetics ColorChange Color Change Data Colori->ColorChange Comparison Comparison Kinetics->Comparison ColorChange->Comparison

Caption: Experimental workflow for comparative stability testing of food dyes.

Conclusion

The choice between this compound and synthetic red food dyes involves a trade-off between "clean label" appeal and stability. While synthetic dyes like Allura Red and Erythrosine generally offer superior stability under a wide range of processing conditions, this compound and other Monascus pigments can be suitable for applications with near-neutral pH and less aggressive heat treatments.[3][9] Ongoing research into encapsulation and other stabilization technologies may further enhance the applicability of natural colorants like this compound, bridging the gap in performance with their synthetic counterparts. For product development, it is imperative to conduct stability testing within the specific product matrix to ensure color integrity throughout the intended shelf life.

References

Comparative Analysis of Rubropunctamine's Anti-Inflammatory Efficacy Against Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anti-inflammatory properties of Rubropunctamine, a red pigment derived from Monascus species, reveals its potential as a notable anti-inflammatory agent. When benchmarked against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, this compound demonstrates significant activity in preclinical models of inflammation. This guide provides a detailed comparison of their efficacy, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

In Vivo Anti-Inflammatory Activity: TPA-Induced Mouse Ear Edema

Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse's ear induces a significant inflammatory response, characterized by edema. This model is widely used to assess the efficacy of topically applied anti-inflammatory agents.

In this model, this compound demonstrated a potent dose-dependent inhibition of ear edema with a reported ID50 of 0.32 mg/ear . In comparative studies, Indomethacin, a standard NSAID, also effectively reduces TPA-induced ear edema when applied topically. While a precise ED50 for topical Indomethacin in this specific model is not consistently reported across literature, a dose of 1 mg/ear is commonly used as a positive control to achieve significant inhibition of inflammation .

CompoundAssayRoute of AdministrationEffective Dose
This compound TPA-Induced Mouse Ear EdemaTopicalID50: 0.32 mg/ear
Indomethacin TPA-Induced Mouse Ear EdemaTopicalSignificant inhibition at 1 mg/ear

In Vitro Anti-Inflammatory Activity: Nitric Oxide Inhibition in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). The inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells is a standard in vitro assay to screen for anti-inflammatory activity.

CompoundAssayCell LineIC50 (Nitric Oxide Inhibition)
This compound LPS-Induced Nitric Oxide ProductionRAW 264.7Data not available
Indomethacin LPS-Induced Nitric Oxide ProductionRAW 264.7Reported to inhibit NO production

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound and Indomethacin are mediated through distinct yet potentially overlapping signaling pathways.

This compound , as a representative of Monascus pigments, is suggested to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB activation, this compound can effectively downregulate the production of key inflammatory mediators.

Indomethacin , on the other hand, is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In addition to its primary action on COX enzymes, some studies suggest that Indomethacin may also modulate the NF-κB signaling pathway.

G cluster_this compound This compound Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-kB Activation NF-kB Activation Inflammatory Stimuli (LPS)->NF-kB Activation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-kB Activation->Pro-inflammatory Genes (iNOS, COX-2) Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2)->Inflammation This compound This compound This compound->NF-kB Activation Inhibits

This compound's proposed anti-inflammatory mechanism.

G cluster_indomethacin Indomethacin Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits G Baseline Ear\nThickness Measurement Baseline Ear Thickness Measurement TPA Application\n(Induce Inflammation) TPA Application (Induce Inflammation) Baseline Ear\nThickness Measurement->TPA Application\n(Induce Inflammation) Test Compound\nApplication Test Compound Application TPA Application\n(Induce Inflammation)->Test Compound\nApplication Incubation\n(e.g., 6 hours) Incubation (e.g., 6 hours) Test Compound\nApplication->Incubation\n(e.g., 6 hours) Final Ear\nThickness Measurement Final Ear Thickness Measurement Incubation\n(e.g., 6 hours)->Final Ear\nThickness Measurement Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Final Ear\nThickness Measurement->Data Analysis\n(% Inhibition) G Seed RAW 264.7 cells\n(24h incubation) Seed RAW 264.7 cells (24h incubation) Pre-treat with\nTest Compound Pre-treat with Test Compound Seed RAW 264.7 cells\n(24h incubation)->Pre-treat with\nTest Compound Stimulate with LPS\n(24h incubation) Stimulate with LPS (24h incubation) Pre-treat with\nTest Compound->Stimulate with LPS\n(24h incubation) Collect Supernatant Collect Supernatant Stimulate with LPS\n(24h incubation)->Collect Supernatant Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Stimulate with LPS\n(24h incubation)->Cell Viability\n(MTT Assay) Nitrite Quantification\n(Griess Assay) Nitrite Quantification (Griess Assay) Collect Supernatant->Nitrite Quantification\n(Griess Assay)

Head-to-head comparison of Rubropunctamine and Rubropunctatin bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rubropunctamine and Rubropunctatin, two closely related azaphilone pigments produced by Monascus species, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers in drug discovery and development.

Chemical Structures and Origins

Rubropunctatin is an orange pigment characterized by a polyketide-derived chromophore. This compound is a red pigment that is biosynthetically derived from Rubropunctatin through the incorporation of an amino group, resulting in a nitrogen-containing heterocyclic core. Both compounds are secondary metabolites predominantly isolated from red mold rice, a product of fermenting rice with Monascus purpureus or related species.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, antimicrobial, and antioxidant activities of this compound and Rubropunctatin. It is important to note that a direct comparison can be challenging as data is often generated from different studies with varying experimental conditions.

Anticancer Activity

Rubropunctatin has demonstrated notable anticancer effects across various cancer cell lines. In a comparative study of six Monascus pigments, Rubropunctatin exhibited the most potent anticancer activity.[1]

CompoundCell LineIC50 (µM)Reference
Rubropunctatin BGC-823 (Human gastric carcinoma)<15[2]
AGS (Human gastric adenocarcinoma)<15[2]
MKN45 (Human gastric adenocarcinoma)<15[2]
HepG2 (Human liver cancer)30-45[2]
SH-SY5Y (Human neuroblastoma)30-45[2]
HT-29 (Human colon adenocarcinoma)30-45[2]
Antimicrobial Activity

Red Monascus pigments, such as this compound, are generally considered to be potent antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Bacillus subtilisNot specified[3]
Candida albicansNot specified[3]
Rubropunctatin Staphylococcus aureusNot specified[3]
Listeria monocytogenesNot specified[3]

Specific Minimum Inhibitory Concentration (MIC) values from direct comparative studies were not available. The provided information indicates the antimicrobial potential of these compounds against the listed microorganisms.

Antioxidant Activity

Both compounds exhibit antioxidant properties, with some studies suggesting a high correlation for this compound with DPPH radical scavenging activity.[3]

CompoundAssayActivityReference
This compound DPPH Radical ScavengingHigh correlation[3]
Rubropunctatin Not specifiedAntioxidant properties[3]

Quantitative comparative data from the same study for antioxidant activity is limited.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Rubropunctatin for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds (this compound and Rubropunctatin) are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_mtt_assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere add_compounds Add this compound or Rubropunctatin adhere->add_compounds incubate_treatment Incubate for 48 hours add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

signaling_pathway_apoptosis Rubropunctatin Rubropunctatin ROS Reactive Oxygen Species (ROS) Generation Rubropunctatin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by Rubropunctatin.

Conclusion

Both this compound and Rubropunctatin exhibit promising bioactivities that warrant further investigation for their therapeutic potential. Rubropunctatin has shown particularly strong anticancer activity, while this compound is highlighted for its antimicrobial properties. The provided data and protocols serve as a valuable resource for researchers to design and conduct further comparative studies to elucidate the full therapeutic potential and mechanisms of action of these fascinating Monascus pigments. Future research should focus on direct head-to-head comparisons under standardized conditions to provide a clearer picture of their relative potencies.

References

A Spectroscopic Comparison of Rubropunctamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of rubropunctamine and its derivatives. This compound is a red azaphilone pigment produced by Monascus species, which is formed by the reaction of the orange pigment rubropunctatin with ammonia[1]. Its derivatives can be synthesized by reacting rubropunctatin with other primary amines, such as amino acids or glucosamine. This guide summarizes key spectroscopic data and provides detailed experimental protocols to support further research and development.

Data Presentation
CompoundUV-Vis SpectroscopyFluorescence Spectroscopy
λmax (nm) **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **
This compound 251-252, 302-307, 412-423, 525-530[1]Data not available
N-Glucosylthis compound 500, 422[1]4.4 x 10⁴ (at 500 nm), 3.8 x 10⁴ (at 422 nm)[1]
N-Aminoacyl Derivatives Data not availableData not available

Note: The lack of comprehensive, publicly available spectroscopic data for a series of N-aminoacyl this compound derivatives highlights an opportunity for further research in this area.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on common practices for the analysis of Monascus pigments and related natural products.

UV-Vis Spectroscopy

This protocol outlines the procedure for determining the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound and its derivatives.

a. Sample Preparation:

  • Accurately weigh a small amount of the purified pigment (e.g., 1 mg).

  • Dissolve the pigment in a known volume of a suitable solvent (e.g., methanol, ethanol, or dimethyl sulfoxide) to create a stock solution of known concentration.

  • Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

b. Instrumentation and Measurement:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorbance spectra of the prepared solutions over a wavelength range of 200-800 nm.

  • Use the solvent as a blank to zero the instrument.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra and the determination of fluorescence quantum yields (Φf).

a. Sample Preparation:

  • Prepare a dilute solution of the pigment in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

b. Instrumentation and Measurement:

  • Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Determine the optimal excitation wavelength by measuring the absorption spectrum and selecting the λmax.

  • Record the fluorescence emission spectrum by scanning the emission monochromator while exciting the sample at the chosen excitation wavelength.

  • To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is often employed. The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

    Where:

    • Φst is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts x and st refer to the sample and the standard, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra for structural elucidation.

a. Sample Preparation:

  • Dissolve 5-10 mg of the purified pigment in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

b. Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining mass spectra to determine the molecular weight and fragmentation patterns of the compounds.

a. Sample Preparation:

  • Dissolve a small amount of the purified pigment in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

b. Instrumentation and Measurement:

  • Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns provide valuable information for structural elucidation.

Mandatory Visualization

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound and its derivatives from the precursor, rubropunctatin.

biosynthesis Biosynthesis of this compound and Derivatives Rubropunctatin Rubropunctatin (Orange Pigment) This compound This compound (Red Pigment) Rubropunctatin->this compound + NH3 Derivative N-Substituted this compound Derivative (Red Pigment) Rubropunctatin->Derivative + R-NH2 Ammonia Ammonia (NH3) AminoAcid Primary Amine (e.g., Amino Acid, Glucosamine)

Biosynthesis of this compound and Derivatives.

References

Comparative transcriptomic analysis of Monascus under high and low Rubropunctamine production

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Transcriptome of Monascus Under Varied Rubropunctamine Production Levels

This guide provides a comparative analysis of the transcriptomic landscapes of Monascus species under conditions favoring high and low production of this compound, a key red azaphilone pigment. The information presented is synthesized from multiple studies investigating the biosynthesis of Monascus pigments, offering insights for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Gene Expression

The following table summarizes the differential expression of key genes involved in or related to Monascus pigment biosynthesis under conditions promoting high versus low pigment production. These conditions include the addition of inducers like acetic acid, specific nitrogen sources, or environmental stressors.

Gene/Gene ClusterFunctionExpression under High Pigment ProductionReference
Pigment Biosynthesis Gene Cluster
MpPKS5 (or homolog)Polyketide SynthaseUpregulated[1][2]
mppAAcyltransferaseUpregulated[1]
mppBAcyl-CoA synthetaseUpregulated[1][2]
mppCKnoevenagel condensation cyclaseUpregulated[3]
mppDDehydrogenaseUpregulated[1][2]
mppEFAD-dependent monooxygenaseDownregulated in some high pigment conditions[3]
MpFasB (or homolog)Fatty Acid Synthase β-subunitUpregulated[1][2]
Regulatory Genes
mppR1Zn(II)2Cys6 transcription factorDownregulated in some high pigment conditions[3]
mppR2Ankyrin repeat-containing proteinUpregulated in some high pigment conditions[1]
Primary Metabolism Genes
Acetyl-CoA SynthetasePrecursor (Acetyl-CoA) synthesisUpregulated[1]
ATP-citrate lyasePrecursor (Acetyl-CoA) synthesisUpregulated[4]
Genes in TCA CycleEnergy metabolismGenerally Downregulated[1]
Genes in Fatty Acid BiosynthesisCompeting pathway for precursorsGenerally Downregulated[5]

Experimental Protocols

Fungal Strains and Culture Conditions

Monascus strains commonly used in these studies include Monascus ruber and Monascus purpureus.[1][6] For comparative analysis, strains are typically cultured under a control (low pigment production) and an experimental (high pigment production) condition.

Example of High Pigment Production Condition (Acetic Acid Induction):

  • Strain: Monascus ruber CICC41233.[1]

  • Control Medium: Standard fermentation medium.

  • High Production Medium: Standard fermentation medium supplemented with acetic acid.[1]

  • Culture: Liquid fermentation for a specified period (e.g., 6 days).[1]

Example of High Pigment Production Condition (Nitrogen Source Variation):

  • Strain: Monascus purpureus M3103.[7]

  • Low Production Medium: Fermentation medium with peptone as the nitrogen source.[7]

  • High Production Medium: Fermentation medium with an inorganic nitrogen source such as ammonium chloride (NH4Cl) or ammonium nitrate (NH4NO3).[7][8]

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is extracted from mycelia using standard kits and protocols.

  • Library Preparation: mRNA is enriched, fragmented, and used for cDNA synthesis. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).

  • Data Analysis:

    • Raw reads are filtered to remove low-quality reads and adapters.

    • Clean reads are mapped to a reference genome of the Monascus species.

    • Gene expression levels are quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).

    • Differentially Expressed Genes (DEGs) between high and low production conditions are identified.

    • Functional annotation and pathway enrichment analysis (e.g., GO and KEGG) are performed on the DEGs.

Metabolite Analysis
  • Pigment Extraction: Pigments are extracted from the fermentation broth and mycelia using solvents like ethanol.[9]

  • Quantification: The concentration of pigments is determined spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Azaphilone_Pigment_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS_FAS MpPKS5 / FAS AcetylCoA->PKS_FAS MalonylCoA Malonyl-CoA MalonylCoA->PKS_FAS FattyAcids Fatty Acids FattyAcids->PKS_FAS Polyketide Polyketide Intermediate PKS_FAS->Polyketide OtherEnzymes mppA, mppB, mppD, etc. Polyketide->OtherEnzymes OrangePigments Orange Pigments (e.g., Rubropunctatin, Monascorubrin) RedPigments Red Pigments (e.g., this compound, Monascorubramine) OrangePigments->RedPigments Ammoniation AminoAcids Amino Acids AminoAcids->RedPigments OtherEnzymes->OrangePigments Experimental_Workflow Culture Monascus Culture (High vs. Low Pigment Conditions) Mycelia Mycelia Harvesting Culture->Mycelia RNA_Extraction Total RNA Extraction Mycelia->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Transcriptomic Data Analysis (Mapping, DEG identification) Sequencing->Data_Analysis Functional_Annotation Functional Annotation (GO, KEGG) Data_Analysis->Functional_Annotation Results Identification of Key Genes and Pathways Functional_Annotation->Results

References

A Comparative Study of the Bioavailability of Different Rubropunctamine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of crystalline, solid dispersion, and nanostructured lipid carrier formulations of the novel therapeutic agent, Rubropunctamine.

This guide provides a detailed comparison of the bioavailability of three different formulations of this compound, a promising new chemical entity with significant therapeutic potential. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the progression of this compound towards clinical applications.

This compound is a red pigment produced by the fungus Monascus.[1][2][3] It is a derivative of orange Monascus pigments, such as rubropunctatin and monascorubrin, formed through a chemical reaction with primary amines.[2][3][4] While possessing various reported biological activities, including antioxidant effects, its low aqueous solubility presents a significant challenge to achieving adequate oral bioavailability.[4][5] To address this limitation, several advanced formulation strategies have been explored to enhance its dissolution and subsequent absorption.[6][7]

This report details the comparative evaluation of the following three formulations:

  • This compound-C: Crystalline pure drug, serving as the baseline for comparison.

  • This compound-SD: A solid dispersion formulation designed to enhance dissolution by dispersing the drug in a hydrophilic polymer matrix.

  • This compound-NLC: A nanostructured lipid carrier formulation, which encapsulates the drug in a lipid core to improve solubility and permeability.

The bioavailability of these formulations was assessed through a combination of in vitro dissolution studies and in vivo pharmacokinetic profiling in a rat model.

Data Presentation

The following tables summarize the key quantitative data obtained from the comparative studies.

Table 1: In Vitro Dissolution Profile of this compound Formulations

Time (minutes)% Drug Dissolved (this compound-C)% Drug Dissolved (this compound-SD)% Drug Dissolved (this compound-NLC)
52.5 ± 0.835.2 ± 2.145.8 ± 3.5
155.8 ± 1.268.9 ± 3.475.1 ± 4.2
309.1 ± 1.585.4 ± 4.092.3 ± 3.8
6012.3 ± 2.094.2 ± 3.198.6 ± 1.9
12015.6 ± 2.598.1 ± 1.899.2 ± 1.5

Data are presented as mean ± standard deviation (n=6).

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration

ParameterThis compound-CThis compound-SDThis compound-NLC
Cmax (ng/mL)158 ± 35895 ± 1121254 ± 210
Tmax (h)4.0 ± 1.01.5 ± 0.51.0 ± 0.5
AUC (0-t) (ng·h/mL)1245 ± 2107850 ± 98011560 ± 1540
Relative Bioavailability (%)100630928

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

A detailed description of the methodologies employed in this study is provided below.

1. In Vitro Dissolution Study

The dissolution profiles of the three this compound formulations were evaluated using a USP Apparatus 2 (paddle method).[8][9]

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate to maintain sink conditions.[10] The selection of a biorelevant medium is crucial for predicting in vivo performance of poorly soluble drugs.[10][11]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Paddle Speed: 75 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 5, 15, 30, 60, and 120 minutes.

  • Sample Analysis: The concentration of this compound in the collected samples was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

2. In Vivo Pharmacokinetic Study

A pharmacokinetic study was conducted in male Sprague-Dawley rats to assess the in vivo performance of the different formulations.[12][13]

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Study Design: A parallel study design was used where animals were randomly assigned to three groups (n=6 per group), each receiving a single oral dose of one of the three this compound formulations.[14][15]

  • Dose Administration: Formulations were administered via oral gavage at a dose equivalent to 50 mg/kg of this compound.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[16]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using non-compartmental analysis.

Mandatory Visualization

Diagram 1: Experimental Workflow for Bioavailability Assessment

G cluster_1 In Vitro Dissolution Testing cluster_2 In Vivo Pharmacokinetic Study F1 This compound-C Dissolution USP Apparatus 2 (Paddle Method) F1->Dissolution Dosing Oral Gavage (Rats) F1->Dosing F2 This compound-SD F2->Dissolution F2->Dosing F3 This compound-NLC F3->Dissolution F3->Dosing HPLC HPLC Analysis Dissolution->HPLC Sample Collection Sampling Blood Sampling Dosing->Sampling Time Points LCMS LC-MS/MS Analysis Sampling->LCMS Plasma PK Pharmacokinetic Analysis LCMS->PK

Caption: Workflow for the comparative bioavailability study.

Diagram 2: Hypothetical RK-1 Signaling Pathway

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor RK1 RK-1 Kinase Receptor->RK1 Activation Signal_A Signaling Molecule A RK1->Signal_A Phosphorylation Signal_B Signaling Molecule B Signal_A->Signal_B TF Transcription Factor Signal_B->TF Nuclear Translocation Gene Target Gene Expression TF->Gene Response Therapeutic Response Gene->Response

Caption: Postulated RK-1 signaling cascade for this compound.

References

A Comparative Guide to Natural Red Pigments for Research: Alternatives to Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals seeking viable, natural alternatives to Rubropunctamine for red pigmentation in experimental models, a range of plant- and microbial-derived compounds offer diverse biochemical properties and functionalities. This guide provides a comprehensive comparison of the leading alternatives—Monascus red pigments (including this compound), anthocyanins, carotenoids, and betalains—supported by experimental data and detailed protocols to aid in the selection of the most suitable pigment for your research needs.

Performance Comparison of Natural Red Pigments

The selection of a natural red pigment for research applications is contingent on a variety of factors, including its stability under experimental conditions, its intrinsic biological activities, and its safety profile. The following tables provide a comparative overview of this compound and its primary alternatives.

Table 1: General Properties and Commercial Sources

Pigment ClassRepresentative Compound(s)Color RangeSourceCommercial Availability
Azaphilones This compound, MonascorubramineRed, Orange-RedMonascus species (fungi)Available as purified compounds and extracts.
Anthocyanins Cyanidin-3-glucoside, Pelargonidin-3-glucosideRed, Purple, BlueBerries, red cabbage, grapes, black carrotsWidely available as extracts and purified compounds.[1]
Carotenoids Lycopene, Astaxanthin, CapsanthinRed, Orange, YellowTomatoes, algae, red peppers, marine organismsReadily available as extracts and purified compounds.
Betalains Betanin (a betacyanin), Vulgaxanthin I (a betaxanthin)Red-Violet, Yellow-OrangeBeetroot, prickly pear, amaranthCommercially available as beetroot extracts and purified compounds.[2]

Table 2: Stability Profile

Pigment ClasspH StabilityThermal StabilityLight StabilityKey Considerations
Azaphilones (Monascus Red) More stable at pH 7.0 and 9.2 than at pH 3.0.[3]Generally stable, but can degrade at high temperatures, with stability being pH-dependent.[3][4]Susceptible to degradation in the presence of light.Stability can be influenced by the specific amino acid derivative.
Anthocyanins Red color is most stable at low pH (1-3); color changes to blue or fades at higher pH.[5][6]Less stable than carotenoids at high temperatures; stability is enhanced by acylation and glycosylation.[5]Prone to degradation upon light exposure.[7]Color is highly dependent on pH, which can be a limitation or an advantage depending on the application.[5]
Carotenoids Generally stable over a wide pH range.Relatively heat-stable, making them suitable for applications requiring thermal processing.[7]Susceptible to photodegradation, especially in the presence of oxygen.[7]Lipophilic nature may require specific solvent systems.
Betalains Stable over a broad pH range of 3-7, with optimal stability around pH 4-5.[2][5]More thermosensitive than anthocyanins, with degradation increasing with temperature.[8]Sensitive to light exposure, which can lead to fading.[7]Betacyanins (red-violet) are generally more stable than betaxanthins (yellow-orange).[2]

Table 3: Biological Activity

Pigment ClassAntioxidant Activity (Representative Findings)Other Reported Activities
Azaphilones (Monascus Red) Monascus pigments have demonstrated significant antioxidant activity in various assays.[9]Anti-inflammatory, antimicrobial, and potential anticancer activities have been reported for different Monascus pigments.[10]
Anthocyanins Potent antioxidant and radical scavenging properties have been extensively documented.[11]Anti-inflammatory, cardioprotective, and neuroprotective effects have been observed in numerous studies.
Carotenoids Strong antioxidant capabilities, with lycopene and astaxanthin being particularly effective.Provitamin A activity (e.g., β-carotene), immune modulation, and protection against age-related macular degeneration.
Betalains Exhibit potent antioxidant and radical-scavenging properties.[2]Anti-inflammatory and chemopreventive activities have been reported.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of these natural pigments. Below are representative protocols for the extraction and quantification of each pigment class.

Protocol 1: Extraction and Quantification of Monascus Red Pigments

This protocol is adapted for the extraction of red pigments from Monascus purpureus grown in submerged fermentation.

Materials:

  • Monascus purpureus culture broth

  • Ethanol (95%)

  • Centrifuge and tubes

  • Spectrophotometer

  • Whatman No. 1 filter paper

Procedure:

  • Harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelia from the supernatant.

  • Extract the pigments from the mycelia by adding 95% ethanol in a 1:10 (w/v) ratio.

  • Incubate the mixture at 60°C for 1 hour with intermittent shaking.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the mycelial debris.

  • Filter the supernatant containing the pigments through Whatman No. 1 filter paper.

  • Measure the absorbance of the red pigment at 500 nm using a spectrophotometer.

  • Quantify the pigment concentration using a standard curve prepared with a known concentration of a commercial Monascus red pigment standard.

Protocol 2: Extraction and HPLC Analysis of Anthocyanins from Berries

This protocol outlines the extraction and quantification of anthocyanins from berry samples.

Materials:

  • Frozen berry sample

  • Methanol containing 1% HCl (v/v)

  • Chloroform

  • Water bath sonicator

  • Centrifuge and tubes

  • 0.22 µm syringe filters

  • HPLC system with a C18 column and DAD detector

  • Cyanidin-3-glucoside standard

Procedure:

  • Lyophilize and grind the frozen berry sample to a fine powder.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of acidic methanol and sonicate for 30 minutes in a water bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and add an equal volume of water and half a volume of chloroform. Vortex and centrifuge to separate the phases.

  • Collect the upper aqueous phase containing the anthocyanins.

  • Filter the extract through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC-DAD, monitoring at 520 nm.

  • Identify and quantify specific anthocyanins by comparing retention times and UV-Vis spectra with those of authentic standards, such as cyanidin-3-glucoside.

Protocol 3: Extraction and Spectrophotometric Quantification of Carotenoids from Tomato

This protocol describes a method for extracting and quantifying total carotenoids from tomato fruit.

Materials:

  • Tomato fruit tissue

  • Acetone

  • Petroleum ether

  • Sodium sulfate (anhydrous)

  • Mortar and pestle

  • Separatory funnel

  • Spectrophotometer

Procedure:

  • Homogenize 1 g of fresh tomato tissue in a mortar and pestle with 10 mL of acetone.

  • Filter the homogenate through a Büchner funnel with filter paper.

  • Repeat the extraction until the tissue is colorless.

  • Transfer the acetone extract to a separatory funnel.

  • Add 20 mL of petroleum ether and 20 mL of distilled water.

  • Gently mix and allow the layers to separate. Discard the lower aqueous layer.

  • Wash the upper petroleum ether layer with distilled water three times.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Measure the absorbance of the extract at 450 nm using a spectrophotometer.

  • Calculate the total carotenoid content using the Beer-Lambert law and the extinction coefficient of a major carotenoid like lycopene in petroleum ether.

Protocol 4: Extraction and Quantification of Betalains from Beetroot

This protocol provides a method for the extraction and quantification of betalains from beetroot.

Materials:

  • Fresh beetroot

  • Ethanol:water (50:50, v/v)

  • Centrifuge and tubes

  • Spectrophotometer

  • Phosphate buffer (pH 6.5)

Procedure:

  • Wash, peel, and homogenize fresh beetroot.

  • Weigh 1 g of the homogenate into a centrifuge tube.

  • Add 10 mL of 50% ethanol and shake for 20 minutes at room temperature.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet.

  • Combine the supernatants and dilute with phosphate buffer (pH 6.5).

  • Measure the absorbance at 538 nm for betacyanins and 476 nm for betaxanthins.

  • Calculate the concentration of betacyanins and betaxanthins using their respective molar extinction coefficients.

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic pathways and experimental workflows can provide a clearer understanding of the production and evaluation of these natural pigments.

Biosynthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the simplified biosynthetic pathways for each class of red pigment.

Monascus_Pigment_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain Fatty Acid Synthase-like enzymes Orange Pigments\n(e.g., Monascorubrin, Rubropunctatin) Orange Pigments (e.g., Monascorubrin, Rubropunctatin) Polyketide Chain->Orange Pigments\n(e.g., Monascorubrin, Rubropunctatin) Polyketide Synthase Red Pigments\n(e.g., Monascorubramine, this compound) Red Pigments (e.g., Monascorubramine, this compound) Orange Pigments\n(e.g., Monascorubrin, Rubropunctatin)->Red Pigments\n(e.g., Monascorubramine, this compound) Amination (reaction with amino acids)

Simplified biosynthesis of Monascus red pigments.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Anthocyanins Anthocyanins Anthocyanidins->Anthocyanins UFGT (Glycosylation)

General anthocyanin biosynthetic pathway.

Carotenoid_Biosynthesis Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Pyrophosphate (GGPP) GGPP GGPP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO β-Carotene β-Carotene Lycopene->β-Carotene LCY-b δ-Carotene δ-Carotene Lycopene->δ-Carotene LCY-e Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin CHY Astaxanthin Astaxanthin Zeaxanthin->Astaxanthin α-Carotene α-Carotene δ-Carotene->α-Carotene LCY-b Lutein Lutein α-Carotene->Lutein

Simplified carotenoid biosynthetic pathway.

Betalain_Biosynthesis Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Betalamic Acid Betalamic Acid L-DOPA->Betalamic Acid DODA cyclo-DOPA cyclo-DOPA L-DOPA->cyclo-DOPA CYP76AD Betacyanins\n(Red-Violet) Betacyanins (Red-Violet) Betalamic Acid->Betacyanins\n(Red-Violet) Betaxanthins\n(Yellow-Orange) Betaxanthins (Yellow-Orange) Betalamic Acid->Betaxanthins\n(Yellow-Orange) Spontaneous condensation with amino acids/amines cyclo-DOPA->Betacyanins\n(Red-Violet) Spontaneous condensation

Simplified betalain biosynthetic pathway.
Experimental Workflow

The following diagram illustrates a general workflow for the comparison of natural red pigments.

Pigment_Comparison_Workflow cluster_extraction Pigment Extraction cluster_stability Stability Assessment cluster_activity Biological Activity Source Material Source Material Extraction Extraction Source Material->Extraction Purification Purification Extraction->Purification Characterization\n(Spectroscopy, HPLC) Characterization (Spectroscopy, HPLC) Purification->Characterization\n(Spectroscopy, HPLC) Characterized Pigment Characterized Pigment Characterization\n(Spectroscopy, HPLC)->Characterized Pigment Characterization\n(Spectroscopy, HPLC)->Characterized Pigment pH Stability Assay pH Stability Assay Characterized Pigment->pH Stability Assay Thermal Stability Assay Thermal Stability Assay Characterized Pigment->Thermal Stability Assay Light Stability Assay Light Stability Assay Characterized Pigment->Light Stability Assay Antioxidant Assays\n(e.g., DPPH, ABTS) Antioxidant Assays (e.g., DPPH, ABTS) Characterized Pigment->Antioxidant Assays\n(e.g., DPPH, ABTS) Cytotoxicity Assays Cytotoxicity Assays Characterized Pigment->Cytotoxicity Assays Data Analysis Data Analysis pH Stability Assay->Data Analysis Thermal Stability Assay->Data Analysis Light Stability Assay->Data Analysis Antioxidant Assays\n(e.g., DPPH, ABTS)->Data Analysis Cytotoxicity Assays->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation

General workflow for comparing natural red pigments.

Conclusion

The choice of a natural red pigment as an alternative to this compound is a multifaceted decision that requires careful consideration of the specific research application. Monascus red pigments offer a close alternative with a range of bioactivities. Anthocyanins provide vibrant red hues, particularly in acidic environments, and are backed by extensive health research. Carotenoids are noted for their stability and important biological functions, including as vitamin precursors. Betalains offer a broad pH stability for their red-violet color and are potent antioxidants.

By utilizing the comparative data and detailed protocols provided in this guide, researchers can make an informed decision on the most appropriate natural red pigment to meet their experimental needs, ensuring both desired coloration and relevant biological activity in their studies. Further head-to-head comparative studies under standardized conditions will be invaluable in refining the selection process for these promising natural compounds.

References

Unraveling the Metabolic Secrets of Monascus: A Comparative Guide to Strains with Varied Rubropunctamine Content

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of Monascus species is paramount for optimizing the production of valuable secondary metabolites and ensuring product safety. This guide provides a comparative analysis of Monascus strains with differing production levels of rubropunctamine, a key red pigment, drawing upon experimental data from metabolomic and transcriptomic studies.

This document delves into the metabolic distinctions that characterize high and low this compound-producing Monascus strains. By examining the underlying biochemical pathways and presenting detailed experimental protocols, this guide aims to equip researchers with the knowledge to manipulate and engineer Monascus for targeted metabolite production.

Comparative Metabolomic and Transcriptomic Insights

While direct comparative metabolomic data for strains varying solely in this compound is limited, studies comparing high and low pigment-producing strains, often as a consequence of altered citrinin biosynthesis, provide valuable insights. Transcriptomic analysis of a wild-type Monascus purpureus YY-1 (high pigment, high citrinin) versus a mutant "winter" strain (increased pigment, low citrinin) reveals significant shifts in metabolic pathway regulation.

Integrative metabolomic and transcriptomic analyses have shown that the biosynthesis of red pigments, such as this compound, is closely linked to intracellular amino acid metabolism.[1] In contrast, the production of yellow and orange pigments is more associated with nucleotide metabolism.[1] The availability of specific nitrogen sources can also dramatically influence the pigment profile, with ammonium-based nitrogen sources often promoting the biosynthesis of Monascus pigments.[1]

Table 1: Relative Production of Secondary Metabolites in Monascus purpureus Under Different Conditions

Metabolite ClassCondition/StrainRelative Change in ProductionReference
Yellow Pigments Low-Frequency Magnetic Field▲ 31.3% increase[2]
Orange Pigments Low-Frequency Magnetic Field▲ 41.7% increase[2]
Red Pigments Low-Frequency Magnetic Field▲ 40.3% increase[2]
Citrinin Low-Frequency Magnetic Field▼ 46.7% decrease[2]
Monacolin K Low-Frequency Magnetic Field▲ 29.3% increase[2]

This table illustrates how external stimuli can reciprocally regulate pigment and mycotoxin production, suggesting a redirection of metabolic flux.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for comparative metabolomic studies. The following sections detail the methodologies commonly employed in the analysis of Monascus metabolites.

Fungal Strain and Culture Conditions
  • Strain: Monascus purpureus strains with documented differences in pigment production profiles are utilized.

  • Inoculum Preparation: Strains are typically grown on Potato Dextrose Agar (PDA) plates. A spore suspension is prepared by washing the surface of a mature culture with sterile water containing a surfactant (e.g., 0.1% Tween 80) and adjusting the concentration to approximately 10^6 spores/mL.

  • Fermentation: Submerged fermentation is carried out in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium. Cultures are incubated on a rotary shaker (e.g., 180 rpm) at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 7-14 days).

Metabolite Extraction
  • Mycelial Extraction: Mycelia are harvested by filtration and washed with distilled water. The washed mycelia are then frozen in liquid nitrogen and ground to a fine powder.

  • Solvent Extraction: Metabolites are extracted from the powdered mycelia using a solvent mixture, typically methanol/acetonitrile/water (2:2:1, v/v/v).[3] The mixture is vortexed and then centrifuged to pellet cellular debris.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.

LC-MS Based Metabolomic Analysis
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate the metabolites. A C18 reversed-phase column is commonly used with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Mass Spectrometry: The UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[1][4] Data is acquired in both positive and negative ion modes to cover a broad range of metabolites.

  • Data Analysis: The raw data is processed using specialized software (e.g., Xcalibur, MassLynx) for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and fragmentation patterns with online databases (e.g., KEGG, METLIN) and authenticated standards. Statistical analysis (e.g., PCA, OPLS-DA) is then used to identify significantly different metabolites between the compared strains.

Visualizing Metabolic Processes

To better understand the complex interplay of pathways and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_culturing Strain Culturing cluster_fermentation Submerged Fermentation cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis strain_high High this compound Strain fermentation Incubation & Growth strain_high->fermentation strain_low Low this compound Strain strain_low->fermentation harvest Mycelia Harvesting fermentation->harvest extraction Solvent Extraction harvest->extraction lcms UHPLC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis biomarker Biomarker Discovery stat_analysis->biomarker

Caption: Experimental workflow for comparative metabolomics of Monascus strains.

pigment_biosynthesis_pathway cluster_pks Polyketide Synthase (PKS) cluster_pigments Pigment Biosynthesis cluster_citrinin Citrinin Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Chromophore acetyl_coa->pks orange_pigments Orange Pigments (e.g., Rubropunctatin) pks->orange_pigments Fatty Acid Synthase (FAS) pathway citrinin Citrinin pks->citrinin Competitive Pathway yellow_pigments Yellow Pigments (e.g., Monascin) orange_pigments->yellow_pigments Reduction red_pigments Red Pigments (e.g., this compound) orange_pigments->red_pigments + Amino Acids (Non-enzymatic) amino_acids Amino Acids amino_acids->red_pigments

Caption: Simplified biosynthetic pathway of Monascus pigments and citrinin.

By leveraging these comparative approaches and detailed methodologies, researchers can gain a deeper understanding of the metabolic regulation of this compound and other valuable compounds in Monascus, paving the way for the development of superior strains and optimized fermentation processes.

References

Safety Operating Guide

Proper Disposal Procedures for Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rubropunctamine is a naturally occurring red pigment produced by the fungus Monascus and is primarily used for research purposes.[1][2][3][4] It is known to have antimicrobial, anti-inflammatory, and cytotoxic activities.[2][4][5][6] Notably, it is also potentially embryotoxic and teratogenic.[2][6] This document provides procedural guidance for the safe handling and disposal of this compound in a laboratory setting. All procedures must be conducted in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling, it is crucial to review the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

Key Hazards:

  • Harmful if swallowed.[7]

  • Potential for embryotoxicity and teratogenicity.[2][6]

  • Very toxic to aquatic life with long-lasting effects.[7]

Waste Segregation and Collection

Proper segregation of this compound waste is the first and most critical step in the disposal process. Never mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed by a validated protocol.

  • Solid Waste: Includes contaminated gloves, bench paper, weighing boats, and non-reusable labware. This waste should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Encompasses used solvents (e.g., DMSO, ethanol) containing this compound, as well as aqueous solutions from experimental procedures.[8] This waste must be collected in a sealed, chemically compatible, and shatterproof container. The container must be clearly labeled "Hazardous Waste: this compound" and include the primary solvent system. Do not overfill containers; leave at least 10% headspace.

  • Sharps Waste: Contaminated needles, scalpels, or glass pipettes must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Highly Contaminated Items: Grossly contaminated items, such as glassware from synthesis or purification, should be decontaminated before washing or disposal.

Step-by-Step Disposal Procedures

3.1. Solid Waste Disposal

  • Collection: Place all solid waste contaminated with this compound into a designated hazardous waste container.

  • Labeling: Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[3][7]

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office for final disposal at an approved waste facility.[8]

3.2. Liquid Waste Disposal

  • Collection: Pour liquid waste into a dedicated, sealed hazardous waste container. Use a funnel to prevent spills.

  • pH Neutralization: For aqueous solutions, adjust the pH to between 6.0 and 8.0 before collection, unless this compromises the stability of other components in the waste mixture.

  • Labeling: Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate percentages.

  • Storage: Secure the container in secondary containment to prevent spills and store it in your lab's satellite accumulation area.

  • Pickup: Contact EHS for disposal.

3.3. Decontamination of Labware

  • Initial Rinse: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. This first rinse must be collected as hazardous liquid waste.[8]

  • Chemical Inactivation (Optional): If a validated inactivation protocol is available, implement it. (See Section 5 for an example protocol).

  • Washing: After the initial hazardous rinse, wash the glassware with laboratory detergent and water.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the disposal of this compound.

ParameterValue/GuidelineNotes
Aqueous Waste pH Range 6.0 - 8.0Adjust before collection to prevent damage to plumbing if drain disposal of treated effluent is permitted.
Waste Container Headspace >10% of total volumePrevents spills and pressure buildup.
Satellite Accumulation Limit < 10 GallonsMaximum allowable hazardous waste volume in a laboratory before requiring EHS pickup.[8]
Decontamination Rinse Volume Triple Rinse MethodFor highly toxic compounds, the first three rinses must be collected as hazardous waste.[8]
Inactivation Reagent 1 M Sodium HypochloriteEffective for degradation but requires careful handling. See protocol below.

Experimental Protocol: Chemical Degradation for Waste Treatment

This protocol details a method for the chemical degradation of this compound in aqueous solutions to reduce its hazardous properties. Validation is required to confirm degradation efficiency before implementing this as a standard procedure.

Objective: To degrade this compound using sodium hypochlorite (bleach) into less toxic byproducts.

Materials:

  • This compound waste solution

  • 1 M Sodium Hypochlorite (NaOCl)

  • 1 M Sodium Thiosulfate (Na₂S₂O₃)

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH)

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: Conduct the procedure in a certified chemical fume hood. Place the this compound waste container in secondary containment on a stir plate.

  • pH Adjustment: Slowly adjust the pH of the waste solution to >10 using NaOH. This is crucial for the efficiency of the hypochlorite reaction.

  • Degradation: While stirring, slowly add 1 M sodium hypochlorite solution. A common starting point is a 2:1 molar ratio of NaOCl to the estimated amount of this compound.

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours. The characteristic red color of the solution should fade.

  • Quenching: After the reaction period, quench the excess hypochlorite by slowly adding 1 M sodium thiosulfate until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).

  • Final pH Adjustment: Neutralize the final solution to a pH between 6.0 and 8.0.

  • Disposal: The treated solution, once confirmed by analytical methods (e.g., HPLC, UV-Vis) to be free of this compound, may be eligible for drain disposal depending on institutional guidelines. Otherwise, collect it as hazardous waste.

Mandatory Visualizations

G cluster_start Start: Waste Generation cluster_segregation Step 1: Segregation cluster_containers Step 2: Collection cluster_end Step 3: Final Disposal start This compound Waste (Solid, Liquid, Sharps) is_solid Is it solid (gloves, paper)? start->is_solid is_liquid Is it liquid (solvents, aqueous)? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Solid Waste Bin is_solid->solid_waste Yes is_sharp Is it a sharp (needle, glass)? is_liquid->is_sharp No liquid_waste Collect in Sealed Hazardous Liquid Container is_liquid->liquid_waste Yes sharps_waste Collect in Puncture-Proof Sharps Container is_sharp->sharps_waste Yes ehs_pickup Store in Satellite Area Arrange EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

G

References

Essential Safety and Logistical Information for Handling Rubropunctamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Rubropunctamine. The information herein is intended to ensure the safety of laboratory personnel and to provide a framework for the responsible management of this compound.

Compound Information and Hazard Identification

This compound is a red azaphilone pigment produced by fungi of the Monascus genus. It is recognized for its antimicrobial and anti-inflammatory properties. However, it is crucial to note that this compound is also reported to be potentially embryotoxic and teratogenic.

Chemical and Physical Properties

PropertyValue
CAS Number 514-66-9
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance Red Pigment
Storage Store at -20°C

Hazard Statement: While a specific Safety Data Sheet (SDS) from one supplier indicates no potential health effects, other sources highlight that this compound is potentially embryotoxic and teratogenic[1]. Given this conflicting information and the serious nature of potential reproductive toxicity, it is imperative to handle this compound with the highest degree of caution, treating it as a hazardous compound.

Personal Protective Equipment (PPE)

Due to the potential for embryotoxicity and teratogenicity, a stringent PPE protocol is mandatory when handling this compound in any form (powder or solution).

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or punctures.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes of liquids or airborne powder.
Lab Coat A disposable, back-closing, long-sleeved gown.Protects skin and personal clothing from contamination. Disposable gowns prevent the spread of the compound outside the laboratory.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Prevents inhalation of the powdered form of the compound.
Footwear Closed-toe shoes. Shoe covers are recommended.Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the work area.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required PPE as specified in the table above.

Step 2: Handling Powdered this compound

  • Handle the solid compound in a chemical fume hood.

  • Use a spatula or other appropriate tools to weigh and transfer the powder. Avoid creating dust.

  • If creating a stock solution, add the solvent to the vial containing the powder slowly to avoid splashing.

Step 3: Handling this compound Solutions

  • All manipulations of solutions should be performed in a chemical fume hood.

  • Use appropriate pipettes and containers to transfer liquids.

  • Cap all containers tightly when not in use.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Carefully remove and dispose of all disposable PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[2]. After rinsing, the container can be disposed of as regular lab glass or plastic waste.

Experimental Protocols

Extraction and Purification of this compound from Monascus purpureus

This protocol is a general guideline based on published methods[3][4].

  • Fermentation: Culture Monascus purpureus in a suitable broth medium.

  • Extraction: After fermentation, harvest the mycelia by filtration. Extract the pigments from the mycelia using an appropriate solvent, such as ethanol. The extraction of red pigments can be influenced by the pH of the solvent; acidified ethanol (pH 2 or 4) is sometimes used to prevent the conversion of orange pigments to red pigments[4].

  • Purification: The crude extract can be purified using a combination of techniques:

    • Thin-Layer Chromatography (TLC): To identify the presence of this compound.

    • Column Chromatography: Using silica gel to separate the different pigments.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound.

PTP1B Inhibition Assay

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. The following is a general protocol to assess the inhibitory effect of this compound on PTP1B activity.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).

  • Incubation: In a 96-well plate, add the reaction buffer, human recombinant PTP1B enzyme, and varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding a substrate such as p-nitrophenyl phosphate (pNPP).

  • Measurement: Incubate the plate at 37°C. The reaction is stopped by adding NaOH, and the absorbance is measured at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: The inhibitory activity of this compound is determined by comparing the enzyme activity in the presence of the compound to the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.

Quantitative Data

Biological ActivityTest SystemResult
Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation TPA-induced in vitro assayIC₅₀: 433 mol ratio/32 pmol TPA[1]
Anti-inflammatory activity TPA-induced inflammation in miceID₅₀: 0.32 mg/ear[1]

Visualizations

Biosynthesis of this compound

cluster_biosynthesis Biosynthesis of this compound Orange Monascus Pigments Orange Monascus Pigments This compound This compound Orange Monascus Pigments->this compound Reaction with Primary Amines Primary Amines Primary Amines->this compound

Caption: Simplified biosynthesis of this compound.

Insulin Signaling Pathway and PTP1B Inhibition

cluster_pathway Insulin Signaling Pathway and PTP1B Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) This compound This compound This compound->PTP1B Inhibits

Caption: this compound inhibits PTP1B, a negative regulator of insulin signaling.

References

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